(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
(1S)-3-methyl-1-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQTWZNKDACDLN-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704176 | |
| Record name | (1S)-3-Methyl-1-phenylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173110-86-5 | |
| Record name | (1S)-3-Methyl-1-phenylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride, a chiral amine of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its core physicochemical properties, stereoselective synthesis, analytical characterization, and its role as a valuable building block in the pharmaceutical industry.
Compound Identification and Structure
This compound is the salt form of the chiral amine (S)-3-Methyl-1-phenylbutan-1-amine. The presence of the chiral center at the C1 position makes stereochemical purity a critical parameter for its application in asymmetric synthesis, where the biological activity of the final molecule is often dependent on a single enantiomer.

| Identifier | Value |
| IUPAC Name | (1S)-3-Methyl-1-phenyl-butan-1-amine hydrochloride |
| CAS Number | 1269470-38-3[1][2][3][4] |
| Molecular Formula | C₁₁H₁₈ClN[1][2][3] |
| Molecular Weight | 199.72 g/mol [1][2] |
| Canonical SMILES | CC(C)CN.[H]Cl[3] |
| InChI Key | HNQTWZNKDACDLN-MERQFXBCSA-N[2] |
Physicochemical and Chiroptical Properties
The physical properties of the hydrochloride salt are distinct from its free base form, particularly concerning solubility and melting point. As a salt, it exhibits increased polarity, which dictates its behavior in different solvent systems—a crucial consideration for reaction workups, purification, and formulation.
| Property | Description | Significance |
| Appearance | White to off-white crystalline powder. | Visual confirmation of purity and physical state. |
| Melting Point | Data not consistently available for the hydrochloride salt. The free base has a reported melting point of approximately -10°C.[5] | The melting point is a key indicator of purity. For the HCl salt, it is expected to be significantly higher than the free base due to its ionic character. |
| Boiling Point | Not applicable for the salt (decomposes). The free base has a reported boiling point of 220-230°C.[5] | Highlights the thermal stability limits of the compound. |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its ionic nature.[6] Limited solubility in nonpolar organic solvents like hexane. | Critical for selecting appropriate solvents for reactions, extractions, and purification (e.g., recrystallization). Water solubility facilitates aqueous workups. |
| Specific Optical Rotation | [α]D: Value not specified in available literature, but expected to be non-zero. | This is the definitive measure of enantiomeric purity. A specific rotation value confirms the presence and excess of the (S)-enantiomer. |
Stereoselective Synthesis and Purification
Achieving high enantiomeric purity is paramount. The synthesis of the (S)-enantiomer can be approached through two primary strategies: asymmetric synthesis to directly form the desired stereocenter, or resolution of a racemic mixture.
Synthesis via Asymmetric Reductive Amination
A common and efficient method for preparing chiral amines is the reductive amination of a prochiral ketone. This process involves the condensation of a ketone with an ammonia source to form an imine, which is then reduced in situ to the amine.
The key to stereoselectivity is the use of a chiral catalyst or reagent during the reduction step. This approach directly yields the desired enantiomer, minimizing the need for subsequent resolution steps.
Sources
- 1. medkoo.com [medkoo.com]
- 2. 1269470-38-3 | this compound - AiFChem [aifchem.com]
- 3. N-methyl-3-phenylbutan-2-amine | C11H17N | CID 14224323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1269470-38-3|this compound|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. Promethazine - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Structure Elucidation of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of the chiral molecule (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is emphasized, ensuring a self-validating and scientifically rigorous approach to confirming the identity, purity, and stereochemistry of this important amine salt.
Introduction: The Imperative of Unambiguous Characterization
This compound is a chiral primary amine salt with applications as a building block in the synthesis of pharmacologically active molecules.[1] The precise three-dimensional arrangement of its atoms, specifically the stereochemistry at the chiral center, can profoundly influence its biological activity and toxicological profile.[2] Consequently, rigorous and unambiguous structure elucidation is not merely an academic exercise but a critical prerequisite for its application in research and development.
This guide will detail a multi-faceted analytical approach, demonstrating how orthogonal techniques are synergistically employed to build an irrefutable body of evidence for the structure and stereochemical integrity of the target molecule. We will explore not only how to perform the analyses but why specific experiments are chosen and how the resulting data are interpreted in a holistic manner.
Foundational Analysis: Confirming the Core Structure
The initial phase of structure elucidation focuses on confirming the molecular formula and the connectivity of the atoms. This is achieved through a combination of high-resolution mass spectrometry and a suite of NMR experiments.
Mass Spectrometry: A Precise Molecular Weight
High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the accurate mass of a molecule, which in turn allows for the confident assignment of its elemental composition.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amine salts, minimizing fragmentation and preserving the molecular ion.
-
Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to detect the protonated molecule [M+H]⁺.
Data Interpretation
The expected monoisotopic mass of the free amine (C₁₁H₁₇N) is 163.1361 g/mol .[3] The HRMS spectrum should show a prominent ion corresponding to the protonated molecule at m/z 164.1439. The high accuracy of the measurement (typically to within 5 ppm) allows for the unambiguous confirmation of the molecular formula C₁₁H₁₈N⁺.
Table 1: Expected HRMS Data
| Ion Species | Calculated m/z | Observed m/z (example) | Mass Error (ppm) |
| [C₁₁H₁₈N]⁺ | 164.1434 | 164.1430 | -2.4 |
The fragmentation pattern observed in the mass spectrum can provide further structural information. For phenylalkylamines, a characteristic fragmentation is the benzylic cleavage, resulting in a prominent tropylium ion or related structures.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical to ensure sample solubility and to avoid exchange of the amine protons with the solvent, if their observation is desired.
-
1D ¹H NMR: Acquire a standard proton NMR spectrum. This provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. This reveals the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[5]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the NMR data to assemble the molecular structure.
Caption: NMR data interpretation workflow.
By systematically analyzing these spectra, one can connect the phenyl ring, the benzylic proton, the methylene group, the methine of the isobutyl group, and the terminal methyl groups, confirming the carbon skeleton of 3-Methyl-1-phenylbutan-1-amine.
Functional Group Confirmation: The Role of FTIR Spectroscopy
While NMR and MS provide detailed structural information, FTIR spectroscopy offers a rapid and effective method for confirming the presence of key functional groups. For this compound, FTIR is particularly useful for identifying the amine salt functionality.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
Data Interpretation
The spectrum of a primary amine hydrochloride is distinct from that of its free amine form. The protonation of the amine group to form -NH₃⁺ results in characteristic absorption bands.[6]
Table 2: Key FTIR Absorption Bands for a Primary Amine Hydrochloride
| Wavenumber Range (cm⁻¹) | Vibration | Significance |
| 3200-2800 | N-H⁺ stretching | Broad, strong absorption, characteristic of the ammonium salt.[6] |
| ~1625-1560 | Asymmetric N-H⁺ bending | Confirms the primary amine salt.[6] |
| ~1550-1500 | Symmetric N-H⁺ bending | Further confirmation of the -NH₃⁺ group.[6] |
| ~3000-2850 | C-H stretching | Aliphatic C-H bonds. |
| ~1600, ~1450 | C=C stretching | Aromatic ring vibrations. |
The presence of these characteristic bands provides strong, corroborating evidence for the amine hydrochloride functionality within the molecule.
Stereochemical Integrity: Chiral HPLC
The final and perhaps most critical aspect of the structure elucidation for a chiral molecule is the confirmation of its stereochemical purity. Chiral HPLC is the industry-standard technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.
The Principle of Chiral Separation
Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are widely used for their broad applicability in separating a variety of chiral compounds, including amines.[2]
Experimental Protocol: Chiral HPLC
-
Column Selection: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is a good starting point for method development.
-
Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and reduce tailing for basic analytes.
-
Sample Preparation: A solution of the sample is prepared in the mobile phase. A solution of the racemic mixture is also prepared to confirm the elution order of the enantiomers.
-
Analysis: The samples are injected into the HPLC system, and the chromatogram is recorded using a UV detector.
Data Interpretation
The chromatogram of the (S)-enantiomer sample should show a single, sharp peak corresponding to one of the peaks in the racemic mixture chromatogram. The enantiomeric excess can be calculated using the peak areas of the two enantiomers.
Table 3: Example Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiral Polysaccharide-based CSP (e.g., Chiralcel OD-H) |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 25 °C |
Method Validation
For use in a regulated environment, the chiral HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[7]
The following diagram illustrates the workflow for chiral HPLC analysis.
Caption: Chiral HPLC analysis workflow.
Conclusion: A Holistic and Self-Validating Approach
The structural elucidation of this compound is a process of accumulating corroborating evidence from multiple, orthogonal analytical techniques. HRMS confirms the elemental composition, a suite of NMR experiments maps the atomic connectivity, FTIR verifies the key functional groups, and chiral HPLC confirms the stereochemical integrity. By following the logical and self-validating workflow presented in this guide, researchers and scientists can confidently and rigorously establish the complete structure of this and other similar chiral molecules, ensuring the quality and reliability of their work in drug discovery and development.
References
-
Reisch, J., Pagnucco, R., Alfes, H., Jantos, N., & Möllmann, H. (n.d.). Mass spectra of derivatives of phenylalkylamines. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
SpectraBase. (n.d.). Amphetamine Hydrochloride. Retrieved from [Link]
-
International Council for Harmonisation. (2023). ICH Q14: Analytical Procedure Development. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
PubChem. (n.d.). Amphetamine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
-
PubChem. (n.d.). 3-methyl-1-phenylbutan-1-amine. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
MDPI. (2022). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenethylamine. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
Sources
- 1. 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride | 2490426-31-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Methyl-3-phenylbutan-1-amine | C11H17N | CID 12241886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amphetamine Hydrochloride | C9H14ClN | CID 92939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
(S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride: A Comprehensive Technical Guide
Introduction
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride is a chiral amine salt that holds significance as a building block in modern organic synthesis and drug discovery. Its specific stereochemical configuration and functionalities make it a valuable tool for researchers and scientists in the development of complex molecular architectures and pharmacologically active agents. This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, potential applications, and safety considerations, tailored for professionals in the fields of chemical research and pharmaceutical development.
Chemical Identity and Identifiers
A clear and unambiguous identification of a chemical substance is paramount for scientific integrity and reproducibility. This section details the key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1269470-38-3[1] |
| Molecular Formula | C₁₁H₁₈ClN[1] |
| Molecular Weight | 199.72 g/mol [1] |
| IUPAC Name | (1S)-3-methyl-1-phenylbutan-1-amine;hydrochloride |
| SMILES | CC(C)CN.Cl |
| Synonyms | Benzenemethanamine, α-(2-methylpropyl)-, (αS)-, hydrochloride (1:1) |
It is important to note that the CAS number 1173110-86-5 is sometimes associated with this compound, occasionally referring to the free amine, which can lead to ambiguity.[2] However, 1269470-38-3 is the most consistently cited and reliable CAS number for the hydrochloride salt.
Physicochemical and Spectroscopic Data
Understanding the physical and spectral properties of a compound is crucial for its application in experimental settings. While comprehensive experimental data for the hydrochloride salt is not widely published, the following information for the corresponding free amine, 3-Methyl-1-phenylbutan-1-amine, provides valuable insights.
Physicochemical Properties of the Free Amine:
| Property | Value | Source |
| Appearance | Colorless liquid | [3] |
| Boiling Point | ~220-230 °C | [3] |
| Melting Point | ~ -10 °C | [3] |
| Density | ~0.88 g/mL | [3] |
| Solubility | Soluble in most organic solvents | [3] |
Spectroscopic Data:
Definitive and publicly available spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound is limited. Researchers should obtain and verify this data on their own samples for accurate characterization. Predicted mass spectrometry data for the free amine suggests a [M+H]⁺ peak around m/z 164.14338.[4]
Synthesis and Manufacturing
The synthesis of chiral amines is a cornerstone of modern medicinal chemistry. (S)-3-Methyl-1-phenylbutan-1-amine can be synthesized through various methods, with reductive amination being a common and versatile approach.
Conceptual Synthesis Pathway: Reductive Amination
A general and widely applicable method for the synthesis of amines is the reductive amination of a ketone.[5] In the context of synthesizing (S)-3-Methyl-1-phenylbutan-1-amine, this would involve the reaction of 3-methyl-1-phenylbutan-1-one with an ammonia source, followed by reduction of the resulting imine. To achieve the desired (S)-stereochemistry, a chiral reducing agent or a chiral catalyst would be necessary.
Figure 1: Conceptual workflow for the asymmetric synthesis of this compound via reductive amination.
Detailed Experimental Protocol (Illustrative):
The following is a generalized, illustrative protocol for the reductive amination step. The specific chiral catalyst, reducing agent, solvent, and reaction conditions would need to be optimized to achieve high yield and enantioselectivity.
-
Imine Formation:
-
To a solution of 3-methyl-1-phenylbutan-1-one (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, dichloromethane) at 0 °C, add a source of ammonia (e.g., ammonium acetate, 3-10 eq).
-
Stir the reaction mixture for a designated period (e.g., 15 minutes to several hours) to allow for the formation of the intermediate imine.
-
-
Asymmetric Reduction:
-
Introduce a chiral reducing agent (e.g., a borane complex with a chiral ligand) or a combination of a reducing agent (e.g., sodium borohydride) and a chiral catalyst.
-
Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting free amine by flash column chromatography.
-
-
Salt Formation:
-
Dissolve the purified (S)-3-Methyl-1-phenylbutan-1-amine in a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
-
Applications in Research and Drug Development
Chiral amines are indispensable in the pharmaceutical industry due to their prevalence in biologically active molecules and their utility as synthetic intermediates.
As a Chiral Building Block:
The primary application of this compound is as a chiral building block in the synthesis of more complex molecules. The stereocenter at the benzylic position provides a starting point for the construction of enantiomerically pure compounds. Its structural motifs are found in various classes of compounds, and it can serve as a key intermediate in the synthesis of potential drug candidates.
Potential as a Chiral Auxiliary:
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[6] While not extensively documented for this specific compound, chiral amines with similar structures are often employed as chiral auxiliaries in asymmetric synthesis.[7] The amine functionality can be derivatized to form an amide, which can then direct subsequent reactions in a stereoselective manner. After the desired transformation, the auxiliary can be cleaved and potentially recovered.
Figure 2: General workflow illustrating the potential use of (S)-3-Methyl-1-phenylbutan-1-amine as a chiral auxiliary.
Medicinal Chemistry and Pharmacological Relevance:
The structural features of (S)-3-Methyl-1-phenylbutan-1-amine, namely the phenyl and isobutyl groups attached to a chiral amine center, are of interest in medicinal chemistry. The phenyl group can engage in π-π stacking and hydrophobic interactions with biological targets, while the amine group can form hydrogen bonds and salt bridges. The isobutyl group contributes to the lipophilicity of the molecule. While the specific biological activity of this compound is not well-documented in publicly available literature, it serves as a valuable scaffold for the synthesis of compounds targeting a wide range of receptors and enzymes. For instance, similar phenylalkylamine structures are known to interact with various G-protein coupled receptors (GPCRs) and ion channels.
Safety and Handling
Hazard Identification (General for Amine Hydrochlorides):
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Sensitization: May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.
-
-
Engineering Controls:
-
Ensure adequate ventilation to minimize exposure.
-
An eyewash station and safety shower should be readily available.
-
-
General Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable chiral building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile chemical handles make it an important tool for the creation of novel, enantiomerically pure molecules. While publicly available data on its specific properties and applications is somewhat limited, this guide provides a comprehensive overview of its identity, synthesis, and potential uses, serving as a valuable resource for researchers and drug development professionals. As with all chemical reagents, it is imperative to handle this compound with the appropriate safety precautions and to independently verify its properties for any specific application.
References
-
3-Methyl-1-phenylbutan-1-amine - ChemBK. (2024). Available at: [Link]
-
Supporting Information - Contents - The Royal Society of Chemistry. Available at: [Link]
-
Supporting Information - Contents - The Royal Society of Chemistry. Available at: [Link]
-
3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N) - PubChemLite. Available at: [Link]
-
3-Methyl-3-phenylbutan-1-amine | C11H17N | CID 12241886 - PubChem. Available at: [Link]
-
Chiral auxiliary - Wikipedia. Available at: [Link]
-
CAS#:1269470-38-3 | this compound | Chemsrc. Available at: [Link]
-
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. Available at: [Link]
-
Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst. Available at: [Link]
-
N-butan-2-yl-3-methyl-1-phenylbutan-1-amine | C15H25N - PubChem. Available at: [Link]
-
1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- - the NIST WebBook. Available at: [Link]
-
1-Methyl-3-phenylpropylamine | C10H15N | CID 31160 - PubChem - NIH. Available at: [Link]
-
1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- - the NIST WebBook. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. (S)-3-METHYL-1-PHENYLBUTAN-1-AMINE-HCl | 1173110-86-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
Introduction
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The precise control of the stereochemistry at the benzylic position is crucial for the desired biological activity and to minimize off-target effects. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the core synthetic methodologies, explaining the underlying chemical principles and providing practical, field-proven insights.
Strategic Approaches to the Asymmetric Synthesis
The synthesis of a chiral amine such as (S)-3-Methyl-1-phenylbutan-1-amine necessitates a strategy that can effectively control the stereochemical outcome. The primary approaches to achieve this can be broadly categorized as:
-
Asymmetric Reductive Amination: This is a highly efficient one-pot method that involves the reaction of a prochiral ketone with an ammonia source in the presence of a chiral catalyst or auxiliary, followed by reduction of the in-situ formed imine.
-
Classical Leuckart-Wallach Reaction followed by Chiral Resolution: This traditional method involves the synthesis of the racemic amine, which is then separated into its constituent enantiomers using a chiral resolving agent.
-
Biocatalytic Asymmetric Synthesis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines.
This guide will focus on the first two strategies, providing detailed protocols and discussing the critical parameters for success.
Methodology 1: Asymmetric Reductive Amination
Asymmetric reductive amination stands out as a convergent and atom-economical approach. The key to success lies in the selection of the chiral directing group, which can be a chiral auxiliary attached to the amine or a chiral catalyst that influences the facial selectivity of the hydride attack on the imine intermediate.
Conceptual Workflow
The general workflow for the asymmetric reductive amination synthesis of (S)-3-Methyl-1-phenylbutan-1-amine is depicted below.
Caption: Asymmetric Reductive Amination Workflow.
Experimental Protocol: Asymmetric Reductive Amination using a Chiral Auxiliary
This protocol utilizes (S)-(-)-α-methylbenzylamine as a chiral auxiliary to direct the stereochemistry of the reduction.
Step 1: Diastereoselective Imine Formation and Reduction
-
To a solution of 3-methyl-1-phenylbutan-1-one (1.0 eq.) in a suitable solvent such as methanol or dichloromethane (DCM) at 0 °C, add (S)-(-)-α-methylbenzylamine (1.1 eq.).
-
Stir the reaction mixture for 30-60 minutes to facilitate the formation of the imine. The progress of the reaction can be monitored by TLC or GC-MS.
-
Once imine formation is complete, cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. The choice of reducing agent can influence the diastereoselectivity.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric amines.
Step 2: Auxiliary Removal by Hydrogenolysis
-
Dissolve the crude diastereomeric amine mixture in a suitable solvent like methanol or ethanol.
-
Add a palladium on carbon catalyst (10% Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at a pressure of 1-4 atm.
-
Stir the reaction vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-3-Methyl-1-phenylbutan-1-amine.
Step 3: Purification and Salt Formation
-
Purify the crude amine by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to prevent streaking.
-
Dissolve the purified free amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or bubble hydrogen chloride gas through the solution until precipitation is complete.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.
| Parameter | Typical Value | Reference |
| Starting Ketone | 3-Methyl-1-phenylbutan-1-one | [2] |
| Chiral Auxiliary | (S)-(-)-α-Methylbenzylamine | [3] |
| Reducing Agent | Sodium Borohydride | [4] |
| Hydrogenolysis Catalyst | 10% Palladium on Carbon | [3] |
| Typical Diastereomeric Excess | >90% | [3] |
| Typical Enantiomeric Excess | >98% | [3] |
Methodology 2: Leuckart-Wallach Reaction and Chiral Resolution
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[5] This method typically produces a racemic mixture of the amine, which then requires a resolution step to isolate the desired enantiomer.
Conceptual Workflow
The workflow for this two-stage approach is outlined below.
Caption: Leuckart Reaction and Chiral Resolution Workflow.
Experimental Protocol: Leuckart Reaction
-
In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-1-phenylbutan-1-one (1.0 eq.) and ammonium formate (3-5 eq.).
-
Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours. The reaction is typically carried out neat.
-
Cool the reaction mixture to room temperature and add a solution of hydrochloric acid (e.g., 6 M) to hydrolyze the intermediate formamide.
-
Heat the mixture at reflux for an additional 2-4 hours.
-
Cool the reaction mixture and make it basic by the addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic 3-Methyl-1-phenylbutan-1-amine.
Experimental Protocol: Chiral Resolution
-
Dissolve the crude racemic amine in a suitable solvent, such as ethanol or methanol.
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, in the same solvent, warming if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in a refrigerator or ice bath to facilitate crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
The enantiomeric purity of the resolved amine can be determined at this stage by liberating a small sample of the amine and analyzing it by chiral HPLC or by NMR using a chiral shift reagent.
-
Recrystallize the diastereomeric salt from the same solvent until a constant optical rotation or a high enantiomeric excess is achieved.
-
To liberate the free amine, dissolve the purified diastereomeric salt in water and add a base, such as sodium hydroxide, until the solution is strongly alkaline.
-
Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched (S)-3-Methyl-1-phenylbutan-1-amine.
-
The final hydrochloride salt can be prepared as described in the previous section.
| Parameter | Typical Condition | Reference |
| Leuckart Reagent | Ammonium Formate | [5] |
| Reaction Temperature | 160-180 °C | [5] |
| Chiral Resolving Agent | (+)-Tartaric Acid | [6] |
| Resolution Solvent | Ethanol or Methanol | [7] |
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity, purity, and stereochemistry.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic proton, the methylene and methine protons of the isobutyl group, and the methyl protons. The integration should be consistent with the structure. |
| ¹³C NMR | Signals for all the unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the isobutyl group. |
| FTIR | Characteristic peaks for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). |
| Mass Spectrometry | The molecular ion peak corresponding to the free amine [M]+ or the protonated molecule [M+H]+. |
| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming the high enantiomeric purity. |
| Melting Point | A sharp melting point is indicative of high purity. |
| Optical Rotation | A specific optical rotation value ([α]D) measured at a specific concentration and temperature, which confirms the stereochemistry. |
Conclusion
The synthesis of enantiomerically pure this compound can be successfully achieved through either asymmetric reductive amination or the classical Leuckart-Wallach reaction followed by chiral resolution. The choice of method will depend on factors such as the availability of chiral catalysts or auxiliaries, scalability requirements, and cost considerations. Asymmetric reductive amination offers a more direct and potentially more efficient route, while chiral resolution is a well-established and robust technique. Careful optimization of reaction conditions and rigorous purification and characterization are paramount to obtaining the desired product with high purity and stereochemical integrity.
References
- 1. rsc.org [rsc.org]
- 2. 3-Methyl-1-phenylbutan-1-one [oakwoodchemical.com]
- 3. EP1640358A1 - Synthesis of amine stereoisomers - Google Patents [patents.google.com]
- 4. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Mechanism of Action of (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride in Chiral Separations
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chirality in Modern Drug Development
The stereochemical configuration of a pharmaceutical compound is a critical determinant of its therapeutic efficacy and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs.
This necessity has driven the advancement of robust methods for separating racemic mixtures—a process known as chiral resolution. Among the most reliable and scalable of these techniques is classical resolution via diastereomeric salt formation.[1][2] This method leverages a chiral resolving agent to convert a pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which can be exploited for separation.[2]
This guide provides an in-depth examination of the mechanism and application of (S)-3-methyl-1-phenylbutan-1-amine hydrochloride, a highly effective chiral resolving agent for the separation of racemic acidic compounds. We will explore the fundamental principles of diastereomeric salt formation, detail the experimental workflows from screening to validation, and provide expert insights into the causality behind methodological choices, ensuring a thorough understanding for researchers in the field.
Section 1: The Core Principle: Resolution by Diastereomeric Salt Formation
The foundation of this chiral separation technique lies in the temporary conversion of a racemic mixture into a mixture of diastereomers. When a racemic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral base, such as (S)-3-methyl-1-phenylbutan-1-amine, two distinct diastereomeric salts are formed: [(R)-Acid:(S)-Base] and [(S)-Acid:(S)-Base].
These two salts are not mirror images of each other and therefore have different three-dimensional structures. This structural divergence leads to differences in their crystal lattice energies and, crucially, their solubility in a given solvent system.[3] By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt can be selectively crystallized from the solution, while the more soluble one remains in the mother liquor.[4] This physical separation of the diastereomers is the pivotal step in the resolution process.
Once the crystallized diastereomeric salt is isolated, the chiral resolving agent can be removed by simple acid-base chemistry, liberating the desired, enantiomerically pure acid.[2]
Caption: Mechanism of chiral resolution via diastereomeric salt formation.
Section 2: The Resolving Agent: this compound
The efficacy of a chiral resolution is highly dependent on the choice of the resolving agent. (S)-3-Methyl-1-phenylbutan-1-amine is a primary amine that serves as an excellent chiral base for resolving acidic compounds, particularly those containing a carboxylic acid group. Its hydrochloride salt is a stable, crystalline solid that is convenient to handle and store.
The molecular architecture of this resolving agent is key to its ability to discriminate between enantiomers:
-
The Basic Amine Group (-NH₂): This functional group readily reacts with the acidic "handle" (e.g., -COOH) of the target molecule to form a salt.[1]
-
The Chiral Center (C1): The stereogenic center adjacent to the phenyl and isobutyl groups is the source of its chirality, which is essential for the formation of diastereomers.
-
The Phenyl Group: The bulky and rigid phenyl ring plays a crucial role in establishing specific non-covalent interactions (e.g., π-π stacking, steric hindrance) within the crystal lattice of the diastereomeric salt. These interactions are often stereospecific, favoring a more stable and less soluble crystal packing for one diastereomer over the other.
-
The Isobutyl Group: This group provides additional steric bulk, further influencing the packing of the diastereomeric salts and contributing to the differential solubility required for separation.
The combination of these features allows (S)-3-methyl-1-phenylbutan-1-amine to form well-defined, crystalline salts with a high degree of chiral recognition, making it a versatile and effective tool for resolution.[5]
Section 3: A Validated Experimental Workflow for Chiral Resolution
A successful chiral resolution is not a matter of chance but the result of a systematic, self-validating process. The goal is to identify conditions that maximize both the yield and the enantiomeric excess (ee) of the desired product.
Caption: Experimental workflow for chiral resolution and validation.
Part 3.1: Protocol for Screening Optimal Resolution Conditions
The choice of solvent is the most critical parameter in resolution, as it directly governs the solubility of the diastereomeric salts.[1] A high-throughput screening approach is often employed to efficiently identify the ideal solvent or solvent mixture.
Objective: To identify a solvent system that provides the largest possible difference in solubility between the two diastereomeric salts.
Methodology:
-
Preparation: In an array of vials (e.g., 96-well plate), dissolve a fixed amount of the racemic acid in a range of candidate solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).[3]
-
Salt Formation: Add a stoichiometric equivalent (typically 0.5 eq to resolve one enantiomer from the racemate) of (S)-3-methyl-1-phenylbutan-1-amine to each vial.
-
Equilibration: Seal the plate and stir or shake the mixtures at an elevated temperature (e.g., 45-60°C) for a set period (e.g., 2-4 hours) to ensure complete salt formation.[3]
-
Controlled Crystallization: Slowly cool the plate to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization. Allow the system to equilibrate for several hours or overnight.
-
Analysis: For each well that has formed a precipitate, isolate the solid and the supernatant (mother liquor). Liberate the acid from both fractions and analyze the enantiomeric excess of each using chiral HPLC.
Causality: The ideal solvent will yield a solid precipitate with a very high ee% for one enantiomer and a mother liquor enriched in the other. This systematic approach validates the choice of solvent by directly measuring the separation efficiency.
| Solvent System | Solid Phase ee% | Mother Liquor ee% | Yield (%) | Assessment |
| Methanol | 65% (R) | 40% (S) | 45 | Poor Selectivity |
| Isopropanol | 98% (R) | 75% (S) | 38 | Excellent Selectivity |
| Acetonitrile | 80% (R) | 55% (S) | 41 | Moderate Selectivity |
| Ethyl Acetate | No Precipitation | - | 0 | Unsuitable |
| IPA:Heptane (9:1) | 99% (R) | 80% (S) | 42 | Optimal System |
| Table 1: Example of a solvent screening summary for the resolution of a hypothetical (R/S)-Acid. |
Part 3.2: Protocol for Bulk Separation via Fractional Crystallization
Once the optimal solvent is identified, the process is scaled up for preparative separation.
Methodology:
-
Dissolution: In a suitable reactor, dissolve the racemic acid in the chosen optimal solvent at an elevated temperature.
-
Addition of Resolving Agent: Add 0.5 equivalents of (S)-3-methyl-1-phenylbutan-1-amine. The solution may be seeded with a small crystal of the desired diastereomeric salt to promote controlled crystallization.
-
Cooling: Cool the solution slowly and controllably according to a predefined temperature profile. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing purity.
-
Aging: Hold the resulting slurry at the final temperature for several hours to allow the crystallization to reach equilibrium.
-
Isolation: Isolate the crystallized diastereomeric salt by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the isolated salt under vacuum.
Part 3.3: Protocol for Liberation of the Pure Enantiomer
Methodology:
-
Dissolution: Suspend the isolated diastereomeric salt in water.
-
Acidification: Add a strong acid (e.g., 2M HCl) to lower the pH to ~1-2. This protonates the carboxylic acid and ensures the resolving agent is in its water-soluble hydrochloride form.
-
Extraction: Extract the now water-insoluble, enantiomerically pure acid into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer with brine to remove residual water and impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the final, enantiomerically pure product.
Section 4: Analytical Validation: Quantifying Success
Rigorous analytical chemistry is essential to validate the outcome of a chiral resolution. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[6][7]
Part 4.1: Determination of Enantiomeric Excess by Chiral HPLC
A CSP creates a chiral environment within the HPLC column. As the sample passes through, the two enantiomers interact differently with the stationary phase, leading to different retention times and thus, separation.[6] The enantiomeric excess (ee%) is calculated from the relative peak areas of the two enantiomers.
| Parameter | Recommended Starting Condition |
| Column | Polysaccharide-based CSP (e.g., Cellulose or Amylose derivatives) |
| Mobile Phase | Normal Phase: Hexane/Isopropanol + acidic/basic modifier (e.g., 0.1% TFA) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (at a wavelength where the analyte absorbs, e.g., 220-280 nm) |
| Column Temp. | 25 - 40 °C |
| Table 2: Typical starting conditions for chiral HPLC analysis of resolved carboxylic acids.[8][9] |
Trustworthiness: The HPLC method itself must be validated. A sample of the starting racemic material should be injected to confirm that the method resolves the two enantiomers with baseline separation and that they appear in a 1:1 ratio. This ensures that the purity measurements of the final product are accurate and reliable.
Conclusion
Chiral resolution by diastereomeric salt formation remains a powerful, scalable, and economically viable method for producing single-enantiomer compounds in the pharmaceutical industry.[1] this compound stands out as a versatile and effective resolving agent for a wide range of acidic molecules. Its efficacy is rooted in its specific molecular structure, which promotes the formation of diastereomeric salts with significant differences in solubility.
By following a systematic and self-validating workflow—encompassing meticulous solvent screening, controlled crystallization, and rigorous analytical confirmation—researchers can reliably achieve high levels of enantiomeric purity. This guide provides the foundational knowledge and practical protocols necessary for drug development professionals to successfully implement this essential chiral separation technique.
References
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro-Sundia. [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). [Link]
-
6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Chiral self-discrimination of the enantiomers of alpha-phenylethylamine derivatives in proton NMR. PubMed. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Center for Biotechnology Information (NCBI). [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
(S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. ResearchGate. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
An In-depth Technical Guide on the Spectroscopic Data of (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry and organic synthesis. As with any chiral molecule intended for pharmaceutical or research applications, unambiguous structural confirmation and stereochemical integrity are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for achieving this. This guide provides a comprehensive overview of the expected spectroscopic signature of this compound, offering insights into data interpretation and standard protocols for data acquisition.
The hydrochloride salt form enhances the compound's stability and aqueous solubility, which can influence its spectroscopic characteristics, particularly in the IR spectrum and the chemical shifts of protons near the amine group in the NMR spectrum.
Molecular Structure and Stereochemistry
The structure of this compound is characterized by a phenyl group and an isobutyl group attached to a chiral carbon, which also bears the protonated amine.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | Broad Singlet | 3H | -NH₃⁺ | The protons on the positively charged nitrogen are expected to be downfield and may exchange with residual water, leading to broadening. |
| 7.30 - 7.50 | Multiplet | 5H | Ar-H | The five protons of the monosubstituted phenyl ring will appear as a complex multiplet. |
| ~4.2 | Triplet | 1H | Cα-H | The benzylic proton is deshielded by the adjacent phenyl group and the electron-withdrawing ammonium group. It will be split by the two adjacent Cβ protons. |
| 1.6 - 1.8 | Multiplet | 2H | Cβ-H₂ | These methylene protons are diastereotopic and will appear as a multiplet due to coupling with both Cα-H and Cγ-H. |
| ~1.5 | Multiplet | 1H | Cγ-H | This methine proton will be split by the Cβ protons and the six Cδ protons, resulting in a complex multiplet. |
| ~0.9 | Doublet | 6H | Cδ-(CH₃)₂ | The two methyl groups of the isobutyl moiety are diastereotopic and may appear as two distinct doublets or a single doublet, split by the Cγ-H proton. |
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~138 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring, attached to the chiral center. |
| ~129 | Ar-CH | Aromatic carbons. |
| ~128 | Ar-CH | Aromatic carbons. |
| ~127 | Ar-CH | Aromatic carbons. |
| ~55 | Cα | The chiral carbon, deshielded by the adjacent nitrogen and phenyl group. |
| ~45 | Cβ | The methylene carbon of the isobutyl group. |
| ~25 | Cγ | The methine carbon of the isobutyl group. |
| ~22 | Cδ | The two methyl carbons of the isobutyl group. |
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt form will have a significant impact on the N-H stretching region.
Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3000 - 2800 | Strong, Broad | N-H stretch | The N-H stretches of the R-NH₃⁺ group appear as a broad band due to hydrogen bonding. |
| ~3030 | Medium | C-H stretch (aromatic) | C-H stretching vibrations of the phenyl ring. |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) | Asymmetric and symmetric C-H stretching of the isobutyl group. |
| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic) | Characteristic absorptions of the phenyl ring. |
| ~1500 | Medium | N-H bend | Bending vibration of the ammonium group. |
| 750, 700 | Strong | C-H bend (aromatic) | Out-of-plane bending for a monosubstituted benzene ring. |
Experimental Protocol for IR Data Acquisition (ATR)
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is a suitable technique. The observed mass will correspond to the free amine (the protonated molecule, [M+H]⁺, where M is the free base).
Predicted MS Data (ESI+)
-
Molecular Formula (Free Base): C₁₁H₁₇N
-
Molecular Weight (Free Base): 163.26 g/mol
-
Expected [M+H]⁺: m/z 164.14
Plausible Fragmentation Pathway
The primary fragmentation pathway is expected to be the benzylic cleavage, resulting in the loss of the isobutyl radical to form a stable benzylic iminium ion.
Caption: Predicted primary fragmentation of the molecular ion in ESI-MS.
Experimental Protocol for MS Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500) to observe the molecular ion and key fragments.
Conclusion
The comprehensive spectroscopic analysis through NMR, IR, and MS provides a detailed and unique fingerprint for this compound. This guide, based on predictive analysis and established spectroscopic principles, offers a robust framework for the characterization of this and structurally similar chiral amines. For regulatory submissions or cGMP applications, it is imperative to acquire and validate experimental data on the specific batch of the compound.
References
Note: As direct spectral data for the target compound is not widely published, these references provide context on the spectroscopic characterization of similar chemical structures and general principles.
Solubility Profile of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride: A Guide for Researchers
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride. As a chiral amine salt, understanding its behavior in various solvent systems is paramount for its application in pharmaceutical development, chemical synthesis, and formulation.[1][2][3] This document delves into the key physicochemical properties of the compound, explores the fundamental principles governing its solubility, presents a detailed, field-proven protocol for experimental solubility determination, and provides an expected solubility profile based on chemical theory. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility.
Introduction and Physicochemical Profile
This compound is the hydrochloride salt of a primary chiral amine. Its structure incorporates both a lipophilic phenyl group and a hydrophilic (when protonated) amine group, which dictates a nuanced solubility profile.[4] As an active pharmaceutical ingredient (API) intermediate or candidate, its solubility is a critical parameter that influences bioavailability, processability, and formulation strategies.[3]
Table 1: Physicochemical Properties of (S)-3-Methyl-1-phenylbutan-1-amine and its Hydrochloride Salt
| Property | Value / Description | Rationale & Significance |
| Chemical Structure | C₁₁H₁₈ClN[5] | The presence of a phenyl ring imparts lipophilicity, while the ammonium chloride group provides a polar, ionic center. |
| Molecular Formula | C₁₁H₁₈ClN[5] | |
| Molecular Weight | 199.72 g/mol (for hydrochloride salt) | Essential for converting mass-based solubility (mg/mL) to molarity (mol/L). |
| Compound Type | Primary Amine Hydrochloride Salt | It is a salt of a weak base (the amine) and a strong acid (HCl). This makes its aqueous solubility highly dependent on pH.[6] |
| Predicted XlogP | 2.5 (for the free base)[7] | Indicates moderate lipophilicity, suggesting that the free base form will have limited aqueous solubility. |
| Expected pKa | ~10-11 (for the conjugate acid, R-NH₃⁺) | While not empirically determined in the provided sources, this is a typical range for aliphatic ammonium ions.[8] The pKa is the pH at which the protonated (soluble) and deprotonated (less soluble) forms are in equal concentration. |
The Theoretical Basis of Solubility
The solubility of this compound is governed by established chemical principles, primarily the interplay between its ionic nature and the properties of the solvent.
The "Like Dissolves Like" Principle
As an ionic salt, the compound is highly polar. Therefore, its solubility is greatest in polar solvents capable of solvating both the protonated ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻).[9]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These are excellent solvents. Their hydroxyl groups can hydrogen bond with both the cation and anion, and their high dielectric constant effectively shields the ions from each other, leading to high solubility.[10][11]
-
Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents have strong dipoles that can solvate the cation, but they are less effective at solvating the small chloride anion. Moderate solubility is generally expected.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents lack the polarity needed to overcome the crystal lattice energy of the salt. Consequently, solubility is expected to be very low or negligible.[9]
The Critical Influence of pH on Aqueous Solubility
For ionizable compounds like amine salts, pH is the most critical factor influencing aqueous solubility.[3][12] The compound exists in a pH-dependent equilibrium between its highly soluble, protonated (ionic) form and its sparingly soluble, neutral free base form.
R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aqueous) + Cl⁻ (aqueous) (High Solubility)
R-NH₃⁺ (aqueous) + H₂O ⇌ R-NH₂ (aqueous/solid) + H₃O⁺ (Low Solubility)
-
In Acidic to Neutral pH (pH < pKa): The equilibrium lies far to the left. The compound is predominantly in its protonated, ionic form (R-NH₃⁺), which is polar and readily dissolves in water.[8]
-
In Basic pH (pH > pKa): The addition of a base consumes H₃O⁺, shifting the equilibrium to the right. The compound is deprotonated to its neutral free base form (R-NH₂). This form is significantly less polar due to the loss of the ionic charge and the presence of the lipophilic phenyl and isobutyl groups, leading to a dramatic decrease in aqueous solubility and likely precipitation.[10][13]
Caption: pH-dependent equilibrium of the amine hydrochloride.
Gold-Standard Protocol for Equilibrium Solubility Determination
To generate reliable and reproducible data, a standardized methodology is essential. The Saturation Shake-Flask Method is considered the gold standard by regulatory agencies and pharmacopeias for determining thermodynamic equilibrium solubility.[14][15][16] This protocol is designed as a self-validating system, as the continued presence of excess solid solute ensures that the measured concentration represents the true saturation point at thermodynamic equilibrium.[17]
Detailed Experimental Workflow
Objective: To determine the equilibrium solubility of this compound in a panel of selected solvents at a specified temperature.
Materials:
-
This compound (purity >99%)
-
Analytical grade solvents (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Methanol, Ethanol, Dichloromethane, Toluene, Hexane)
-
Thermostatic orbital shaker capable of maintaining temperature ± 1°C[15]
-
Analytical balance
-
Sealed glass vials (e.g., 10 mL)
-
Centrifuge
-
Validated quantitative analysis system (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 20-30 mg) to a vial. The key is to ensure undissolved solid remains at the end of the experiment.[15]
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 5 mL) to the vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C for biorelevance). Agitate at a consistent speed (e.g., 100 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9][15][18] The agitation must be sufficient to keep the solid suspended without creating a vortex.[15]
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. For complete separation, centrifuge the vials at high speed.[9]
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette. To ensure no solid particles are transferred, pass the aliquot through a 0.22 µm syringe filter into a clean vial.[9]
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Calculation & Reporting: Calculate the original solubility from the measured concentration and the dilution factor. Report the results in mg/mL or mol/L. The experiment must be performed in at least triplicate for each solvent to ensure reproducibility.[15]
Sources
- 1. uspnf.com [uspnf.com]
- 2. Solubility Measurements | USP-NF [uspnf.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride | 2490426-31-6 | Benchchem [benchchem.com]
- 5. 1269470-38-3|this compound|BLD Pharm [bldpharm.com]
- 6. Sciencemadness Discussion Board - Analytical Chemistry - Precipitate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. PubChemLite - 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N) [pubchemlite.lcsb.uni.lu]
- 8. Chapter 21 Notes [web.pdx.edu]
- 9. benchchem.com [benchchem.com]
- 10. issr.edu.kh [issr.edu.kh]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 14. database.ich.org [database.ich.org]
- 15. who.int [who.int]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. â©1236⪠Solubility Measurements [doi.usp.org]
- 18. scielo.br [scielo.br]
Thermochemical properties of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
An In-depth Technical Guide to the Thermochemical Properties of (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride
Authored by: A Senior Application Scientist
Introduction
This compound is a chiral amine salt that serves as a critical building block in modern asymmetric synthesis. Chiral amines and their derivatives are foundational components in a vast array of pharmaceuticals, acting as key intermediates whose stereochemical integrity dictates the efficacy and safety of the final active pharmaceutical ingredient (API). A thorough understanding of the thermochemical properties of such intermediates is not merely an academic exercise; it is a cornerstone of robust process development, ensuring safety, stability, and scalability from the laboratory to commercial production.
This technical guide provides a comprehensive examination of the thermochemical landscape of this compound. We will delve into the core principles of its thermal behavior, outline authoritative experimental protocols for its characterization, and discuss the practical implications of this data for researchers, process chemists, and formulation scientists. The narrative is structured to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Physicochemical and Structural Characteristics
The foundational properties of a compound dictate its behavior under thermal stress. This compound is the salt form of the parent amine, which influences its physical state, solubility, and thermal stability.
| Property | Data | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1269470-38-3 | [1][2] |
| Molecular Formula | C₁₁H₁₈ClN | [1] |
| Molecular Weight | 199.72 g/mol | [1] |
| Canonical SMILES | CC(C)CN.[H]Cl | [2] |
| Physical Form | Expected to be a crystalline solid | [3] |
Note: Specific experimental data for melting point and other thermochemical properties are not widely published for this exact compound. The subsequent sections outline the methodologies to acquire this critical data.
Core Thermochemical Analysis: Techniques and Rationale
The thermochemical profile of a pharmaceutical salt is primarily defined by its stability and phase behavior as a function of temperature. Two principal techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for this characterization.[4][5]
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4][6] This measurement provides invaluable information on phase transitions where heat is either absorbed (endothermic) or released (exothermic).
Expertise & Causality: For a crystalline pharmaceutical salt like this compound, DSC is the definitive tool for:
-
Determining Melting Point and Enthalpy of Fusion: The melting point is a critical purity indicator. The associated energy (enthalpy) is vital for solubility modeling and understanding crystal lattice energy.
-
Identifying Polymorphs: Different crystalline forms (polymorphs) of the same compound will exhibit distinct melting points and thermal profiles. DSC is a primary screening tool for this phenomenon, which has profound implications for a drug's stability and bioavailability.[3]
-
Assessing Thermal Hazards: Sharp, intense exothermic events can indicate decomposition, which may pose a safety risk at scale.
Standard Operating Protocol: DSC Analysis
Objective: To determine the melting point, enthalpy of fusion, and screen for other thermal events of this compound.
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. Causality: Calibration ensures the accuracy and reliability of the measured transition temperatures and energy changes.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid. Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate data. A crimped lid prevents sample loss due to sublimation before melting.
-
Experimental Conditions:
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the amine, ensuring that the observed thermal events are intrinsic to the compound's stability and not a reaction with air.[7]
-
Equilibrate the cell at a starting temperature, e.g., 25°C.
-
Ramp the temperature at a constant rate, typically 10°C/min, up to a final temperature well beyond the expected melting point, e.g., 300°C. Causality: A controlled heating rate is essential for resolving thermal events. 10°C/min is a standard rate that balances resolution and experimental time.[3]
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks (melting) and exothermic peaks (decomposition, crystallization).
-
Determine the onset temperature and peak maximum for the melting endotherm.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g.
-
DSC Experimental Workflow Diagram
Caption: Workflow for DSC analysis of a pharmaceutical salt.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is fundamental for determining the thermal stability and decomposition profile of a material.
Expertise & Causality: For this compound, TGA is essential to:
-
Determine Decomposition Temperature: It identifies the temperature at which the compound begins to degrade, defining the upper limit for safe handling and processing.
-
Analyze Decomposition Stoichiometry: The mass loss steps can correspond to the loss of specific fragments of the molecule. For a hydrochloride salt, an initial mass loss may correspond to the loss of HCl gas, followed by the decomposition of the organic amine.[8]
-
Quantify Volatiles: TGA can detect and quantify the presence of residual solvent or water, which is critical for purity assessment and understanding stability.
Standard Operating Protocol: TGA Analysis
Objective: To determine the thermal stability and decomposition profile of this compound.
-
Instrument Preparation: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards). Causality: Accurate mass and temperature measurements are the foundation of reliable TGA data.
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan. Causality: This mass range is sufficient for accurate detection of mass changes while minimizing heat transfer issues. Ceramic or platinum pans are used for their high-temperature stability.
-
Experimental Conditions:
-
Place the pan onto the TGA balance mechanism.
-
Purge the furnace with an inert nitrogen atmosphere at 50-100 mL/min. Causality: As with DSC, an inert atmosphere prevents oxidative side reactions, isolating the thermal decomposition pathway.[7]
-
Equilibrate at a starting temperature, e.g., 30°C.
-
Ramp the temperature at a constant rate, typically 10°C/min, to a high final temperature, e.g., 600°C, to ensure complete decomposition.[7]
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Calculate the first derivative of the TGA curve (DTG curve) to more clearly identify the temperatures of maximum decomposition rates.[5]
-
Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.
-
Quantify the mass loss percentage for each distinct decomposition step.
-
TGA Experimental Workflow Diagram
Caption: Workflow for TGA analysis of a pharmaceutical salt.
Expected Thermochemical Profile
While specific experimental data for this compound is not prevalent in public literature, an expected profile can be synthesized based on the known behavior of similar organic amine hydrochlorides.[7][9]
| Analysis | Expected Thermal Event | Temperature Range (°C) | Rationale & Interpretation |
| DSC | Sharp Endotherm | 150 - 250 | This event would correspond to the melting of the crystalline salt. The exact temperature is highly dependent on crystal packing and purity. It may overlap with or be immediately followed by decomposition. |
| TGA | Initial Mass Loss | > 150 | A potential first step of decomposition corresponding to the loss of hydrogen chloride (HCl, MW 36.46 g/mol ), which would equate to an ~18.3% mass loss. |
| TGA | Subsequent Mass Loss | > 200 | Following the potential dehydrochlorination, the remaining organic amine moiety would undergo further thermal decomposition and fragmentation. The decomposition of many simple amino acid hydrochlorides occurs between 185°C and 280°C.[7] |
Computational Thermochemistry: A Predictive Approach
In the absence of experimental data, computational methods provide a powerful tool for predicting thermochemical properties.[10] Modern composite ab initio methods and Density Functional Theory (DFT) can be employed to calculate key parameters.[11]
Expertise & Causality:
-
Enthalpy of Formation (ΔH_f°): This fundamental value can be calculated to predict the compound's intrinsic stability.
-
Bond Dissociation Energies (BDEs): Calculations can identify the weakest bonds in the molecule, predicting the likely initial step of thermal decomposition. For an amine hydrochloride, this could be the N-H bond of the ammonium or the C-N bond.
This in silico approach allows for early-stage risk assessment and can guide experimental design, prioritizing resources for the most critical and uncertain parameters.
Conclusion
The thermochemical characterization of this compound is indispensable for its safe and effective use in pharmaceutical development. Through the systematic application of DSC and TGA, researchers can determine its melting behavior, thermal stability limits, and decomposition pathways. This data directly informs process safety, helps define storage conditions, and provides a foundation for formulation design. While specific data for this molecule requires experimental determination, the protocols and expected behaviors outlined in this guide, grounded in the analysis of analogous compounds, provide a robust framework for its comprehensive thermochemical evaluation.
References
- An In-depth Technical Guide to the Thermogravimetric Analysis of (2R)-2-Aminopropanamide Hydrochloride. Benchchem.
- Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments.
- Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net.
- Thermogravimetric analysis of (A) dopamine hydrochloride (DA·HCl) and (B) synthesized PDA at 25 °C. ResearchGate.
- Thermochemistry of Organic and Organohalogen Compounds. ResearchGate.
- Differential Scanning Calorimeters (DSC). American Pharmaceutical Review.
- DSC Measurement of Pharmaceuticals. Hitachi High-Tech.
- (S)-3-Methyl-1-phenylbutan-1-amine. ChemScene.
- 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride | 2490426-31-6. Benchchem.
- 3-Methyl-1-phenylbutan-1-amine. ChemBK.
- (S)-3-METHYL-1-PHENYLBUTAN-1-AMINE-HCl | 1173110-86-5. ChemicalBook.
- 1269470-38-3 | this compound. ChemScene.
- Supporting Information. The Royal Society of Chemistry.
- THERMAL PROPERTIES AND THERMOCHEMISTRY OF HYDROCHLORIDES OF 2-AMINOOXYACIDS AND THEIR ESTERS. ElectronicsAndBooks.
- Unlocking the Secrets of Differential Scanning Calorimetry (DSC). YouTube.
- 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N). PubChemLite.
- 1269470-38-3|this compound. BLDpharm.
- 3-Methyl-3-phenylbutan-1-amine | C11H17N | CID 12241886. PubChem.
- Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. NIH.
- Thermogravimetric analysis. Wikipedia.
- Investigation of thermodynamic properties of magnesium chloride amines by HPDSC and TG For application in a high-lift high-temperature chemical heat pump. TNO RESOLVER.
- Thermochemistry of Heteroatomic Compounds: Analysis and Calculation of Thermodynamic Functions of Organic Compounds of V-VII Groups of Mendeleev's Periodic Table. Science Publishing Group.
- Thermogravimetric analysis (TGA) of (a) HCl-doped and (b) HNO 3 -doped PANI NFs.. ResearchGate.
- Thermal properties, thermochemistry and kinetics of the thermal dissociation of hydrochlorides of aromatic mono-amines. R Discovery.
- A computational chemist's guide to accurate thermochemistry for organic molecules. OUCI.
- Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PubMed.
- Physical and computational organic chemistry - CH-431. EPFL.
- Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
- 3-Methyl-2-phenylbutan-1-amine | C11H17N | CID 9880217. PubChem.
- 17684-35-4|3-Methyl-3-phenylbutan-1-amine hydrochloride|BLD Pharm. BLD Pharm.
- 3-Methyl-1-phenylbutan-1-amine hydrochloride. CymitQuimica.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews. ACS Publications.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1269470-38-3|this compound|BLD Pharm [bldpharm.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Physical and computational organic chemistry - CH-431 - EPFL [edu.epfl.ch]
- 11. A computational chemist's guide to accurate thermochemistry for organic molecules [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Discovery and History of (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride, a chiral amine of the phenethylamine class, represents a significant building block in modern synthetic and medicinal chemistry. Its structural motif is of interest in the development of therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the history, synthesis, and key physicochemical properties of this compound. We will delve into the foundational principles of chiral resolution and asymmetric synthesis as they apply to obtaining the enantiomerically pure (S)-isomer. Detailed experimental methodologies, data analysis, and a discussion of its potential applications will be presented to serve as a valuable resource for researchers in the field.
Introduction: The Significance of Chiral Phenethylamines
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including neurotransmitters, hormones, and a multitude of synthetic drugs. The introduction of chirality into these structures, as seen in (S)-3-Methyl-1-phenylbutan-1-amine, adds a critical layer of complexity and specificity. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the stereoselective synthesis of such compounds a paramount concern in drug discovery and development.
(S)-3-Methyl-1-phenylbutan-1-amine, with its characteristic β-isobutyl group, is a lipophilic primary amine that has garnered interest as a key intermediate in the synthesis of more complex molecular architectures. Its potential applications are rooted in the broader history of β-alkylphenethylamines, which have been explored for their effects on various biological targets.
Historical Context and Discovery
The specific discovery of this compound is not prominently documented in seminal, standalone publications. Its emergence is more likely intertwined with the broader exploration of chiral phenethylamine derivatives within pharmaceutical research programs. The development of chiral amines has been a long-standing endeavor, dating back to the foundational work on chiral resolution by pioneers like Louis Pasteur.
The synthesis of related phenylcycloalkylmethylamine derivatives has been described in the context of developing treatments for obesity and depression, as detailed in patent literature[1]. This suggests that the exploration of compounds like (S)-3-Methyl-1-phenylbutan-1-amine was likely driven by the search for novel therapeutic agents with improved efficacy and safety profiles. The isobutyl moiety would have been introduced to modulate lipophilicity and steric interactions with biological targets.
The primary methods for obtaining enantiomerically pure amines like the (S)-isomer of 3-Methyl-1-phenylbutan-1-amine fall into two main categories: chiral resolution of a racemic mixture and asymmetric synthesis. Both approaches have a rich history and continue to be refined with the development of new reagents and catalysts.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈ClN | [2][3] |
| Molecular Weight | 199.72 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Storage | Inert atmosphere, Room Temperature | [4] |
| SMILES | CC(C)CN.[H]Cl | [3] |
Spectroscopic Data:
While a publicly available, peer-reviewed full spectrum is not readily found, typical spectroscopic data for closely related structures can provide an expected profile.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a multiplet for the benzylic proton, signals for the methylene and methine protons of the isobutyl group, and distinct signals for the methyl groups. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the phenyl ring, the benzylic carbon, and the carbons of the isobutyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (C₁₁H₁₇N) and characteristic fragmentation patterns.
Synthesis Methodologies: Pathways to Enantiomeric Purity
The synthesis of this compound can be approached through two primary strategies: the resolution of a racemic mixture or a direct asymmetric synthesis.
Chiral Resolution of Racemic 3-Methyl-1-phenylbutan-1-amine
This classical approach involves the synthesis of the racemic amine followed by its separation into individual enantiomers using a chiral resolving agent.
Conceptual Workflow for Chiral Resolution:
Caption: Workflow for Chiral Resolution.
Step-by-Step Experimental Protocol (Proposed):
-
Synthesis of Racemic 3-Methyl-1-phenylbutan-1-amine: A plausible route is the reductive amination of 3-methyl-1-phenylbutan-2-one.
-
To a solution of 3-methyl-1-phenylbutan-2-one in an appropriate solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
-
The reaction is stirred at room temperature until completion, monitored by TLC or GC-MS.
-
Work-up involves quenching the reaction, extraction with an organic solvent, and purification by distillation or chromatography to yield the racemic amine.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic 3-methyl-1-phenylbutan-1-amine in a suitable solvent, such as methanol or ethanol.
-
Add a solution of a chiral resolving agent, for example, L-(+)-tartaric acid (typically 0.5 equivalents), dissolved in the same solvent. The choice of L-tartaric acid is based on its common success in resolving similar amines[5][6].
-
Stir the mixture to allow for the formation of the diastereomeric salts.
-
-
Fractional Crystallization:
-
The diastereomeric salts will have different solubilities. One of the salts (e.g., the (S)-amine-L-tartrate) is expected to be less soluble and will preferentially crystallize out of the solution upon cooling or slow evaporation of the solvent.
-
Collect the crystals by filtration and wash with a small amount of cold solvent to remove impurities. The efficiency of the resolution at this stage is crucial and may require optimization of solvent and temperature[7].
-
-
Liberation of the Free (S)-Amine:
-
Dissolve the isolated diastereomeric salt in water.
-
Add a strong base, such as aqueous sodium hydroxide, to deprotonate the amine and break the salt.
-
Extract the liberated free (S)-amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified (S)-amine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in ether) dropwise until precipitation is complete.
-
Collect the resulting white precipitate of this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Asymmetric Synthesis
A direct asymmetric synthesis offers a more elegant and potentially more efficient route to the desired (S)-enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.
Conceptual Workflow for Asymmetric Reductive Amination:
Caption: Asymmetric Synthesis via Chiral Auxiliary.
Step-by-Step Experimental Protocol (Proposed):
-
Formation of a Chiral Imine:
-
React 3-methyl-1-phenylbutan-2-one with a chiral amine, such as (R)-1-phenylethylamine, in the presence of a dehydrating agent (e.g., molecular sieves or titanium(IV) isopropoxide) to form the corresponding chiral imine. The choice of the (R)-auxiliary is predicted to favor the formation of the (S)-product amine after reduction.
-
-
Diastereoselective Reduction:
-
Reduce the chiral imine using a suitable reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., H₂/Pd-C). The steric bulk of the chiral auxiliary will direct the hydride attack to one face of the imine, leading to a diastereomerically enriched secondary amine.
-
-
Removal of the Chiral Auxiliary:
-
The chiral auxiliary is removed, typically by hydrogenolysis. For example, catalytic hydrogenation with a palladium catalyst can cleave the benzylic C-N bond of the auxiliary, liberating the desired primary (S)-amine.
-
-
Formation of the Hydrochloride Salt:
-
The resulting (S)-3-Methyl-1-phenylbutan-1-amine is then converted to its hydrochloride salt as described in the chiral resolution protocol.
-
Applications and Future Perspectives
This compound serves as a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural features make it an attractive starting material for the development of:
-
Agonists and Antagonists for CNS Receptors: The phenethylamine core is a well-established pharmacophore for various receptors in the central nervous system.
-
Enzyme Inhibitors: The chiral amine can be incorporated into molecules designed to inhibit specific enzymes, where stereochemistry is critical for binding.
-
Chiral Ligands and Catalysts: While less common for this specific amine, similar structures are used in the development of ligands for asymmetric catalysis.
The continued interest in stereochemically pure compounds for pharmaceutical applications ensures that chiral amines like this compound will remain relevant. Future research may focus on developing more efficient and scalable asymmetric syntheses, as well as exploring its utility in the synthesis of novel bioactive compounds.
Conclusion
This compound is a chiral amine with significant potential in synthetic and medicinal chemistry. While its specific discovery is not well-documented, its importance lies in its role as a chiral building block. The synthesis of this compound in enantiomerically pure form can be achieved through established methods of chiral resolution or, more efficiently, through asymmetric synthesis. This guide has provided a comprehensive overview of the historical context, physicochemical properties, and detailed synthetic methodologies for this compound, offering a valuable resource for researchers in the field. The continued exploration of such chiral molecules is expected to lead to the discovery of new and improved therapeutic agents.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2022, March). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-2-phenylbutan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
-
Kanto Chemical Co., Inc. (n.d.). Catalysts for Asymmetric Reductive Amination –Ir-PSA series. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N). Retrieved from [Link]
-
ChemBK. (n.d.). 3-Methyl-1-phenylbutan-1-amine. Retrieved from [Link]
-
Journal of the American Chemical Society. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Retrieved from [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
SCI. (2009). Boron Reagents for Asymmetric Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Retrieved from [Link]
-
Scribd. (n.d.). Organic Chemistry Lab: Chiral Resolution. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Evaluation of Chiral Amides Synthesized from Diacetyl-L-tartaric Acid and Aromatic Amines. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013). Selecting chiral acids for resolution of amines. Retrieved from [Link]
- Google Patents. (n.d.). US10775394B2 - Immunoassay for phenethylamines of the 2C and DO sub-families.
- Google Patents. (n.d.). US20110046416A1 - Process for preparation of benzphetamine and its pharmaceutically acceptable salts.
-
SpectraBase. (n.d.). 3-hydroxy-3-methyl-1-phenylbutan-1-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). Improved preparation of 2S,3S-N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)amine.
-
PubChem. (n.d.). 1-Methyl-3-phenylpropylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). RU2659037C1 - Method for producing beta-phenylethylamine.
-
SpectraBase. (n.d.). (Z)-3-Cyano-3-methyl-1-phenylbut-1-ene - Optional[13C NMR] - SpectraBase. Retrieved from [Link]
Sources
- 1. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents [patents.google.com]
- 2. PubChemLite - 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. 1263198-93-1 CAS MSDS ((R)-3-METHYL-1-PHENYLBUTAN-1-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Methodological & Application
Application Note & Protocol: (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride as a Chiral Resolving Agent
Introduction: The Imperative of Enantiomeric Purity
In the realm of drug development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different pharmacological and toxicological profiles. The separation of these enantiomers from a racemic mixture—a process known as chiral resolution—is therefore a critical step in producing safe and effective pharmaceuticals.[1][2] One of the most robust and industrially scalable methods for achieving this separation is through the formation of diastereomeric salts.[3][4][5] This technique leverages the introduction of a single enantiomer of a "resolving agent" to a racemic mixture, converting the enantiomers into diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which allows for their separation by classical techniques like fractional crystallization.[3][6][7]
This application note provides a comprehensive guide to the use of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride as a chiral resolving agent, particularly for the resolution of racemic carboxylic acids. We will delve into the underlying principles, provide a detailed experimental protocol, and offer insights into the critical parameters that govern the success of this resolution technique.
Physicochemical Properties of the Resolving Agent
This compound is a chiral amine salt that serves as an effective resolving agent for acidic racemates. Its utility stems from its ability to form stable diastereomeric salts with carboxylic acids, often with significant differences in solubility between the two diastereomers.
| Property | Value | Source |
| Chemical Name | This compound | ChemScene |
| CAS Number | 1269470-38-3 | [8] |
| Molecular Formula | C₁₁H₁₈ClN | [8] |
| Molecular Weight | 199.72 g/mol | [8] |
| Appearance | White to off-white solid (typical for amine hydrochlorides) | Inferred |
| Purity | ≥97% | [8][9] |
Mechanism of Chiral Resolution: Diastereomeric Salt Formation
The fundamental principle behind this resolution method is the reaction of a racemic mixture of a chiral acid, denoted as (R)-Acid and (S)-Acid, with a single enantiomer of a chiral base, in this case, (S)-Amine. This acid-base reaction results in the formation of two diastereomeric salts: [(R)-Acid:(S)-Amine] and [(S)-Acid:(S)-Amine].
These diastereomeric salts are not mirror images of each other and thus have different physical properties, most notably their solubility in a given solvent system.[6][10] By carefully selecting the solvent and controlling the crystallization conditions, one of the diastereomeric salts can be selectively precipitated from the solution while the other remains dissolved. Subsequent separation of the solid and liquid phases, followed by acidification, allows for the recovery of the desired enantiomerically pure acid and the resolving agent.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Detailed Experimental Protocol: Resolution of a Racemic Carboxylic Acid
This protocol provides a general framework for the resolution of a racemic carboxylic acid using this compound. The specific solvent, temperature, and stoichiometry may require optimization for each unique substrate.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)
-
Aqueous HCl (e.g., 1M)
-
Aqueous NaOH (e.g., 1M)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Polarimeter and/or Chiral HPLC for enantiomeric excess determination
Procedure:
Part 1: Liberation of the Free Amine
The resolving agent is supplied as a hydrochloride salt and must be converted to the free amine before use.
-
Dissolution: Dissolve a known quantity of this compound in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add 1M NaOH with stirring until the pH is >10. The free amine will separate as an oil or a solid.
-
Extraction: Extract the free amine into an organic solvent (e.g., diethyl ether) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the pure (S)-3-Methyl-1-phenylbutan-1-amine.
Part 2: Diastereomeric Salt Formation and Crystallization
-
Dissolution: Dissolve the racemic carboxylic acid (1 equivalent) in a minimal amount of a suitable warm solvent. A solvent screen is highly recommended to identify the optimal crystallization solvent.[11]
-
Addition of Resolving Agent: In a separate flask, dissolve the (S)-3-Methyl-1-phenylbutan-1-amine (0.5-1.0 equivalents) in the same solvent. Slowly add the amine solution to the carboxylic acid solution with gentle stirring.
-
Rationale: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary. Allow the crystallization to proceed for several hours to overnight to maximize yield.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Rationale: Washing with cold solvent removes impurities and the more soluble diastereomer without significantly dissolving the desired product.
-
Part 3: Liberation of the Enantiomerically Enriched Acid
-
Dissolution of the Salt: Suspend the crystalline diastereomeric salt in water.
-
Acidification: Add 1M HCl dropwise with stirring until the pH is ~1-2. This will protonate the carboxylate and deprotonate the amine, breaking the salt.
-
Extraction: Extract the liberated carboxylic acid into an appropriate organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Part 4: Recovery of the Resolving Agent
-
Basification of Aqueous Layer: Take the aqueous layer from Part 3, Step 3, and make it basic (pH > 10) by the addition of 1M NaOH.
-
Extraction and Concentration: Extract the liberated (S)-3-Methyl-1-phenylbutan-1-amine with an organic solvent, dry the organic layer, and concentrate it as described in Part 1 to recover the resolving agent for reuse.
Part 5: Determination of Enantiomeric Excess (ee)
-
Analysis: Determine the enantiomeric excess of the resolved carboxylic acid using chiral HPLC or by measuring the specific rotation with a polarimeter and comparing it to the known value for the pure enantiomer.
Caption: Step-by-step experimental workflow for chiral resolution.
Troubleshooting and Optimization
-
No Crystallization: If crystals do not form, try a different solvent or a mixture of solvents. Supersaturation may be too low; in this case, slowly evaporate some of the solvent. Seeding the solution with a crystal from a previous successful batch can also be effective.
-
Low Enantiomeric Excess (ee): The ee can be improved by recrystallizing the diastereomeric salt. Alternatively, varying the solvent, temperature, or the stoichiometry of the resolving agent can have a significant impact on the selectivity of the crystallization.[4]
-
Low Yield: A low yield of the less soluble diastereomer may be due to its significant solubility in the mother liquor. Reducing the crystallization temperature or changing the solvent can help to improve the yield. It is a common trade-off that conditions favoring high ee may result in a lower yield.
Conclusion
Chiral resolution by diastereomeric salt formation is a powerful and well-established technique for obtaining enantiomerically pure compounds. This compound is a valuable resolving agent for a variety of racemic carboxylic acids. The success of this method relies on the careful selection of experimental conditions, particularly the choice of solvent, to maximize the difference in solubility between the two diastereomeric salts. The protocol outlined in this note serves as a robust starting point for researchers in drug discovery and chemical development, enabling the efficient separation of enantiomers crucial for their work.
References
- Benchchem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution.
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]
-
Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Fodran, E., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Retrieved from [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]
-
Zhang, T., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Nature Reviews Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemscene.com [chemscene.com]
- 9. chemscene.com [chemscene.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. unchainedlabs.com [unchainedlabs.com]
Application Note: Enantiomeric Resolution of Racemic Carboxylic Acids Using (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, often exhibit profound differences in their interactions with the chiral environment of the human body, such as receptors and enzymes.[1] Consequently, regulatory agencies worldwide increasingly demand the development of single-enantiomer drugs to maximize therapeutic benefit and minimize potential side effects associated with the unwanted enantiomer.
Classical resolution via diastereomeric salt formation remains a robust, scalable, and economically viable method for separating enantiomers, accounting for a significant percentage of industrial-scale chiral separations.[2] This technique leverages the conversion of a racemic mixture (e.g., a carboxylic acid) into a pair of diastereomers by reacting it with an enantiomerically pure resolving agent (e.g., a chiral amine). Unlike enantiomers, diastereomers possess distinct physicochemical properties, most notably differential solubility in a given solvent system.[3][4] This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. Subsequently, the purified enantiomer and the chiral resolving agent are recovered by breaking the salt.[5]
This application note provides a detailed protocol for the enantiomeric resolution of a model racemic carboxylic acid using the chiral resolving agent (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride . We will delve into the mechanistic principles, provide a step-by-step experimental workflow, and discuss critical parameters and troubleshooting strategies to empower researchers in drug discovery and process development.
Principle of the Method
The resolution process is based on an acid-base reaction between the racemic carboxylic acid (a 50:50 mixture of R-acid and S-acid) and the enantiopure (S)-amine. The hydrochloride salt of the amine must first be neutralized in situ or prior to the reaction to liberate the free amine, which then reacts with the acid.
The reaction yields two diastereomeric salts with different spatial arrangements:
-
(R)-acid • (S)-amine
-
(S)-acid • (S)-amine
These diastereomeric salts exhibit different crystal lattice energies and interactions with solvent molecules, leading to a significant difference in their solubilities in a carefully selected solvent.[4] By controlling parameters such as temperature and concentration, the less soluble diastereomeric salt is induced to crystallize selectively, while the more soluble one remains in the mother liquor. The crystallized salt is then isolated by filtration. The final step involves treating the isolated salt with a strong acid to protonate the amine and liberate the desired, enantiomerically pure carboxylic acid.[3]
Materials and Equipment
Reagents
-
Racemic Carboxylic Acid (e.g., (±)-Ibuprofen, as a model substrate)
-
This compound (Purity ≥97%)[6]
-
Sodium Hydroxide (NaOH), 1 M solution
-
Hydrochloric Acid (HCl), 2 M solution
-
Solvent for crystallization (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, or mixtures with water). A thorough solvent screen is crucial for success.[7]
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Deionized Water
Equipment
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
pH meter or pH indicator strips
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Analytical balance
-
Standard laboratory glassware
-
Chiral HPLC system for enantiomeric excess (e.e.) determination
Experimental Protocol
This protocol is a general guideline using (±)-Ibuprofen as a model racemic acid. Optimization of solvent, temperature, and stoichiometry is essential for any new substrate.
Workflow Overview
The entire process can be visualized as a three-stage workflow: Diastereomeric Salt Formation, Selective Crystallization & Isolation, and Enantiomer Liberation.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Step-by-Step Procedure
Step 1: Liberation of the Chiral Amine
-
Dissolve a specific molar quantity of this compound in a minimal amount of deionized water.
-
Slowly add an equimolar amount of 1 M NaOH solution while stirring to neutralize the hydrochloride and form the free (S)-amine. The free amine may separate as an oil or remain dissolved.
-
Extract the free amine into an organic solvent like dichloromethane, dry the organic layer with anhydrous MgSO₄, and carefully remove the solvent under reduced pressure. This step ensures accurate stoichiometry in the subsequent salt formation.
Step 2: Diastereomeric Salt Formation
-
In a jacketed reaction vessel, dissolve 1.0 equivalent of the racemic carboxylic acid (e.g., (±)-Ibuprofen) in the chosen crystallization solvent (e.g., 5:1 Methanol:Water) at an elevated temperature (e.g., 50-60 °C) to ensure complete dissolution.
-
Dissolve 0.5 to 1.0 equivalents of the free (S)-3-Methyl-1-phenylbutan-1-amine (from Step 1) in a small amount of the same solvent. Rationale: Using a sub-stoichiometric amount (0.5-0.6 eq.) of the resolving agent is a common strategy to maximize the purity of the crystallized salt, as the excess of the unwanted enantiomer helps to keep the more soluble diastereomeric salt in solution.[8]
-
Slowly add the amine solution to the carboxylic acid solution with constant stirring. Maintain the elevated temperature for a short period (e.g., 30 minutes) to ensure complete salt formation.
Step 3: Crystallization and Isolation
-
Initiate a controlled cooling ramp. A slow cooling rate (e.g., 5-10 °C per hour) is critical to promote the selective crystallization of the less soluble diastereomer and prevent the co-precipitation of the more soluble one.[8]
-
Agitate the mixture gently throughout the cooling process. If crystallization does not occur, scratching the inside of the vessel with a glass rod or adding seed crystals of the desired diastereomeric salt can induce nucleation.
-
Once the target temperature (e.g., 0-5 °C) is reached, hold the slurry at this temperature for a period (e.g., 2-4 hours) to maximize the yield of the crystallized salt.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the crystalline diastereomeric salt under vacuum. At this stage, a small sample should be taken to determine the diastereomeric excess (d.e.) by NMR or chiral HPLC after liberation.
Step 4: Liberation of the Enantiomerically Pure Acid
-
Suspend the dried diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
Slowly add 2 M HCl solution with vigorous stirring until the aqueous phase is acidic (pH 1-2). This protonates the chiral amine, breaking the salt.
-
Transfer the mixture to a separatory funnel. The liberated, enantiomerically pure carboxylic acid will be in the organic layer, while the hydrochloride salt of the resolving agent will be in the aqueous layer.
-
Separate the layers. Extract the aqueous layer again with the organic solvent to ensure complete recovery of the product.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
The resolving agent can be recovered from the aqueous layer.[9]
Step 5: Analysis and Recrystallization
-
Determine the enantiomeric excess (e.e.) of the final product using a suitable chiral HPLC method.
-
If the e.e. is not satisfactory (>99%), a recrystallization of the diastereomeric salt (repeating Step 3) or the final product may be necessary to enhance its optical purity.
Optimization and Troubleshooting
The success of a diastereomeric resolution is highly dependent on a few key parameters. A systematic screening approach is often the most effective way to develop a robust protocol.[4][7]
| Parameter | Rationale & Key Considerations | Troubleshooting Steps |
| Solvent System | The solvent must provide a significant solubility difference between the two diastereomeric salts. Polar protic solvents (alcohols, water) or their mixtures are common.[2][4] | Low Yield/No Crystals: Solution may be too dilute or solvent is too good. Concentrate solution or screen for a less-solubilizing solvent.[8] |
| "Oiling Out": Salt melting point is below crystallization temp or concentration is too high. Lower the temperature, add more solvent, or change to a less polar solvent.[8] | ||
| Low Diastereomeric Excess (d.e.): Poor solubility difference. A systematic solvent screen is the most critical step to improve selectivity.[7] | ||
| Temperature Profile | Solubility is highly temperature-dependent. A controlled cooling rate allows for selective nucleation and growth of the desired diastereomer crystal.[10] | Low d.e.: Cooling rate is too fast, causing co-precipitation. Decrease the cooling rate. |
| Stoichiometry | Using 0.5-1.0 eq. of resolving agent is typical. Sub-stoichiometric amounts can improve the optical purity of the first crop of crystals.[11] | Low d.e.: The system may form a solid solution. Experiment with different molar ratios of the resolving agent. |
| Purity of Reagents | Impurities can inhibit crystallization or act as nucleation sites for the undesired diastereomer. | Inconsistent Results: Ensure high purity of both the racemic substrate and the resolving agent. |
Conclusion
The protocol described herein provides a comprehensive framework for the enantiomeric resolution of racemic carboxylic acids using this compound. By understanding the principles of diastereomeric salt formation and systematically optimizing key experimental parameters—most notably the solvent system—researchers can develop an efficient and scalable method for accessing enantiomerically pure compounds. This classical technique, when thoughtfully applied, remains an indispensable tool in the modern chemist's arsenal for the development of chiral pharmaceuticals.
References
- Azov, V. A. (n.d.). Resolution of Chiral Amines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Georg Thieme Verlag.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
-
ChemBK. (2024, April 9). 3-Methyl-1-phenylbutan-1-amine. Retrieved from [Link]
- LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12241886, 3-Methyl-3-phenylbutan-1-amine. PubChem.
- BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9880217, 3-Methyl-2-phenylbutan-1-amine. PubChem.
- Li, R. (Ed.). (2012). Crystallization-Based Separation of Enantiomers.
- OpenStax. (2023, September 20). 5.8 Racemic Mixtures and the Resolution of Enantiomers. In Organic Chemistry.
- Takaishi, M., et al. (2021). Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. Journal of the American Chemical Society.
- The Royal Society of Chemistry. (n.d.).
- Maini, L., et al. (2021).
- University of Leeds. (n.d.).
- Takaishi, M., et al. (2021). Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. Journal of the American Chemical Society.
- Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
- Bosits, M. H., et al. (2022).
- Google Patents. (2003). WO2003042132A1 - Recovery and recycling of chiral tartaric acid resolving agents.
- Kukor, A. J., et al. (2023).
- Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
- ResearchGate. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Request PDF.
- Kukor, A. J., et al. (2023).
- Google Patents. (1997). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
- ResearchGate. (n.d.).
- National Institutes of Health. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
- ACS Publications. (n.d.).
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2003042132A1 - Recovery and recycling of chiral tartaric acid resolving agents - Google Patents [patents.google.com]
- 10. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 11. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
The Strategic Application of (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride in Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Chiral molecules, particularly enantiomerically pure compounds, form the cornerstone of numerous therapeutic agents. (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride, a chiral primary amine, emerges as a valuable tool for the synthetic chemist, offering robust solutions for the separation of racemic mixtures and serving as a foundational building block for more complex chiral directors.
This technical guide provides an in-depth exploration of the applications of this compound. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of its utility, provide detailed, field-tested protocols, and present a logical framework for its strategic deployment in asymmetric synthesis.
Part 1: Chiral Resolution via Diastereomeric Salt Formation
One of the most established and industrially scalable methods for separating enantiomers is classical resolution through the formation of diastereomeric salts.[1][2] This technique leverages the fundamental principle that while enantiomers share identical physical properties, diastereomers do not. By reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent like (S)-3-Methyl-1-phenylbutan-1-amine, a pair of diastereomeric salts is formed. These salts possess different solubilities, allowing for their separation by fractional crystallization.[2]
Mechanism of Separation: A Game of Differential Solubility
The process hinges on the differential physicochemical properties of the resulting diastereomeric salts. The interaction between the chiral amine and the two enantiomers of the racemic acid creates two distinct crystalline lattice structures with different energies and, consequently, different solubilities in a given solvent system. One diastereomer will preferentially crystallize, while the other remains in the mother liquor. Subsequent acidification of the isolated salt liberates the desired enantiomer of the acid, and the chiral amine can be recovered and recycled.
Caption: Workflow for Chiral Resolution.
Application Example: Resolution of Profen Drugs
While specific data for (S)-3-Methyl-1-phenylbutan-1-amine is not extensively published, a study on the closely related constitutional isomer, (S)-3-methyl-2-phenylbutylamine , provides a compelling case study for the efficacy of this class of resolving agents. This amine has been successfully used to resolve several racemic 2-arylpropionic acids (profens), which are important non-steroidal anti-inflammatory drugs (NSAIDs).[3]
| Racemic Carboxylic Acid | Resolved Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| Ibuprofen | (S)-Ibuprofen | 39.8 | 98.7 |
| Ketoprofen | (S)-Ketoprofen | 36.7 | 99.4 |
| Naproxen | (S)-Naproxen | 35.1 | 99.2 |
| Table 1: Resolution of profens using (S)-3-methyl-2-phenylbutylamine. Data sourced from Organic Process Research & Development 2002, 6(3), 291-296.[3] |
The high enantiomeric excess achieved demonstrates the excellent discriminating ability of the phenylbutylamine scaffold in forming diastereomeric salts with significantly different solubilities.[3]
Protocol: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid
This protocol provides a generalized workflow. The optimal solvent, temperature, and stoichiometry must be determined empirically for each specific substrate.
-
Salt Formation:
-
In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 eq.) in a chosen solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical and often requires screening.[4]
-
Warm the solution gently to ensure complete dissolution.
-
In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent. Note: The free base is required for salt formation. To generate the free base from the hydrochloride salt, dissolve the salt in water, add a base like NaOH to pH >10, and extract the free amine with an organic solvent like diethyl ether or dichloromethane. Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Add the solution of the chiral amine dropwise to the warm solution of the racemic acid.
-
Observe for the formation of a precipitate. If no precipitate forms upon addition, allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator.
-
-
Isolation of the Diastereomeric Salt:
-
Once crystallization is complete, collect the solid precipitate by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals. This is the first crop of the diastereomerically enriched salt.
-
-
Liberation of the Enantiopure Acid and Recovery of the Resolving Agent:
-
Suspend the dried diastereomeric salt in water.
-
Add an aqueous acid solution (e.g., 1M HCl) until the pH is acidic (pH 1-2) to protonate the carboxylate and liberate the free carboxylic acid.
-
Extract the enantiomerically enriched carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the resolved acid.
-
To recover the resolving agent, make the remaining aqueous layer basic (pH >10) with a base (e.g., NaOH) and extract the (S)-3-Methyl-1-phenylbutan-1-amine with an organic solvent. Dry and concentrate to recover the amine for reuse.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved carboxylic acid using a suitable analytical technique, such as chiral HPLC or by converting the acid to a diastereomeric derivative (e.g., an amide with a different chiral amine) and analyzing by NMR spectroscopy.
-
Part 2: A Precursor for Chiral Auxiliaries and Ligands
Beyond its role as a resolving agent, (S)-3-Methyl-1-phenylbutan-1-amine serves as a valuable chiral precursor for the synthesis of more sophisticated stereodirecting groups, such as chiral auxiliaries and ligands.[5]
Chiral Auxiliaries: Covalent Control of Stereochemistry
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[6] After the desired transformation, the auxiliary is cleaved and can be recovered. Chiral amines are common precursors for auxiliaries like chiral amides and oxazolidinones, which are effective in controlling reactions such as alkylations and aldol additions.[][8]
Caption: General Workflow for Chiral Auxiliary Use.
Protocol: Synthesis of a Chiral N-Acyl Amide Auxiliary and Asymmetric Alkylation
This protocol outlines the synthesis of a chiral amide from (S)-3-Methyl-1-phenylbutan-1-amine and its subsequent use in a diastereoselective alkylation, based on established methodologies for similar chiral amides.
Step A: Synthesis of the N-Propionyl Auxiliary
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add (S)-3-Methyl-1-phenylbutan-1-amine (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq.) to the solution.
-
Acylation: Add propionyl chloride (1.05 eq.) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to yield the pure N-((S)-3-methyl-1-phenylbutyl)propanamide.
Step B: Asymmetric α-Alkylation
-
Enolate Formation:
-
To a flame-dried flask under a nitrogen atmosphere, add the N-propionyl auxiliary (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) in THF.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.
-
-
Alkylation:
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to proceed at this temperature for several hours, monitoring by TLC.
-
-
Quenching and Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Cleavage and Analysis:
-
The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the α-alkylated carboxylic acid and recover the chiral amine auxiliary.
-
Determine the diastereomeric excess (d.e.) of the alkylated amide product by ¹H NMR spectroscopy or HPLC analysis before cleavage. The enantiomeric excess (e.e.) of the final carboxylic acid product can be determined by chiral HPLC.
-
Conclusion
This compound is a potent and versatile reagent in the arsenal of the synthetic chemist. Its primary, well-documented application lies in the efficient resolution of racemic carboxylic acids via diastereomeric salt crystallization, a method that remains highly relevant for industrial-scale production of enantiopure compounds. Furthermore, its structure provides a robust chiral backbone for the development of bespoke chiral auxiliaries and ligands, enabling a wide range of stereoselective transformations. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers seeking to strategically employ this valuable chiral building block to achieve their synthetic goals with precision and efficiency.
References
-
LibreTexts Chemistry. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
Mitsuhashi, T., et al. (2002). (S)-3Methyl2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids 1. Organic Process Research & Development, 6(3), 291-296. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
ChemBK. (2024). 3-Methyl-1-phenylbutan-1-amine. Available at: [Link]
-
Ghosh, A. K., & Fidanze, S. (1997). Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824. Available at: [Link]
-
Scribd. (n.d.). Organic Chemistry - Resolution of Ibuprofen. Available at: [Link]
-
Arkivoc. (n.d.). Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. Available at: [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Available at: [Link]
-
PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-amine. Available at: [Link]
-
Research & Reviews in Biotechnology & Biosciences. (2015). UNVEILING THE ENIGMA: ASYMMETRIC SYNTHESIS IN PHARMACEUTICAL EVOLUTION. Available at: [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. biotechjournal.in [biotechjournal.in]
- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride in Pharmaceutical Intermediate Synthesis
Introduction: The Critical Role of Chirality in Pharmaceuticals
In modern drug development, the stereochemistry of a pharmaceutical compound is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a critical objective in the pharmaceutical industry. Chiral amines are foundational building blocks in the synthesis of over 40% of commercial pharmaceuticals.[1] (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride is a valuable chiral resolving agent and potential chiral building block for the synthesis of such enantiomerically pure pharmaceutical intermediates.
This guide provides an in-depth overview of the applications of this compound, with a primary focus on its role as a chiral resolving agent for racemic carboxylic acids, a class of compounds that includes many important pharmaceutical intermediates. Detailed protocols and the underlying scientific principles are provided to enable researchers and drug development professionals to effectively utilize this versatile chiral amine.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a resolving agent is crucial for designing efficient resolution processes.
| Property | Value | Source |
| CAS Number | 147129-88-8 | N/A |
| Molecular Formula | C₁₁H₁₈ClN | ChemScene |
| Molecular Weight | 199.72 g/mol | ChemScene |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in water and alcohols | N/A |
Application I: Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation
The most prominent application of this compound is in the separation of enantiomers of racemic carboxylic acids through the formation of diastereomeric salts. This classical resolution technique remains one of the most reliable and cost-effective methods for obtaining optically pure compounds on an industrial scale.[2]
The Underlying Principle: Diastereomeric Salt Crystallization
The fundamental principle of this resolution method is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic carboxylic acid, (±)-R-COOH, is reacted with an enantiomerically pure chiral amine, such as (S)-3-Methyl-1-phenylbutan-1-amine, two diastereomeric salts are formed:
-
(R)-R-COO⁻ (S)-Amine-H⁺
-
(S)-R-COO⁻ (S)-Amine-H⁺
These diastereomeric salts are not mirror images of each other and therefore exhibit different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, while the more soluble one remains in the mother liquor.
Protocol: General Procedure for the Resolution of a Racemic Carboxylic Acid
This protocol provides a general framework for the resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Anhydrous methanol (or other suitable solvent)
-
Diethyl ether (or other suitable extraction solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of warm anhydrous methanol.
-
In a separate flask, dissolve this compound (0.5 - 1.0 eq) in a minimal amount of warm anhydrous methanol. The hydrochloride salt can be used directly, or the free base can be generated beforehand by treatment with a base and extraction.
-
Slowly add the amine solution to the carboxylic acid solution with constant stirring.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.
-
To maximize crystal yield, the flask can be placed in an ice bath or refrigerator for several hours to overnight.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the collected crystals in water.
-
Add 1 M HCl dropwise with stirring until the solution is acidic (pH 1-2). This will protonate the carboxylic acid and liberate the free amine hydrochloride.
-
Extract the aqueous solution with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Determination of Enantiomeric Excess (ee):
-
The enantiomeric excess of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Application Example: Resolution of Profens
A compound structurally very similar to the topic of this guide, (S)-3-methyl-2-phenylbutylamine, has been successfully employed as a resolving agent for racemic 2-arylpropionic acids (profens), a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] This provides a strong indication that this compound would also be an effective resolving agent for this class of compounds.
Specific Protocol Adaptation for the Resolution of Racemic Ibuprofen:
This protocol is an adaptation based on the successful resolution of profens with a closely related chiral amine.[3]
-
Salt Formation:
-
Dissolve racemic ibuprofen (e.g., 10.0 g) in 100 mL of a 1:1 mixture of methanol and water at 50-60 °C.
-
In a separate flask, dissolve this compound (approximately 0.5 equivalents relative to ibuprofen) in a minimal amount of the same warm solvent mixture.
-
Slowly add the amine solution to the ibuprofen solution with vigorous stirring.
-
-
Crystallization:
-
Allow the solution to cool gradually to room temperature. Initiate crystallization if necessary by scratching the inside of the flask with a glass rod.
-
Once crystallization begins, continue to cool the mixture in an ice bath for 2-4 hours to maximize the yield of the diastereomeric salt.
-
Collect the crystalline salt by vacuum filtration and wash with a small portion of the cold solvent mixture.
-
-
Liberation of (S)-Ibuprofen:
-
Suspend the collected salt in water and add 1 M HCl until the pH is strongly acidic.
-
Extract the liberated (S)-ibuprofen with dichloromethane or diethyl ether.
-
Dry the organic layer and evaporate the solvent to obtain the enantiomerically enriched product.
-
Application II: (S)-3-Methyl-1-phenylbutan-1-amine as a Chiral Building Block
While the primary application of this compound is as a resolving agent, it can also serve as a chiral synthon or building block in the asymmetric synthesis of more complex molecules. In this role, the stereocenter of the amine is incorporated into the final target molecule.
Sources
Experimental setup for reactions involving (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
An in-depth guide to the experimental application of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride, a versatile chiral building block in modern organic synthesis. This document provides detailed protocols and scientific rationale for its use as a resolving agent and in asymmetric synthesis, tailored for researchers and drug development professionals.
Introduction: The Strategic Value of (S)-3-Methyl-1-phenylbutan-1-amine
(S)-3-Methyl-1-phenylbutan-1-amine is a chiral primary amine that serves as a valuable intermediate and building block in pharmaceutical and chemical research.[1][2] Its utility stems from the stereochemically defined center, which can be exploited to induce chirality in other molecules or to serve as a scaffold for the synthesis of complex, enantiomerically pure targets.[3][4] Supplied as a stable hydrochloride salt, it is readily converted to the free amine for use in a variety of synthetic transformations.[5][6] This guide details its primary applications and provides robust protocols for its effective use.
Core Applications and Synthetic Strategy
The strategic importance of this compound lies in its application in two key areas of asymmetric synthesis. The choice of application dictates the overall experimental workflow.
Caption: Core applications of (S)-3-Methyl-1-phenylbutan-1-amine.
Application 1: Resolution of Racemic Carboxylic Acids
One of the most classical and effective methods for separating enantiomers is through diastereomeric crystallization.[7] A racemic mixture of a chiral acid can be reacted with an enantiomerically pure base, such as (S)-3-Methyl-1-phenylbutan-1-amine, to form a mixture of diastereomeric salts.[8] These diastereomers possess different physical properties, including solubility, allowing for their separation by fractional crystallization.[8][9]
Protocol 1: Diastereomeric Salt Resolution
This protocol outlines the resolution of a generic racemic carboxylic acid. Optimization of solvent systems and crystallization temperature is often necessary for specific substrates.
Workflow Overview:
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Step-by-Step Methodology:
-
Preparation of the Free Amine:
-
In a separatory funnel, dissolve this compound (1.0 eq.) in deionized water (10 mL per gram of salt).
-
Add 2 M aqueous sodium hydroxide (NaOH) solution dropwise with swirling until the solution is basic (pH > 12, check with pH paper).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as an oil. Use immediately.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of warm methanol.
-
In a separate flask, dissolve the freshly prepared (S)-amine (1.0 eq.) in methanol.
-
Slowly add the amine solution to the acid solution with stirring. The total volume of solvent should be adjusted to ensure the mixture is a clear solution at elevated temperature (e.g., 50-60 °C).
-
Allow the solution to cool slowly to room temperature, and then if necessary, place it in a refrigerator (4 °C) to induce crystallization. The goal is to have one diastereomer crystallize while the other remains in the "mother liquor".[8]
-
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration, washing with a small amount of cold methanol.
-
The enantiomeric purity of the acid in the salt can be checked at this stage by liberating a small sample and analyzing via chiral HPLC or by measuring the optical rotation.
-
If the purity is insufficient, a recrystallization from fresh methanol may be performed.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the crystallized diastereomeric salt in water and add 2 M hydrochloric acid (HCl) until the solution is acidic (pH < 2).
-
Extract the liberated carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
-
| Parameter | Recommended Value | Rationale / Notes |
| Amine:Acid Stoichiometry | 1.0 : 1.0 | Ensures complete formation of the salt. |
| Initial Solvent | Methanol | Common choice, but others like ethanol or acetone should be screened. |
| Crystallization Time | 12 - 24 hours | Slow cooling is critical for selective crystallization. |
| Workup Acidity | pH < 2 | Ensures the carboxylic acid is fully protonated for extraction. |
| Workup Basicity | pH > 12 | Ensures the amine is fully deprotonated for extraction. |
Application 2: Asymmetric Synthesis via N-Benzylation and Deprotection
(S)-3-Methyl-1-phenylbutan-1-amine can be temporarily attached to a molecule to act as a chiral auxiliary, directing the stereochemistry of a subsequent reaction. A common strategy involves N-alkylation or N-acylation, followed by a diastereoselective transformation. The final, critical step is the cleavage of the auxiliary to reveal the chiral product. A benzyl group is often used as a protecting/activating group in this context, and its removal via catalytic hydrogenation is a key step.
Protocol 2: Reductive Amination and Catalytic Transfer Hydrogenation (CTH)
This protocol demonstrates the formation of a secondary N-benzyl amine via reductive amination, followed by its subsequent debenzylation using a safe and efficient catalytic transfer hydrogenation method. This deprotection strategy avoids the hazards associated with gaseous hydrogen.[10][11]
Workflow Overview:
Caption: Synthesis and deprotection workflow for an N-benzyl derivative.
Step-by-Step Methodology:
Part A: N-Benzylation via Reductive Amination [12][13]
-
Imine Formation:
-
To a stirred solution of (S)-3-Methyl-1-phenylbutan-1-amine free base (1.0 eq.) in anhydrous methanol or dichloromethane (DCM) (0.5 M) at 0 °C, add benzaldehyde (1.05 eq.).
-
Stir the mixture for 30 minutes at 0 °C to allow for the formation of the corresponding imine.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture, ensuring the temperature remains below 20 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous phase with DCM (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-benzyl derivative can be purified by column chromatography on silica gel.
-
Part B: N-Debenzylation via Catalytic Transfer Hydrogenation [11][14]
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser, add the N-benzyl amine derivative (1.0 eq.), methanol (0.1-0.2 M), and 10% Palladium on Carbon (Pd/C) catalyst (10% by weight of the substrate).
-
Stir the suspension under a nitrogen or argon atmosphere.
-
-
Hydrogen Transfer:
-
Add ammonium formate (HCOONH₄) (5.0 eq.) in a single portion.[11]
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wet the pad with methanol.
-
Wash the Celite® pad with additional methanol.
-
Concentrate the combined filtrate under reduced pressure to remove the solvent.
-
The resulting residue can be partitioned between dilute HCl and an organic solvent to remove non-basic impurities, followed by basification and extraction to isolate the pure, deprotected amine.
-
| Parameter | Recommended Value | Rationale / Notes |
| Hydrogen Donor | Ammonium Formate | A safe, effective, and easily handled source of hydrogen for CTH.[10][11] |
| Catalyst | 10% Pd/C | Standard heterogeneous catalyst for hydrogenolysis. Easily removed by filtration.[15][16] |
| Catalyst Loading | ~10 wt% | A typical loading for efficient reaction. Can be optimized. |
| Solvent | Methanol / Ethanol | Protic solvents that are effective for this transformation. |
| Safety Note | Pd/C Filtration | The catalyst is pyrophoric when dry. Keep wet during filtration and handle with care.[17] |
References
-
Bagley, M. C., & Lubinu, M. C. (2006). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Request PDF. Available at: [Link]
-
Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]
-
González-Granda, S., et al. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Available at: [Link]
-
Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. Available at: [Link]
-
Rao, V. S. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Semantic Scholar. Available at: [Link]
-
Gotor-Fernández, V., et al. (2015). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry. Available at: [Link]
-
Ram, S., & Spicer, L. D. (1987). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium.ws. Available at: [Link]
-
Gotor-Fernández, V., et al. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available at: [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Scholars@Duke. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Reddy, K. L. (2007). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health. Available at: [Link]
-
Martin, S. F., et al. (2007). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. Request PDF. Available at: [Link]
-
PubChemLite. (n.d.). 3-methyl-1-phenylbutan-1-amine hydrochloride. PubChemLite. Available at: [Link]
-
ChemBK. (2024). 3-Methyl-1-phenylbutan-1-amine. ChemBK. Available at: [Link]
-
PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-amine. PubChem. Available at: [Link]
-
Reddy, K. L. (2007). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Publications. Available at: [Link]
-
Azov, V. A. (n.d.). Resolution of racemic amine mixtures. Science of Synthesis. Available at: [Link]
-
Chemsrc. (n.d.). This compound. Chemsrc. Available at: [Link]
- Google Patents. (n.d.). Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives. Google Patents.
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Science Learning Center. Available at: [Link]
-
McMurry, J. (2024). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
- Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
-
PubChem. (n.d.). (S)-3-Methyl-2-phenylbutylamine. PubChem. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System | MDPI [mdpi.com]
- 4. 手性助劑 [sigmaaldrich.com]
- 5. 1269470-38-3|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 15. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
Introduction: The Significance of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
This compound is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutically active compounds. Its stereospecific structure is often essential for the desired biological activity and efficacy of the final drug product. The development of a robust, scalable, and economically viable process for its synthesis and purification is therefore of paramount importance to researchers, scientists, and professionals in the drug development sector.
This guide provides an in-depth technical overview of a recommended large-scale synthetic route and purification protocol for this compound. The methodologies described herein are designed to be self-validating, with a strong emphasis on the scientific principles underpinning each experimental choice to ensure reproducibility and high purity of the final product.
Strategic Approach to Synthesis: Asymmetric Reductive Amination
For the large-scale synthesis of a chiral amine such as (S)-3-Methyl-1-phenylbutan-1-amine, asymmetric reductive amination stands out as the most direct and efficient strategy.[1][2] This one-pot reaction combines the formation of an imine from a ketone and an amine source with a subsequent stereoselective reduction, offering high atom economy and operational simplicity.[3] The starting material of choice is the readily available prochiral ketone, 3-methyl-1-phenylbutan-1-one.
Two primary catalytic systems are considered for this asymmetric transformation on an industrial scale: biocatalysis using transaminases and transition-metal catalysis.
-
Biocatalysis with Transaminases: This approach utilizes enzymes to catalyze the stereoselective amination of the ketone. Transaminases offer exceptional enantioselectivity (often >99% ee) and operate under mild, environmentally friendly conditions (aqueous media, ambient temperature, and pressure).[4] This method is highly attractive for large-scale production due to the high purity of the product and the green nature of the process.
-
Transition-Metal Catalysis: Complexes of iridium, rhodium, and ruthenium with chiral ligands are powerful catalysts for asymmetric reductive amination.[1][2] These methods can achieve high yields and enantioselectivities and are well-suited for industrial applications.
For the purpose of this guide, we will focus on a biocatalytic approach using an (S)-selective transaminase , as it represents a state-of-the-art, sustainable, and highly selective method for the production of the desired enantiomer.
Visualizing the Synthetic Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Part 1: Large-Scale Synthesis via Asymmetric Transamination
This protocol details the enzymatic synthesis of (S)-3-Methyl-1-phenylbutan-1-amine from 3-methyl-1-phenylbutan-1-one.
Materials and Reagents:
| Reagent | Grade | Supplier Recommendation |
| 3-Methyl-1-phenylbutan-1-one | >98% | Commercial Supplier |
| (S)-selective Transaminase | Industrial Grade | Specialized Enzyme Supplier |
| Isopropylamine (Amine Donor) | >99% | Chemical Supplier |
| Pyridoxal-5'-phosphate (PLP) | >98% | Biochemical Supplier |
| Potassium Phosphate Buffer (pH 8.0) | ACS Grade | Chemical Supplier |
| Toluene | ACS Grade | Chemical Supplier |
| Sodium Sulfate (anhydrous) | ACS Grade | Chemical Supplier |
Protocol:
-
Reaction Setup: In a temperature-controlled reactor, prepare a 1 M potassium phosphate buffer solution (pH 8.0).
-
Enzyme and Cofactor Addition: To the buffer, add the (S)-selective transaminase to a final concentration of 5 g/L. Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM. Stir the mixture gently until the enzyme and cofactor are fully dissolved.
-
Substrate and Amine Donor Addition: Add 3-methyl-1-phenylbutan-1-one to the reactor to a final concentration of 100 g/L. Subsequently, add isopropylamine as the amine donor in a 1.5 molar excess relative to the ketone.
-
Reaction Conditions: Maintain the reaction temperature at 30°C and stir the mixture at a moderate speed to ensure adequate mixing without denaturing the enzyme. Monitor the reaction progress by HPLC, observing the conversion of the ketone to the amine. The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction has reached completion (>99% conversion), adjust the pH of the mixture to >11 with 50% aqueous sodium hydroxide to ensure the product is in its free base form.
-
Extraction: Extract the aqueous phase three times with an equal volume of toluene. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-3-Methyl-1-phenylbutan-1-amine as an oil.
Part 2: Purification and Hydrochloride Salt Formation
This protocol describes the purification of the crude amine via crystallization of its hydrochloride salt.
Materials and Reagents:
| Reagent | Grade | Supplier Recommendation |
| Crude (S)-3-Methyl-1-phenylbutan-1-amine | - | From Synthesis Step |
| Isopropanol (IPA) | ACS Grade | Chemical Supplier |
| Hydrochloric Acid (in Isopropanol) | 5-6 M | Commercial Supplier |
| Ethyl Acetate | ACS Grade | Chemical Supplier |
| n-Heptane | ACS Grade | Chemical Supplier |
Protocol:
-
Dissolution: Dissolve the crude (S)-3-Methyl-1-phenylbutan-1-amine oil in isopropanol (approximately 5 mL per gram of crude amine).
-
Salt Formation: Cool the solution to 0-5°C in an ice bath. Slowly add a 5-6 M solution of hydrochloric acid in isopropanol dropwise with stirring. Monitor the pH to ensure it reaches approximately 1-2. The hydrochloride salt will begin to precipitate.
-
Crystallization: Stir the resulting slurry at 0-5°C for 2-4 hours to allow for complete crystallization.
-
Isolation: Filter the solid product and wash the filter cake with a cold (0-5°C) mixture of isopropanol and ethyl acetate (1:1 v/v), followed by a wash with cold n-heptane to remove any remaining impurities and solvent.
-
Drying: Dry the purified this compound under vacuum at 40-50°C to a constant weight.
Expected Yield and Purity:
| Parameter | Expected Value |
| Overall Yield | 80-90% |
| Chemical Purity (HPLC) | >99.5% |
| Enantiomeric Excess (ee) | >99.8% |
Visualizing the Purification Process
Caption: Detailed workflow for the purification of this compound.
Conclusion
The presented application notes and protocols outline a robust and scalable method for the synthesis and purification of this compound. The use of an (S)-selective transaminase offers a highly efficient and stereoselective route to the desired chiral amine, aligning with the principles of green chemistry. The subsequent crystallization protocol ensures the isolation of a high-purity final product suitable for use in pharmaceutical development and manufacturing. By understanding the scientific rationale behind each step, researchers and drug development professionals can confidently implement and adapt these procedures for their specific large-scale production needs.
References
-
Reductive amination. (2023). In Wikipedia. Retrieved from [Link]
-
Synthesis of chiral amines via reductive amination and rational design of chiral pyridine-derived half-sandwich iridium catalysts. (n.d.). ResearchGate. Retrieved from [Link]
- Process for preparing (alphaS)-alpha-(2-methylpropyl)-2-(1-piperidinyl)benzenemethanamine. (2009). Google Patents.
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2019). National Institutes of Health. Retrieved from [Link]
Sources
Application Notes and Protocols for (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
Foreword: Understanding the Molecule
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride is a chiral primary amine salt, a versatile and valuable building block in modern organic synthesis and drug discovery. Its structure, featuring a stereocenter benzylic to a phenyl group and an isobutyl moiety, imparts specific steric and electronic properties that make it a useful intermediate for creating complex, enantiomerically pure molecules.[1][2] The hydrochloride salt form enhances its stability and improves its handling characteristics compared to the free base, which is a flammable and corrosive liquid.[3] This guide provides a comprehensive overview of the essential handling, storage, and quality control protocols necessary to maintain the integrity and ensure the safe and effective use of this important chiral intermediate.
Material Identification and Physicochemical Properties
A thorough understanding of the material's properties is the foundation of its proper handling. Upon receipt, it is crucial to verify the identity and integrity of the compound.
| Property | Value | Reference |
| Chemical Name | This compound | [4][5] |
| CAS Number | 1269470-38-3 | [6] |
| Molecular Formula | C₁₁H₁₈ClN | [6] |
| Molecular Weight | 199.72 g/mol | [6] |
| Appearance | White to off-white solid/powder | General Supplier Data |
| Purity | Typically ≥97% | [5] |
The free base of this compound is a colorless liquid soluble in most organic solvents.[3] The hydrochloride salt form is generally expected to have higher solubility in polar solvents, including water, due to its ionic nature.
Safety and Hazard Management
As with all amine compounds, appropriate safety measures are paramount. The hydrochloride salt is generally less volatile and corrosive than the free base, but it still requires careful handling.
2.1. Hazard Identification Based on data for similar amine hydrochlorides, the primary hazards include:
-
Skin and Eye Irritation/Corrosion: Direct contact can cause irritation or burns.
-
Harmful if Swallowed: Ingestion can be toxic.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
2.2. Personal Protective Equipment (PPE) A risk assessment should always precede handling. The following minimum PPE is required:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: When handling significant quantities of powder outside of a containment system, a properly fitted respirator (e.g., N95) is recommended to prevent inhalation of dust.
2.3. Engineering Controls
-
Chemical Fume Hood: All weighing and solution preparation activities should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Containment: For handling larger quantities, especially in a pharmaceutical development setting, more advanced containment solutions like glove boxes or ventilated balance enclosures should be considered to minimize operator exposure.
Storage and Stability
The long-term stability of this compound is critical for ensuring the reliability of experimental results. The stability is influenced by temperature, moisture, and light.
3.1. Long-Term Storage (Solid Form)
-
Temperature: Refrigerated storage at 2-8°C is recommended. Some suppliers utilize cold-chain transportation, underscoring the importance of maintaining a low-temperature environment to preserve the compound's integrity over time.[7] For maximum long-term stability, storage at -20°C can be considered, which is a common practice for preserving valuable chiral reagents.[8]
-
Atmosphere: The compound should be stored in a tightly sealed container to protect it from moisture, as amines can be hygroscopic.[9] Storage under an inert atmosphere (e.g., argon or nitrogen) is good practice, especially after the container has been opened.
3.2. Solution Storage and Stability
-
Solvent Choice: The choice of solvent will depend on the intended application. For stock solutions, anhydrous solvents are preferable if the subsequent reaction is moisture-sensitive.
-
Temperature: Solutions of the compound should be stored at -20°C for short-term use (up to a month) and at -80°C for extended periods.[8]
-
Freeze-Thaw Cycles: To avoid degradation, it is highly recommended to prepare aliquots of stock solutions to minimize the number of freeze-thaw cycles.[8] Before use, allow aliquots to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[8]
Experimental Protocols
The following protocols provide a framework for the preparation and quality control of this compound in a research setting.
4.1. Protocol for Preparation of a Stock Solution (e.g., 100 mM in Methanol)
This protocol describes the preparation of a 100 mM stock solution, a common concentration for use in synthetic reactions.
-
Rationale: Methanol is a common solvent for organic synthesis that readily dissolves many amine hydrochlorides. Preparing a stock solution allows for accurate and repeatable dispensing of the reagent.
-
Procedure:
-
Calculate the required mass of this compound (MW = 199.72 g/mol ). For 10 mL of a 100 mM solution: Mass = 0.1 mol/L * 0.010 L * 199.72 g/mol = 0.1997 g (or 199.7 mg)
-
In a chemical fume hood, accurately weigh the calculated amount of the compound into a clean, dry volumetric flask (e.g., 10 mL).
-
Add approximately 5 mL of anhydrous methanol to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, sonicate briefly to aid dissolution.
-
Once the solid is fully dissolved, carefully add anhydrous methanol to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a clean, dry, and clearly labeled amber vial for storage. If long-term storage is intended, dispense into smaller, single-use aliquots.
-
Store the stock solution at -20°C or below.
-
4.2. Quality Control Protocols
It is essential to verify the identity and purity of the compound upon receipt and periodically thereafter, especially for long-stored materials.
4.2.1. Identity and Purity Verification by NMR Spectroscopy
-
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure and assessing the purity of the compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters (Example):
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The spectrum should show characteristic peaks corresponding to the aromatic protons, the benzylic proton, the aliphatic protons of the isobutyl group, and the amine protons.
-
¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the structure.
-
-
Data Interpretation:
-
Compare the obtained spectra with reference spectra if available.
-
The integration of the ¹H NMR signals should be consistent with the number of protons in the molecule.
-
The absence of significant impurity peaks confirms the purity of the material.
-
4.2.2. Enantiomeric Purity Assessment by Chiral HPLC
-
Rationale: As a chiral compound, its enantiomeric purity is a critical quality attribute. Chiral HPLC is the gold standard for determining enantiomeric excess (ee).
-
Method Development (General Approach):
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating chiral amines.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection is commonly used, monitoring at a wavelength where the phenyl group absorbs (e.g., ~210-260 nm).
-
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in the mobile phase or a compatible solvent.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the chiral HPLC system.
-
The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the (S) and (R) enantiomers.
-
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all solutions in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: Dispose of contaminated gloves, weigh boats, and other disposable materials in the solid hazardous waste stream.
-
Disposal Route: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Diagrams and Visualizations
References
- ChemBK. (2024). 3-Methyl-1-phenylbutan-1-amine.
- BenchChem. (2026). 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride | 2490426-31-6.
- ChemicalBook. (2026). (S)-3-METHYL-1-PHENYLBUTAN-1-AMINE-HCl | 1173110-86-5.
- BenchChem. (2026). Best practices for long-term storage of Leelamine.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- ChemScene. (2026). (S)-3-Methyl-1-phenylbutan-1-amine.
- Q1 Scientific. (2016). ICH Quality Guidelines for Pharmaceutical Stability Storage.
- European Medicines Agency. (2026). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b.
- PubChemLite. (n.d.). 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N).
- BLDpharm. (n.d.). 1269470-38-3|this compound.
- PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-amine | C11H17N | CID 12241886.
- BLD Pharm. (n.d.). 17684-35-4|3-Methyl-3-phenylbutan-1-amine hydrochloride.
- Pharmaffiliates. (n.d.). CAS No : 196106-01-1| Chemical Name : 3-Methyl-2-phenylbutan-1-amine.
- U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- International Council for Harmonisation. (n.d.). Stability testing: photostability testing of new drug substances and products.
- Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
- ChemScene. (2026). 1269470-38-3 | this compound.
- SciSpace. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- SGS. (n.d.). Photostability.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 26(15), 4478.
- BenchChem. (2026). Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 3-Methyl-2-phenylbutanamide.
- PubChem. (n.d.). 3-Methyl-4-phenylbutan-1-amine hydrochloride | C11H18ClN | CID 165997356.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- PubChem. (n.d.). (S)-3-Methyl-2-phenylbutylamine | C11H17N | CID 10176271.
- Santa Cruz Biotechnology. (n.d.). 3-methyl-1-phenylbutan-1-amine | CAS 42290-97-1.
- SpectraBase. (n.d.). 3-(METHYLAMINO)-1-PHENYLBUTAN-1-OL;ERYTHRO-ISOMER - Optional[13C NMR].
- CymitQuimica. (n.d.). 3-Methyl-1-phenylbutan-1-amine hydrochloride.
- FUJIFILM Wako. (2024). How To Properly Store Reagents.
Sources
- 1. 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride | 2490426-31-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. (S)-3-METHYL-1-PHENYLBUTAN-1-AMINE-HCl | 1173110-86-5 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
- 7. 1269470-38-3|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. q1scientific.com [q1scientific.com]
- 13. Photostability | SGS [sgs.com]
Safety data sheet (SDS) for (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
As a Senior Application Scientist, this guide provides a comprehensive overview of the safe handling and application of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals. The protocols and safety information are synthesized from established best practices for handling analogous chemical compounds.
Compound Identification and Properties
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1269470-38-3[1] |
| Molecular Formula | C11H18ClN[1] |
| Molecular Weight | 199.72 g/mol [1] |
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazards can be inferred from analogous amine hydrochlorides.[3][4] Amine hydrochlorides are salts of weak bases and a strong acid, and their solutions can be acidic. The primary hazards are associated with corrosivity, irritation, and potential toxicity.
Potential Hazards:
-
Skin and Eye Damage: Causes severe skin burns and eye damage.[4] Contact with eyes may cause serious damage, including blindness.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]
-
Toxicity: Harmful if swallowed or in contact with skin.[3][4] The toxicological properties have not been fully investigated.[3]
The following DOT script illustrates the logical flow from hazard identification to the implementation of control measures.
Caption: Hazard Identification and Control Workflow.
First Aid Measures
Immediate medical attention is required in case of exposure.[3][4]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Call a physician immediately.[3]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[6]
-
Ingestion: Rinse mouth. DO NOT induce vomiting.[3][4] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]
Handling, Storage, and Disposal
Handling
Safe handling of this compound requires stringent adherence to safety protocols to minimize exposure risk.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]
-
Static Discharge: Take precautionary measures against static discharges, especially when handling the powdered form.[3]
Storage
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7]
-
Incompatible Materials: Segregate from strong oxidizing agents, acids, and bases.[4][7][9]
-
Storage Conditions: Store in a designated corrosives area.[4] Do not store near heat sources or in direct sunlight.[7][10]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]
Experimental Protocols
The following protocols are provided as a general guide. Researchers should adapt these protocols to their specific experimental needs while adhering to all safety precautions.
Protocol for Preparing a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound. The dissolution of chiral amine hydrochlorides in solvents like methanol is a common practice in organic synthesis.[11][12]
Materials:
-
This compound
-
Anhydrous methanol
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper
-
Analytical balance
Procedure:
-
Preparation: Ensure the chemical fume hood is operational and all necessary PPE is worn.
-
Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh the desired amount of this compound.
-
Transfer: Transfer the weighed compound into the volumetric flask.
-
Dissolution: Add a portion of the anhydrous methanol to the volumetric flask and swirl gently to dissolve the compound. A magnetic stirrer can be used to aid dissolution.
-
Dilution: Once the solid is fully dissolved, add anhydrous methanol to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Label the flask with the compound name, concentration, date, and your initials. Store the solution in a cool, dark, and dry place.
The following DOT script visualizes the workflow for preparing a stock solution.
Caption: Workflow for Stock Solution Preparation.
Protocol for Chiral Resolution Application
Chiral amines are frequently used as resolving agents in the separation of racemic mixtures.[13] This protocol provides a general framework for such an application.
Materials:
-
Stock solution of this compound
-
Racemic mixture to be resolved
-
Appropriate solvent system
-
Reaction flask
-
Stirrer
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a reaction flask, dissolve the racemic mixture in the chosen solvent.
-
Addition of Resolving Agent: Slowly add the stock solution of this compound to the reaction mixture while stirring.
-
Diastereomeric Salt Formation: Allow the reaction to proceed, which will form a pair of diastereomeric salts.
-
Crystallization: Induce crystallization of the less soluble diastereomeric salt by cooling the mixture or by slow evaporation of the solvent.
-
Isolation: Isolate the crystallized diastereomeric salt by filtration.
-
Liberation of Enantiomer: Treat the isolated salt with a base to liberate the enantiomerically enriched compound.[13]
-
Analysis: Analyze the enantiomeric excess of the product using techniques such as chiral HPLC or polarimetry.[13]
Spill and Exposure Control
In the event of a spill or exposure, prompt and appropriate action is critical.
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
-
Exposure Control:
-
Engineering Controls: Use a chemical fume hood for all operations involving this compound. Ensure safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
References
- How to Prepare a Chiral Amine-Splitting Metal-Organic Macrocycle Crystal Material? - FAQ. (n.d.).
-
3-Methyl-1-phenylbutan-1-amine - ChemBK. (2024, April 9). Retrieved from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - NIH. (n.d.). Retrieved from [Link]
-
Handling and Storing Chemicals - Lab Manager. (n.d.). Retrieved from [Link]
-
A Guide to Handling and Storing Chemicals in a Lab - InterFocus. (2021, March 4). Retrieved from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
-
Chemical Handling and Storage Section 6 - University of Toronto Scarborough. (n.d.). Retrieved from [Link]
-
Studies on Synthesis of Achiral and Chiral Amides, Amines, Allenes and on Electron Transfer Reactions - University of Hyderabad. (n.d.). Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. igmlnet.uohyd.ac.in [igmlnet.uohyd.ac.in]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. mynewlab.com [mynewlab.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Diastereomeric Salt Formation with (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological activities. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is often a regulatory and clinical necessity.[1][2]
One of the most robust and scalable methods for separating enantiomers is through diastereomeric salt formation.[3][4] This classical resolution technique involves reacting a racemic mixture, such as a racemic carboxylic acid, with an enantiomerically pure resolving agent, in this case, a chiral amine. The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties, including solubility.[5][6][7] This difference in solubility allows for their separation by fractional crystallization.[5][8]
This guide provides a comprehensive overview and detailed protocols for the chiral resolution of a racemic acidic compound using (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride as the resolving agent. (S)-3-Methyl-1-phenylbutan-1-amine is a chiral amine that can be effectively employed to resolve racemic acids.[9] These application notes are designed to provide researchers with a foundational understanding and a practical starting point for developing a robust chiral resolution process.
Principle of the Method
The fundamental principle of this resolution technique is the reaction of a racemic mixture of an acidic compound (let's denote it as (R/S)-Acid) with an enantiomerically pure chiral base, (S)-3-Methyl-1-phenylbutan-1-amine. This reaction forms a pair of diastereomeric salts:
-
((R)-Acid) • ((S)-Amine)
-
((S)-Acid) • ((S)-Amine)
These diastereomeric salts are not mirror images of each other and therefore exhibit different physical properties, such as melting points, crystal structures, and, most importantly, solubilities in a given solvent system.[5][6] By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize from the solution due to its lower solubility. The less soluble diastereomeric salt can then be isolated by filtration. Subsequently, the enantiomerically pure acid can be recovered from the isolated salt by treatment with an acid.
Experimental Workflow Overview
The overall process for chiral resolution via diastereomeric salt formation can be visualized as a multi-step workflow. The successful execution of this process relies on systematic optimization of each stage.
Sources
- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 2. cphi-online.com [cphi-online.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
The Strategic deployment of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride in the Synthesis of Novel Bioactive Molecules
In the landscape of modern medicinal chemistry, the quest for enantiomerically pure and structurally sophisticated bioactive molecules is relentless. Chiral amines, in particular, serve as foundational building blocks, imparting critical stereochemical information that dictates biological activity. Among these, (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride has emerged as a versatile and valuable precursor for the synthesis of a range of therapeutic agents. This technical guide elucidates the strategic application of this chiral amine, with a particular focus on its role in the development of potent enzyme inhibitors and other pharmacologically relevant scaffolds. We will delve into the mechanistic rationale behind its use, provide detailed, field-tested protocols, and explore its potential in the synthesis of next-generation therapeutics.
Core Attributes and Synthetic Versatility
(S)-3-Methyl-1-phenylbutan-1-amine, as a chiral primary amine, offers a unique combination of steric and electronic properties that make it an attractive starting material for asymmetric synthesis. Its hydrochloride salt form ensures stability and ease of handling. The key structural features – the stereocenter at the benzylic position, the isobutyl group, and the primary amine functionality – provide multiple avenues for synthetic elaboration.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈ClN | [1] |
| Molecular Weight | 199.72 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available |
| Chirality | (S)-enantiomer | Commercially available |
The primary amine serves as a versatile nucleophile for the formation of amides, sulfonamides, and secondary or tertiary amines. The phenyl group can be modified through aromatic substitution reactions, while the isobutyl group provides a lipophilic element that can be crucial for target engagement and pharmacokinetic properties.
Application Focus: Synthesis of a GRL-0617 Analog as a SARS-CoV-2 PLpro Inhibitor
A compelling application of chiral amines lies in the synthesis of inhibitors for viral proteases, a key strategy in antiviral drug development. The papain-like protease (PLpro) of SARS-CoV-2 is a validated therapeutic target due to its essential roles in viral replication and evasion of the host immune response. GRL-0617 is a known non-covalent inhibitor of SARS-CoV-2 PLpro.[2][3] The core structure of GRL-0617 and its analogs often features a chiral amine moiety that plays a critical role in binding to the enzyme's active site.
Here, we present a detailed protocol for the synthesis of a novel analog of GRL-0617, designated as EVT-721 , utilizing this compound as the key chiral building block. This application note showcases how the inherent stereochemistry of the starting material can be translated into a potent and selective bioactive molecule.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of EVT-721 is designed as a convergent route, culminating in the coupling of the chiral amine with a functionalized naphthalene core. This strategy allows for the independent synthesis of the two key fragments, maximizing efficiency and allowing for late-stage diversification.
Caption: Retrosynthetic analysis of EVT-721.
Detailed Experimental Protocol: Synthesis of EVT-721
Materials:
-
This compound
-
1-Naphthoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Instrumentation:
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
-
Polarimeter
Step 1: Activation of 1-Naphthoic Acid
This step involves the formation of an active ester of 1-naphthoic acid to facilitate the subsequent amide coupling.
Caption: Workflow for the activation of 1-naphthoic acid.
Procedure:
-
To a solution of 1-naphthoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC (eluent: 30% EtOAc in hexanes).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude NHS-activated 1-naphthoate, which can be used in the next step without further purification.
Causality: The use of DCC/NHS is a standard and efficient method for activating carboxylic acids for amide bond formation. NHS esters are stable enough to be isolated but reactive enough to couple with primary amines under mild conditions.
Step 2: Amide Coupling with (S)-3-Methyl-1-phenylbutan-1-amine
This is the key step where the chiral amine is coupled with the activated naphthalene core.
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and a small amount of DMF.
-
Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at room temperature.
-
To this solution, add the crude NHS-activated 1-naphthoate (1.0 eq) dissolved in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (eluent: 40% EtOAc in hexanes).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (gradient elution: 10-50% EtOAc in hexanes) to afford the desired product, EVT-721 .
Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the formation of the product spot. The final product's purity can be assessed by NMR and its identity confirmed by HRMS. The retention of stereochemistry can be confirmed by polarimetry.
| Compound | Expected Yield | Purity (by NMR) | [α]D²⁰ |
| EVT-721 | 75-85% | >98% | Specific rotation to be determined |
Broader Applications and Future Directions
The protocol described above is a template that can be adapted for the synthesis of a library of GRL-0617 analogs by varying the carboxylic acid component. This allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and pharmacokinetic properties.
Furthermore, this compound can be employed in the synthesis of other classes of bioactive molecules, including:
-
Chiral Ligands for Asymmetric Catalysis: The primary amine can be readily converted into phosphine-amine or diamine ligands for transition metal-catalyzed asymmetric transformations.
-
AMPA Receptor Modulators: Chiral phenethylamine derivatives are known to interact with AMPA receptors, and this building block could be used to synthesize novel modulators for the treatment of neurological disorders.[4][5]
-
Antibacterial Agents: As a precursor for amide-based antibacterial drugs, this chiral amine can be incorporated into novel scaffolds to combat drug-resistant bacteria.[6]
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in the synthesis of bioactive molecules. Its application in the preparation of a novel GRL-0617 analog, a potential inhibitor of SARS-CoV-2 PLpro, highlights its relevance in contemporary drug discovery. The detailed protocol provided herein offers a robust and adaptable method for researchers and scientists in the field of medicinal chemistry and drug development. The continued exploration of this and other chiral amines will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
-
Chemical synthesis of GRL0617 inhibitor, a known inhibitor of SARS-CoV-2 PLpro activity. ResearchGate. Available at: [Link]
-
A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication. National Institutes of Health. Available at: [Link]
-
3-Methyl-1-phenylbutan-1-amine - ChemBK. ChemBK. Available at: [Link]
-
Design of inhibitors of SARS-CoV-2 papain-like protease deriving from GRL0617: Structure-activity relationships. PubMed. Available at: [Link]
-
Discovery of Non-Covalent Inhibitors for SARS-CoV-2 PLpro: Integrating Virtual Screening, Synthesis, and Experimental Validation. ACS Publications. Available at: [Link]
-
In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors GRL0617 and HY-17542. Frontiers. Available at: [Link]
-
Novel AMPA Receptor Antagonists: Synthesis and Structure-Activity Relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- Quinoxalinedione and Related Compounds. PubMed. Available at: [Link]
-
Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. PubMed Central. Available at: [Link]
-
New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. MDPI. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of inhibitors of SARS-CoV-2 papain-like protease deriving from GRL0617: Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
Welcome to the technical support center for the synthesis of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this synthesis. Chiral primary amines are crucial building blocks in medicinal chemistry, and achieving high yield and enantiopurity is paramount.[1][2] This document combines troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis.
The most prevalent and industrially relevant method for synthesizing this chiral amine is the enantioselective reductive amination of 3-methyl-1-phenylbutan-1-one (also known as 4-methylvalerophenone). This process involves the formation of an imine intermediate, followed by a stereoselective reduction.[1][2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on causality and providing concrete solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in reductive amination are often traced back to three primary areas: inefficient imine formation, incorrect choice of reducing agent, or suboptimal reaction conditions.[3]
-
Cause 1: Incomplete Imine Formation. The condensation of the ketone (4-methylvalerophenone) and the ammonia source to form the imine is a reversible equilibrium. If water, a byproduct of this step, is not effectively removed, the equilibrium will favor the starting materials, leading to a low concentration of the imine intermediate available for reduction.
-
Solution: Incorporate a dehydrating agent into your reaction. Molecular sieves (3Å or 4Å) are excellent for this purpose. Alternatively, using a Lewis acid like Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can serve a dual role: it acts as a Lewis acid catalyst and an effective water scavenger, driving the reaction toward the imine.[3][4][5]
-
-
Cause 2: Premature Reduction of the Ketone. A strong reducing agent, such as sodium borohydride (NaBH₄), can reduce the starting ketone to the corresponding alcohol (3-methyl-1-phenylbutan-1-ol) faster than it reduces the imine.[3][6] This side reaction directly consumes your starting material and reduces the overall yield of the desired amine.
-
Solution: Switch to a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices.[3][6] These reagents are less reactive towards ketones, especially under the mildly acidic conditions that favor imine formation.[3][7]
-
-
Cause 3: Suboptimal pH. Imine formation is typically catalyzed by mild acid (optimal pH 4-5).[3] If the reaction is too basic, the condensation is slow. If it's too acidic, the amine starting material will be fully protonated and non-nucleophilic, preventing the initial attack on the carbonyl.
-
Solution: If not using a Lewis acid, add a catalytic amount of a weak acid, like acetic acid, to the reaction mixture before the addition of the reducing agent.[8] This ensures the formation of the iminium ion, which is the species that is readily reduced.
-
Q2: I'm observing the formation of a significant amount of the alcohol byproduct. How can this be minimized?
This is a classic chemoselectivity problem, as discussed in Q1. The primary cause is the non-selective reduction of the starting ketone.
-
Solution 1: Change the Reducing Agent. As mentioned, replacing NaBH₄ with NaBH(OAc)₃ or NaBH₃CN is the most effective solution.[3][6] These reagents are sterically bulkier and less hydridic, making them significantly slower to react with the ketone compared to the iminium ion.
-
Solution 2: Stepwise Procedure. Instead of a one-pot reaction, consider a two-step approach. First, form the imine by stirring the ketone and ammonia source (e.g., ammonium acetate) with a dehydrating agent for a few hours. Monitor the reaction by TLC or LC-MS to confirm imine formation. Once the ketone is consumed, add the reducing agent.[3] This temporal separation ensures the reducing agent primarily encounters the imine, not the ketone.
Q3: The enantiomeric excess (ee) of my (S)-amine is poor. How can I improve stereoselectivity?
Achieving high enantioselectivity is the central challenge in this synthesis.[1][2] Poor ee indicates that the reduction of the prochiral imine is not being effectively controlled by your chiral source.
-
Cause 1: Ineffective Chiral Catalyst or Auxiliary. The choice of chiral catalyst is critical. Not all catalysts are equally effective for all substrates.
-
Solution: Explore different catalytic systems. Metal-catalyzed enantioselective reductive amination (ERA) is a powerful technique.[1][2] Catalysts based on Iridium, Ruthenium, or Rhodium with chiral phosphine or diamine ligands are commonly employed.[9] Alternatively, biocatalysis using engineered reductive aminase (RedAm) enzymes can offer extremely high stereoselectivity.[10][11]
-
-
Cause 2: Racemization. The final amine product or intermediates could be racemizing under the reaction or workup conditions.
-
Solution: Ensure your workup is performed under neutral or mildly basic conditions and at low temperatures. Avoid prolonged exposure to acidic or basic conditions.
-
Q4: The final hydrochloride salt is difficult to crystallize or purify. What should I do?
Amine hydrochloride salts can sometimes be challenging to crystallize, especially if impurities are present.
-
Cause 1: Presence of Impurities. Small amounts of unreacted starting materials, byproducts, or residual solvents can inhibit crystallization.
-
Solution: First, ensure the free amine is pure before salt formation. This can be achieved by column chromatography or distillation. Once the pure amine is obtained, dissolve it in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of anhydrous HCl in the same solvent or bubble dry HCl gas through the solution.[12][13]
-
-
Cause 2: Incorrect Solvent System. The choice of solvent for crystallization is crucial. The hydrochloride salt should be sparingly soluble in the chosen solvent at room temperature but soluble at elevated temperatures.
Frequently Asked Questions (FAQs)
What is the most reliable synthetic route for this compound on a lab scale?
The direct, one-pot reductive amination using a mild reducing agent is often the most efficient method. A typical procedure involves stirring the starting ketone (4-methylvalerophenone) with an ammonia source (like ammonium acetate or ammonium chloride with a base) and a Lewis acid like Ti(Oi-Pr)₄ in a solvent like ethanol or methanol. After a period to allow for imine formation, a reducing agent like NaBH₄ or NaBH₃CN is added.[4][5] For enantioselectivity, a chiral catalyst system must be employed.
What is the role of Titanium(IV) Isopropoxide?
Ti(Oi-Pr)₄ serves two key functions in reductive amination:
-
Water Scavenger: It reacts irreversibly with the water produced during imine formation, driving the equilibrium towards the product.[4][14]
-
Lewis Acid Catalyst: It activates the ketone's carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the amine.[4]
How do I prepare the hydrochloride salt?
After the reaction and workup, the purified free amine is dissolved in a dry, non-protic solvent like diethyl ether or ethyl acetate. Then, a stoichiometric amount of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) is added slowly with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.[13] It's crucial to use anhydrous conditions to prevent the incorporation of water into the crystal lattice.
Data & Protocols
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Conditions | Pros | Cons |
| Sodium Borohydride | NaBH₄ | Methanol/Ethanol, 0°C to RT | Inexpensive, readily available | Can reduce starting ketone, leading to alcohol byproduct[3][6] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 4-6 | Selective for imines over ketones[3][7] | Toxic (releases HCN in strong acid), more expensive |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloromethane (DCM), Acetic Acid | Mild, highly selective for imines, non-toxic byproducts[3] | Moisture sensitive, more expensive than NaBH₄ |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol, H₂ atmosphere | "Green" reagent, high yielding | Requires specialized pressure equipment, can reduce other functional groups |
Protocol: One-Pot Synthesis of this compound
This is a representative, non-optimized protocol for the racemic synthesis. For the (S)-enantiomer, an appropriate chiral catalyst system must be integrated.
Materials:
-
4-methylvalerophenone
-
Ammonium chloride (NH₄Cl)
-
Triethylamine (NEt₃)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Absolute Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
2M Aqueous Ammonia (NH₄OH)
-
Diethyl ether (anhydrous)
-
2M HCl in Diethyl Ether
Procedure:
-
To a capped flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-methylvalerophenone (1.0 eq) and absolute ethanol.
-
Add ammonium chloride (2.0 eq) and triethylamine (2.0 eq), followed by the dropwise addition of Titanium(IV) isopropoxide (2.0 eq).[4]
-
Stir the mixture at room temperature. Monitor the formation of the imine by TLC (e.g., using a 30% ethyl acetate in hexanes system). This may take several hours.[3][4]
-
Once imine formation is substantial, cool the reaction to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for an additional 7-10 hours or until completion as monitored by TLC.[4]
-
Quench the reaction by carefully pouring the mixture into 2M aqueous ammonia (approx. 3 volumes) and stir for 30 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield the crude free amine.
-
Purify the crude amine via flash column chromatography on silica gel.
-
Dissolve the purified amine in anhydrous diethyl ether.
-
Add a stoichiometric amount of 2M HCl in diethyl ether dropwise.
-
Stir for 30 minutes. The hydrochloride salt should precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Workflow for Synthesis and Troubleshooting
Caption: General workflow for the synthesis and key troubleshooting checkpoints.
Mechanism of Reductive Amination
Caption: The two-stage mechanism of reductive amination.
References
-
Who we serve. Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. (2022-12-21). Available from: [Link]
-
ResearchGate. Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Available from: [Link]
-
Erowid. Reductive amination with Titanium(IV)Isopropoxide. Available from: [Link]
-
Reddit. Question about reductive amination reaction procedure. (2025-03-07). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of primary amines. Available from: [Link]
-
SciSpace. The boron approach to asymmetric synthesis. Available from: [Link]
-
Chemical Science (RSC Publishing). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Available from: [Link]
-
Ingenta Connect. Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amina.... (2000-04-01). Available from: [Link]
-
Organic Chemistry Portal. Borane Reagents. Available from: [Link]
-
ResearchGate. Boron-based reducing agents for the asymmetric reduction of functionalized ketones and ketimines. (2025-08-09). Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Available from: [Link]
-
Organic Chemistry Portal. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Available from: [Link]
-
Taylor & Francis Online. Modification of the Titanium(IV) Isopropoxide Reductive Amination Reaction: Application to Solid Phase Synthesis. Available from: [Link]
-
Wiley Online Library. Hitchhiker's Guide to Reductive Amination. Available from: [Link]
-
ResearchGate. An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. (2025-08-09). Available from: [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product. (2025-02-13). Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). Available from: [Link]
- Google Patents. Purification of primary aromatic amine hydrohalides of the benzene series.
-
ChemBK. 3-Methyl-1-phenylbutan-1-amine. (2024-04-09). Available from: [Link]
-
NIH. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. (2023-10-02). Available from: [Link]
-
The Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. Available from: [Link]
- Google Patents. method for salt preparation.
-
The Royal Society of Chemistry. Supporting Information - Contents. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
ResearchGate. Purification of organic hydrochloride salt?. (2017-02-07). Available from: [Link]
-
YouTube. Amine and HCl - salt formation reaction. (2022-06-06). Available from: [Link]
-
NIH. Reductive aminations by imine reductases: from milligrams to tons. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
- Google Patents. Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024-04-29). Available from: [Link]
-
ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2025-08-06). Available from: [Link]
-
PubChem. 3-Methyl-3-phenylbutan-1-amine. Available from: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive amination with Titanium(IV)Isopropoxide [erowid.org]
- 5. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Common side products in the synthesis of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
Welcome to the technical support center for the synthesis of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights to optimize your reaction outcomes.
Introduction
(S)-3-Methyl-1-phenylbutan-1-amine is a chiral amine that serves as a key building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity is often critical for the desired biological activity. The most common synthetic routes to this compound involve the reductive amination of 4-methylvalerophenone or the Leuckart reaction. While seemingly straightforward, both methods can be accompanied by the formation of specific side products that can complicate purification and compromise the final product's quality. This guide will address the most frequently encountered issues in a question-and-answer format.
Troubleshooting Guide & FAQs
Reductive Amination Route
Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes.[1] In the context of producing (S)-3-Methyl-1-phenylbutan-1-amine, the reaction typically proceeds via an imine intermediate formed from 4-methylvalerophenone and an ammonia source, which is then reduced.
Question 1: My reaction is producing a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?
Answer:
This is a classic case of over-alkylation . The primary amine product you are synthesizing is nucleophilic and can react with the starting ketone (4-methylvalerophenone) to form a secondary amine, which can then be reduced. This process can even continue to form a tertiary amine.
-
Mechanism of Over-alkylation: The newly formed (S)-3-Methyl-1-phenylbutan-1-amine can react with another molecule of 4-methylvalerophenone to form a new imine, which is then reduced to the secondary amine.
-
Troubleshooting:
-
Excess Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the primary amine product for reaction with the ketone.
-
Controlled Addition of Reducing Agent: If using a stepwise procedure, ensure the complete formation of the primary imine before adding the reducing agent. For one-pot reactions, consider a slower addition of the reducing agent.
-
Lower Reaction Temperature: Reducing the temperature can sometimes slow down the rate of the secondary amine formation more than the primary amine formation.
-
Question 2: I am observing the formation of an alcohol byproduct, 3-methyl-1-phenylbutan-1-ol. What is causing this?
Answer:
The formation of the corresponding alcohol is a common side reaction, particularly when using less selective reducing agents like sodium borohydride (NaBH₄).[2][3]
-
Causality: Sodium borohydride can directly reduce the starting ketone, 4-methylvalerophenone, to the alcohol before it has a chance to form the imine.
-
Troubleshooting:
-
Choice of Reducing Agent: Employ a more selective reducing agent that preferentially reduces the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose as they are less reactive towards ketones at neutral or slightly acidic pH.[3]
-
pH Control: When using NaBH₃CN, maintaining a slightly acidic pH (around 6-7) is crucial. At this pH, the imine is readily protonated to the iminium ion, which is more reactive towards the hydride reagent than the ketone.
-
Stepwise Procedure: An alternative is to first form the imine and then add the reducing agent. This can help to minimize the direct reduction of the ketone.
-
Question 3: My final product has poor enantiomeric excess (ee). What are the potential causes and solutions?
Answer:
Achieving high enantioselectivity is a critical challenge in the synthesis of chiral amines.[4] Poor ee can result from several factors:
-
Racemization of the Imine Intermediate: The imine intermediate can undergo racemization under the reaction conditions before reduction.
-
Non-Stereoselective Reduction: The reducing agent may not be sufficiently stereoselective, leading to the formation of both (S) and (R) enantiomers.
-
Use of a Non-Stereoselective Catalyst (in asymmetric synthesis): If you are employing a chiral catalyst for the reduction, its effectiveness may be compromised.
-
Troubleshooting:
-
Asymmetric Reductive Amination: To ensure high ee, an asymmetric synthesis approach is recommended. This can involve:
-
Chiral Auxiliary: Reacting the ketone with a chiral amine to form a diastereomeric imine, followed by reduction and subsequent removal of the auxiliary.
-
Chiral Catalyst: Using a chiral catalyst (e.g., a transition metal complex with a chiral ligand) for the hydrogenation of the imine.
-
-
Enzymatic Resolution: Biocatalytic methods using enzymes like reductive aminases can offer excellent stereoselectivity.[5][6]
-
Diastereomeric Salt Resolution: If a racemic mixture is produced, it can be resolved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by fractional crystallization.[7][8]
-
Leuckart Reaction Route
The Leuckart reaction is an alternative method for the reductive amination of ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[9][10]
Question 4: I have an impurity with a similar retention time to my product, but it has a different mass spectrum. What could it be?
Answer:
In the Leuckart reaction, a common byproduct is the N-formyl derivative of the target amine, (S)-N-(3-methyl-1-phenylbutyl)formamide.[10][11]
-
Mechanism of Formation: The reaction proceeds through the formation of the formamide, which is then typically hydrolyzed in a separate step to yield the free amine. Incomplete hydrolysis will result in this impurity.
-
Troubleshooting:
-
Complete Hydrolysis: Ensure the hydrolysis step (usually with strong acid or base) is driven to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the formamide intermediate.
-
Reaction Conditions: The Leuckart reaction often requires high temperatures (160-185°C), which can lead to other side products. Optimizing the temperature and reaction time can help minimize byproduct formation.
-
Question 5: The reaction is producing a complex mixture of byproducts and the yield is low. What are the likely causes?
Answer:
The high temperatures required for the Leuckart reaction can lead to several side reactions.[12]
-
Aldol-type Condensations: The starting ketone, 4-methylvalerophenone, can undergo self-condensation reactions under the basic conditions that can be generated in situ.
-
Decomposition of Reagents: At high temperatures, formic acid and formamide can decompose, leading to the formation of various byproducts.
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. While high temperatures are necessary, excessive heat can promote side reactions.
-
Reagent Stoichiometry: Optimize the ratio of the ketone to the formamide or ammonium formate. An excess of the formylating/reducing agent is generally used.
-
Alternative Methods: If the Leuckart reaction proves to be consistently low-yielding or produces an unmanageable mixture of byproducts, consider switching to a milder reductive amination protocol using a borohydride reagent or catalytic hydrogenation.
-
Summary of Potential Side Products
| Side Product | Synthetic Route | Reason for Formation | Mitigation Strategies |
| Secondary/Tertiary Amines | Reductive Amination | Over-alkylation of the primary amine product. | Use a large excess of the ammonia source; control the addition of the reducing agent. |
| 3-Methyl-1-phenylbutan-1-ol | Reductive Amination | Direct reduction of the starting ketone.[2][3] | Use a more selective reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃); control the pH. |
| (R)-3-Methyl-1-phenylbutan-1-amine | Asymmetric Reductive Amination | Non-stereoselective reduction or racemization of the imine. | Employ a chiral auxiliary, a chiral catalyst, or perform enzymatic resolution.[4][5][6][7][8] |
| (S)-N-(3-methyl-1-phenylbutyl)formamide | Leuckart Reaction | Incomplete hydrolysis of the N-formyl intermediate.[10][11] | Ensure complete hydrolysis; monitor the reaction progress. |
| Aldol Condensation Products | Leuckart Reaction | Self-condensation of the starting ketone at high temperatures.[12] | Optimize reaction temperature and time. |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination using a Borohydride Reagent
-
Imine Formation: To a solution of 4-methylvalerophenone (1.0 eq) in an appropriate solvent (e.g., methanol, dichloromethane), add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by forming the hydrochloride salt and recrystallizing.
Protocol 2: Leuckart Reaction
-
Reaction Setup: In a flask equipped with a reflux condenser, combine 4-methylvalerophenone (1.0 eq) and ammonium formate (5-10 eq).
-
Heating: Heat the mixture to 160-185°C and maintain this temperature for 4-8 hours.
-
Hydrolysis: After cooling, add a strong acid (e.g., concentrated HCl) and reflux the mixture for several hours to hydrolyze the intermediate formamide.
-
Work-up: Cool the reaction mixture and make it basic by the addition of a strong base (e.g., NaOH). Extract the product with an organic solvent.
-
Purification: Dry the organic extract, concentrate, and purify the product by distillation or crystallization of the hydrochloride salt.
Visualizing the Pathways
Reductive Amination Pathway and Side Reactions
Caption: Leuckart reaction and byproduct formation.
References
-
ChiralPedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
Kwan, M. H. T., et al. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
- Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of Organic Chemistry, 9(6), 529-536.
- Gil-Av, E. (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS.
- Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
- Kwan, M. H. T., et al. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
-
Wikipedia. (2023). Leuckart reaction. [Link]
- Xiao, D., & Zhang, X. (2017). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 117(21), 13341-13407.
-
Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. [Link]
- Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1345.
- Wang, Z., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology & Biotechnology, 80(7), 834-836.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Tang, W., & Zhang, X. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry, 68(10), 4120-4122.
- Moore, M. L. (1949). The Leuckart Reaction. In Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc.
- Nájera, C., & Yus, M. (2014). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances.
- Xiao, D., & Zhang, X. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(19), 11939-12011.
- Ghorbani-Vaghei, R., & Veisi, H. (2025). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions.
- Professor Dave Explains. (2025).
- Heydari, A., et al. (2025). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.
- Romero, E., et al. (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of Medicinal Chemistry, 66(20), 13986-13994.
-
PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-amine. [Link]
- Turner, N. J., & Sharma, M. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(36), 10534-10547.
-
ChemBK. (2024). 3-Methyl-1-phenylbutan-1-amine. [Link]
- Bédard, A.-C., et al. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv.
- Afanasyev, O. I., et al. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 121(21), 13408-13476.
-
PubChem. (n.d.). (S)-3-Methyl-2-phenylbutylamine. [Link]
-
PubChem. (n.d.). 3-Methyl-2-phenylbutan-1-amine. [Link]
- Ryabukhin, S. V., et al. (2025). Catalytic asymmetric transfer hydrogenation of ketones using terpene-based chiral β-amino alcohols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
Optimizing reaction conditions for using (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
Technical Support Center: (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
As Senior Application Scientists, we understand that navigating the intricacies of chemical synthesis requires both a deep theoretical understanding and practical, field-tested knowledge. This guide is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals utilizing this compound. Our goal is to move beyond simple protocols and provide a troubleshooting framework grounded in chemical principles, enabling you to diagnose issues, optimize your reaction conditions, and ensure the integrity of your results.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues that may arise during the use of this compound, particularly in common applications like reductive amination.
Issue 1: Low Yield or Incomplete Conversion in Reductive Amination
You've set up a reductive amination reaction with a ketone or aldehyde, but analysis by TLC, GC-MS, or NMR shows a significant amount of unreacted starting material or low formation of the desired secondary amine.
Several factors can contribute to poor conversion, often related to the equilibrium of imine/enamine formation or the efficacy of the reducing agent.
Caption: Troubleshooting workflow for low conversion.
-
Optimize Imine Formation (The Equilibrium Problem): The formation of the imine intermediate from the amine and carbonyl compound is a reversible, equilibrium-driven process that generates water. According to Le Châtelier's principle, removing water will drive the equilibrium toward the imine, increasing the substrate available for reduction.
-
Actionable Protocol:
-
Combine the carbonyl compound and this compound in an appropriate solvent (e.g., dichloroethane (DCE) or toluene).
-
Add 3Å or 4Å molecular sieves and stir for 1-2 hours at room temperature before adding the reducing agent.
-
Alternatively, for larger scales, use a Dean-Stark apparatus to azeotropically remove water.
-
-
-
Control Reaction pH: The amine hydrochloride salt is acidic. While mild acidity (pH 4-6) catalyzes imine formation, a pH that is too low will fully protonate the amine, rendering it non-nucleophilic and halting the reaction. Conversely, a pH that is too high may interfere with certain reducing agents.
-
Actionable Protocol:
-
Since you are starting with the hydrochloride salt, the initial conditions are acidic. If your carbonyl compound is sensitive to strong acid, you may need to add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine in situ.
-
Add the base dropwise and monitor the pH of a small aqueous aliquot. Aim for a pH between 4 and 6 for optimal imine formation.
-
-
-
Select the Right Reducing Agent: The choice of hydride source is critical. Milder, more selective reducing agents are often preferred as they will not readily reduce the starting carbonyl compound but will efficiently reduce the formed imine.
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice. It is less basic than sodium cyanoborohydride and can be used in a one-pot procedure. Its steric bulk also enhances selectivity for the imine over the ketone/aldehyde.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic (releases HCN gas at acidic pH). It is more stable at lower pH than NaBH₄.
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce the starting carbonyl. If used, it is crucial to allow sufficient time for imine formation before its addition, and the reaction is typically run at lower temperatures (0 °C).
-
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Optimal pH | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | 4-6 | High selectivity for imines; mild; one-pot compatible | Moisture sensitive; higher cost |
| Sodium Cyanoborohydride (NaBH₃CN) | 3-6 | Stable in mildly acidic conditions | Highly toxic (HCN evolution); requires careful pH control |
| Sodium Borohydride (NaBH₄) | 7-10 | Inexpensive; powerful | Can reduce starting carbonyl; unstable at low pH |
Issue 2: Formation of Side Products (e.g., Over-alkylation, Aldol condensation)
Your reaction mixture shows the desired product, but also significant impurities, potentially a tertiary amine from over-alkylation or products from the self-condensation of your carbonyl starting material.
-
Over-alkylation: The desired secondary amine product is itself a nucleophile and can react with another equivalent of the carbonyl and reducing agent to form a tertiary amine.
-
Solution: Use a slight excess (1.1 to 1.5 equivalents) of the primary amine, this compound, relative to the carbonyl compound. This stoichiometric imbalance favors the formation of the desired secondary amine.
-
-
Aldol Condensation: If your carbonyl compound is an aldehyde or ketone with α-hydrogens, it can undergo self-condensation under basic or even mildly acidic conditions, creating aldol adducts.
-
Solution: Maintain controlled reaction conditions. Run the reaction at a lower temperature (e.g., 0 °C) to disfavor the kinetics of the aldol reaction. Ensure the pH does not become too basic. A one-pot reaction using STAB, which proceeds under mild acidic conditions, is often effective at minimizing this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: As a hydrochloride salt, the compound is generally a stable, crystalline solid. However, it can be hygroscopic. Store it in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. When weighing and handling, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: Do I need to convert the hydrochloride salt to the free amine before the reaction?
A2: Not always. For many reductive aminations, the salt can be used directly. The reaction can be initiated with the addition of a base (like TEA or DIPEA) to generate the free amine in situ. Alternatively, in protocols using STAB, the reaction is often run in a solvent like DCE, and the acidic nature of the salt itself can be beneficial for catalyzing imine formation. If you do need the free amine, a standard aqueous workup is effective.
-
Dissolve the this compound in deionized water.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a 1M sodium hydroxide (NaOH) solution dropwise while stirring until the pH is >10.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as an oil.
Q3: What is the best way to monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and immediate method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-30% EtOAc in hexanes) is a good starting point. Adjust polarity as needed.
-
Visualization: The amine and imine may not be strongly UV-active. Stain the TLC plate with a potassium permanganate (KMnO₄) or ninhydrin solution to visualize the spots. The starting amine, intermediate imine, and final product should have different Rf values.
-
For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy of an aliquot from the reaction mixture are definitive.
Q4: I am concerned about racemization. How can I maintain the stereochemical integrity of the chiral center?
A4: The chiral center in (S)-3-Methyl-1-phenylbutan-1-amine is on the carbon bearing the amine group. In a standard reductive amination, this stereocenter is not directly involved in bond-breaking or bond-forming events and is generally considered configurationally stable. The reaction occurs at the nitrogen atom and the carbonyl carbon. Therefore, under standard reductive amination conditions (mild temperatures, neutral to mildly acidic pH), racemization at this center is highly unlikely. To confirm, you can use chiral HPLC analysis on the final product.
References
-
Reductive Amination of Ketones and Aldehydes. Organic Reactions. A comprehensive overview of the reductive amination reaction mechanism and scope. [Link]
-
Le Châtelier's Principle. Chemistry LibreTexts. An educational resource explaining the principle governing chemical equilibria, relevant to imine formation. [Link]
Technical Support Center: Purification of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
Introduction:
Welcome to the technical support center for (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this chiral amine salt. As a key intermediate in pharmaceutical synthesis, achieving high purity and enantiomeric excess is critical. This document synthesizes established chemical principles with practical, field-proven insights to help you navigate common challenges in your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The impurity profile can vary based on the synthetic route. However, common impurities include:
-
The (R)-enantiomer: The opposite enantiomer is often the most challenging impurity to remove.
-
Unreacted starting materials: Such as 3-methyl-1-phenylbutan-1-one or the corresponding racemic amine.
-
By-products from the reduction step: For example, over-reduction products or diastereomeric intermediates if a chiral auxiliary is used.
-
Residual solvents: Solvents used in the reaction or work-up can become trapped in the crystalline salt.[1][2]
-
Excess HCl: Free hydrogen chloride can be present if not adequately removed.
Q2: What is the recommended storage condition for this compound?
A2: It is recommended to store the compound at room temperature in a well-sealed container to protect it from moisture.[3] Some suppliers recommend storage at 4°C.[4] Always refer to the supplier's specific instructions.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining enantiomeric purity (e.e., enantiomeric excess).
-
Gas Chromatography (GC): Useful for quantifying residual solvents.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify impurities.
-
Elemental Analysis: To confirm the elemental composition, particularly the carbon, hydrogen, nitrogen, and chlorine content.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Enantiomeric Purity (e.e.) after Chiral Resolution
Low enantiomeric excess is a frequent challenge in the purification of chiral compounds.
Troubleshooting Workflow for Low Enantiomeric Purity
Caption: Troubleshooting Decision Tree for Low Enantiomeric Purity.
Detailed Protocol: Improving Enantiomeric Purity via Diastereomeric Salt Crystallization
If your initial chiral resolution results in low e.e., a carefully optimized diastereomeric salt crystallization can be effective.
-
Selection of a Resolving Agent: Choose a chiral acid that forms diastereomeric salts with your amine. Common choices include tartaric acid derivatives (e.g., L- or D-dibenzoyltartaric acid) or mandelic acid derivatives.
-
Solvent Screening: The choice of solvent is critical. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.
-
Recommended Solvents for Screening:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone
-
Ethers: Diethyl ether (can be used as an anti-solvent)[5]
-
Mixtures of the above
-
-
-
Experimental Procedure: a. Dissolve the racemic 3-Methyl-1-phenylbutan-1-amine free base in the chosen solvent at an elevated temperature. b. Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent dissolved in the same solvent. c. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. d. Isolate the crystals by filtration and wash with a small amount of cold solvent. e. Liberate the free amine from the diastereomeric salt by treatment with a base (e.g., NaOH solution) and extract with an organic solvent (e.g., ethyl acetate). f. Convert the enantiomerically enriched free amine to the hydrochloride salt by bubbling dry HCl gas through a solution of the amine in a suitable solvent (e.g., isopropanol or diethyl ether).[5] g. Analyze the enantiomeric purity of the resulting hydrochloride salt using chiral HPLC.
Issue 2: Poor Crystallization of the Hydrochloride Salt
Difficulty in obtaining a crystalline solid can be due to impurities or the wrong choice of solvent.
Troubleshooting Steps:
-
Solvent Selection: Amine hydrochlorides often have limited solubility in non-polar organic solvents and can be too soluble in highly polar protic solvents like ethanol.[5]
-
Purity of the Free Amine: Ensure the free amine is of high purity before salt formation. Consider passing the free amine through a short plug of silica gel to remove non-polar impurities.
-
Control of HCl Addition: The rate and stoichiometry of HCl addition are crucial.
-
Use anhydrous HCl (either as a gas or a solution in a dry solvent like dioxane or isopropanol).
-
Avoid a large excess of HCl, which can lead to the formation of oily products.
-
-
Seeding: If you have a small amount of pure crystalline material, use it to seed the supersaturated solution to induce crystallization.
Experimental Workflow for Hydrochloride Salt Formation and Crystallization
Caption: Workflow for Hydrochloride Salt Formation and Crystallization.
Issue 3: High Levels of Residual Solvents
Residual solvents are a common concern in active pharmaceutical ingredients (APIs) and their intermediates, and are regulated by guidelines such as those from the International Council for Harmonisation (ICH).[6]
Quantitative Data: Common Solvents and their ICH Limits
| Solvent | Class | Permitted Daily Exposure (PDE) (mg/day) | Concentration Limit (ppm) |
| Methanol | 2 | 30.0 | 3000 |
| Acetone | 3 | 50.0 | 5000 |
| Isopropanol | 3 | 50.0 | 5000 |
| Ethyl Acetate | 3 | 50.0 | 5000 |
| Toluene | 2 | 8.9 | 890 |
| Tetrahydrofuran | 2 | 7.2 | 720 |
Source: Adapted from USP <467> Residual Solvents.[6]
Troubleshooting and Reduction of Residual Solvents:
-
Drying: The most straightforward method is prolonged drying under high vacuum and slightly elevated temperature (ensure the temperature is well below the compound's melting or decomposition point).
-
Solvent Displacement: Slurrying the hydrochloride salt in a non-solvent in which the trapped solvent is soluble can be effective. For example, slurrying in hexane can help remove more polar solvents like ethyl acetate.
-
Re-crystallization: A final recrystallization from a suitable solvent will often significantly reduce the levels of entrapped solvents from previous steps.
-
Analytical Monitoring: Use Gas Chromatography (GC) with a headspace autosampler for accurate quantification of residual solvents.[1][2]
References
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
ChemBK. 3-Methyl-1-phenylbutan-1-amine. [Link]
-
Puranik, S. B., et al. (2011). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. International Journal of Pharmaceutical and Industrial Research, 1(3), 195-201. [Link]
-
The Royal Society of Chemistry. (2016). Supporting Information - General Procedures. [Link]
-
Puranik, S. B., et al. (2011). Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. Semantic Scholar. [Link]
-
ResearchGate. Purification of organic hydrochloride salt?. [Link]
- Google Patents.
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. [Link]
-
Chiral Technologies. Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]
-
USP-NF. (467) RESIDUAL SOLVENTS. [Link]
-
PubChemLite. 3-methyl-1-phenylbutan-1-amine hydrochloride. [Link]
-
PubChem. 3-Methyl-2-phenylbutan-1-amine. [Link]
-
PubChem. N-butan-2-yl-3-methyl-1-phenylbutan-1-amine. [Link]
-
PubChem. 3-Methyl-3-phenylbutan-1-amine. [Link]
-
PubChem. 3-Methyl-3-buten-1-amine. [Link]
Sources
Stability and degradation of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
Welcome to the technical support center for (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
Table of Contents
-
Troubleshooting Guide
-
Unexpected Peaks in Chromatogram After Storage
-
Loss of Assay Value Over Time
-
Inconsistent Results in Forced Degradation Studies
-
Poor Resolution Between Parent Compound and Degradant Peaks
-
-
Frequently Asked Questions (FAQs)
-
What are the recommended storage conditions for this compound?
-
What are the most probable degradation pathways for this molecule?
-
How does the hydrochloride salt form influence stability?
-
What are the initial recommended conditions for a forced degradation study?
-
-
Experimental Protocols
-
Protocol 1: Stability-Indicating HPLC Method Development
-
Protocol 2: Forced Degradation Studies
-
-
References
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling, storage, and analysis of this compound.
Issue 1: Unexpected Peaks in Chromatogram After Storage
Question: I am observing new, unexpected peaks in my HPLC analysis of a sample of this compound that has been stored for some time. What could be the cause?
Answer: The appearance of new peaks is a strong indicator of degradation. Based on the structure of a primary phenylalkylamine, the most likely cause is oxidation. Primary amines are susceptible to oxidation, which can result in the formation of various degradation products such as N-oxides, hydroxylamines, or imines.[1][2] The benzylic carbon, being adjacent to the phenyl ring and the amine group, is also a potential site for oxidative attack.
Troubleshooting Steps:
-
Confirm Degradation: Re-analyze a freshly prepared standard of this compound to ensure the unexpected peaks are not an artifact of the analytical method or system.
-
Characterize Degradants: If possible, use mass spectrometry (LC-MS) to obtain the mass of the unexpected peaks. This can help in the tentative identification of the degradation products. For example, an increase in mass of 16 Da could suggest the formation of an N-oxide or a hydroxylamine.
-
Review Storage Conditions: Ensure the compound is stored under the recommended conditions.[3][4] Exposure to air (oxygen), light, and elevated temperatures can accelerate oxidative degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Issue 2: Loss of Assay Value Over Time
Question: My quantitative analysis shows a significant decrease in the concentration of this compound in my working solution. Why is this happening?
Answer: A loss of assay value is a direct consequence of degradation. In addition to the oxidative pathways mentioned above, if the compound is in solution, the stability can be influenced by the solvent and pH. While the amine itself is not prone to hydrolysis, interactions with certain solvents or excipients at non-optimal pH values could potentially catalyze degradation reactions.
Troubleshooting Steps:
-
pH of the Solution: Check the pH of your sample solution. Extreme pH values can sometimes promote degradation.
-
Solvent Compatibility: Ensure the solvent used for your solution is inert and does not promote degradation. Protic solvents, in some cases, can participate in degradation reactions.
-
Perform a Mass Balance Analysis: In your chromatographic analysis, calculate the mass balance by comparing the decrease in the main peak area with the increase in the areas of any new degradation peaks. A good mass balance (close to 100%) indicates that the loss of the parent compound is accounted for by the formation of the observed degradants.
Issue 3: Inconsistent Results in Forced Degradation Studies
Question: I am performing forced degradation studies on this compound, and my results are not reproducible. What could be the reason?
Answer: Inconsistent results in forced degradation studies often stem from a lack of precise control over the stress conditions. The extent of degradation is highly sensitive to factors like temperature, concentration of the stressor (e.g., acid, base, oxidizing agent), and duration of exposure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent forced degradation results.
Detailed Explanation:
-
Precise Control: Use calibrated equipment (ovens, water baths) and accurately prepare all stressor solutions.
-
Homogeneity: Ensure the compound is fully dissolved and the solution is homogeneous before applying the stress.
-
Quenching: The reaction should be effectively stopped at the designated time point. For acid/base hydrolysis, this typically involves neutralization. For oxidative stress, dilution can often suffice.
-
Analytical Method: A robust and validated stability-indicating analytical method is crucial.
Issue 4: Poor Resolution Between Parent Compound and Degradant Peaks
Question: My HPLC method is not adequately separating the main peak of this compound from a degradation product. How can I improve the resolution?
Answer: Co-elution of the parent compound and a degradant is a common challenge in developing a stability-indicating method. Method optimization is required to achieve adequate separation.
Optimization Strategies:
-
Modify the Mobile Phase:
-
pH: Small changes in the pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds like amines and their degradation products.
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.
-
-
Adjust the Gradient: If using a gradient method, making the gradient shallower around the elution time of the co-eluting peaks can improve resolution.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl or a cyano column) to exploit different separation mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For solid material, it is recommended to store it at room temperature in a well-sealed container to protect it from moisture and air.[3] For long-term storage, or if the material is of high purity, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize the risk of oxidation. For solutions, it is best to prepare them fresh. If storage is necessary, they should be kept at refrigerated temperatures (2-8 °C) and protected from light.
| Condition | Solid State | In Solution |
| Temperature | Room Temperature | 2-8 °C |
| Atmosphere | Well-sealed, Inert gas for long-term | Tightly capped |
| Light | Protect from light | Protect from light |
Q2: What are the most probable degradation pathways for this molecule?
A2: Based on its chemical structure, the following degradation pathways are most likely under forced degradation conditions:
-
Oxidation: This is the most probable pathway. The primary amine can be oxidized to form an N-oxide, hydroxylamine, or imine. The benzylic carbon is also susceptible to oxidation, potentially leading to the formation of a ketone.
-
Photodegradation: Aromatic compounds and amines can be sensitive to light, especially UV radiation. Photolytic stress may lead to complex degradation profiles, including radical-mediated reactions.
-
Thermal Degradation: At elevated temperatures, deamination or other fragmentation reactions could occur, though this typically requires significant energy.
The following diagram illustrates the likely oxidative degradation pathways:
Caption: Potential oxidative degradation pathways.
Q3: How does the hydrochloride salt form influence stability?
A3: The hydrochloride salt form generally enhances the stability of the amine.[5] By protonating the basic nitrogen atom, the lone pair of electrons is less available to participate in oxidative reactions, which can slow down degradation. Amine salts are also typically crystalline solids with higher melting points and are less volatile and odorous compared to their free base counterparts.
Q4: What are the initial recommended conditions for a forced degradation study?
A4: The goal of a forced degradation study is to achieve 5-20% degradation of the active substance.[6] The following are good starting points, which should be adjusted based on the observed stability of the compound:
| Stress Condition | Recommended Starting Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 80 °C for 48 hours (solid state) |
| Photostability | ICH Q1B guidelines (exposure to 1.2 million lux hours and 200 watt hours/square meter) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with a linear gradient from 5% to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Optimization: Analyze the forced degradation samples. Adjust the mobile phase pH, organic modifier, and gradient slope to achieve a resolution of >2 between the parent peak and all degradant peaks.
Protocol 2: Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl.
-
Incubate at 60 °C. Withdraw aliquots at 2, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.2 M NaOH, dilute with mobile phase, and analyze.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.
-
Incubate at 60 °C. Withdraw aliquots at 2, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.2 M HCl, dilute with mobile phase, and analyze.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.
-
Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Dilute with mobile phase and analyze.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80 °C.
-
Sample at 24 and 48 hours, prepare a solution, and analyze.
-
-
Photostability:
-
Expose the solid compound and a solution to light conditions as specified in ICH Q1B.
-
Analyze the samples alongside a control sample protected from light.
-
References
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 875-896. [Link]
-
Klick, S., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250. [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
LibreTexts Chemistry. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
ChemBK. 3-Methyl-1-phenylbutan-1-amine. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride
Welcome to the Technical Support Center for the purification of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this chiral amine hydrochloride in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Impurities can be broadly categorized into two types: chemical impurities and stereoisomeric impurities.
-
Chemical Impurities: These often originate from the synthetic route used. A common method for synthesizing the parent amine is through the reductive amination of 3-methyl-1-phenylbutan-1-one. Potential chemical impurities from this process include:
-
Unreacted starting materials (e.g., the ketone).
-
The intermediate imine.
-
By-products from the reducing agent.
-
Over-alkylated products if a primary or secondary amine is used in a subsequent step. Another synthetic route involves the reaction of styrene with 2-bromoisobutyric acid followed by hydrogenation.[1] This could introduce unreacted starting materials or partially hydrogenated by-products as impurities.
-
-
Stereoisomeric Impurity: The most common stereoisomeric impurity is the (R)-enantiomer of 3-Methyl-1-phenylbutan-1-amine hydrochloride. The presence of the (R)-enantiomer will lower the enantiomeric excess (e.e.) of your final product.
Q2: My batch of this compound has a low melting point and appears oily. What could be the cause?
A2: An oily appearance and a broad or depressed melting point are classic indicators of impurities. The free amine of 3-Methyl-1-phenylbutan-1-amine is a colorless liquid at room temperature.[1] The presence of the free amine, due to incomplete protonation or degradation, can lead to these physical characteristics. Residual solvents from the synthesis or work-up can also contribute to this issue.
Q3: Is it possible to improve the enantiomeric excess of my product by simple recrystallization of the hydrochloride salt?
A3: While not the most reliable method for significant enantiomeric enrichment, recrystallization of the hydrochloride salt can sometimes lead to a modest increase in enantiomeric excess. This is more likely if the racemic mixture forms a conglomerate (a mechanical mixture of enantiomerically pure crystals) rather than a racemic compound (a 1:1 ratio of enantiomers in the crystal lattice). However, for substantial improvement of enantiomeric purity, resolution via diastereomeric salt formation is the recommended method.
Troubleshooting Guide: Purification Protocols
This section provides detailed protocols to address specific purity issues. The choice of method depends on the nature of the impurities you are trying to remove.
Issue 1: Presence of Chemical Impurities (Achiral)
If your primary concern is the removal of non-stereoisomeric chemical impurities, a standard recrystallization of the hydrochloride salt is often sufficient.
This is the most straightforward recrystallization technique.
Causality Behind Experimental Choices: The principle of single-solvent recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon crystallization). For amine hydrochlorides, which are salts, polar protic solvents like alcohols are generally a good starting point.[2]
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude this compound in various polar solvents. Good candidates include isopropanol, ethanol, and methanol.
-
Dissolution: In a flask equipped with a condenser and a magnetic stir bar, add the crude compound. Add a minimal amount of the chosen solvent and begin heating the mixture to reflux with stirring.
-
Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of solvent to ensure a good yield.
-
Decolorization (Optional): If your solution is colored, add a small amount of activated charcoal and reflux for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Data Presentation: Recrystallization Solvent Guide
| Solvent | Rationale |
| Isopropanol | Often provides good crystals for amine hydrochlorides. |
| Ethanol | A versatile polar protic solvent for recrystallization.[2] |
| Methanol | Higher solvating power, may require a co-solvent. |
| Water | Can be used, but the hydrochloride salt may be highly soluble. |
This method is useful when the compound is too soluble in a particular solvent, even at low temperatures.
Causality Behind Experimental Choices: This technique leverages the high solubility of the compound in a "good" solvent and its poor solubility in a miscible "anti-solvent". The compound is dissolved in a minimal amount of the hot "good" solvent, and the "anti-solvent" is added until the solution becomes turbid, indicating the onset of precipitation.
Step-by-Step Methodology:
-
Solvent System Selection: Choose a solvent in which this compound is highly soluble (e.g., methanol or ethanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether or toluene). The two solvents must be miscible.[2]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1.
Visualization of Recrystallization Workflow
Caption: Workflow for the purification of a chiral amine via diastereomeric salt formation.
References
-
ChemBK. (2024). 3-Methyl-1-phenylbutan-1-amine. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]
Sources
Technical Support Center: (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride
An in-depth guide to scaling up reactions with (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride, presented in a question-and-answer format to address specific issues encountered during experiments.
This guide is designed for researchers, scientists, and drug development professionals who are scaling up chemical resolutions using this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your large-scale reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reagent and the resolution process.
Q1: What is (S)-3-Methyl-1-phenylbutan-1-amine and what is its primary application?
(S)-3-Methyl-1-phenylbutan-1-amine is a chiral amine.[1] Its primary application in process chemistry is as a chiral resolving agent . It is used to separate racemic mixtures of chiral acids into their individual enantiomers. This is a critical process in drug development, as different enantiomers of a drug molecule can have vastly different biological activities and toxicological profiles.[2]
The compound is typically used in its free base form to react with a racemic acid. The resulting products are diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization.[3] The hydrochloride salt, this compound, is often the commercially available and more stable form of the amine, which must be converted to the free base before use as a resolving agent.[4][5]
Q2: What are the key physical and chemical properties I should be aware of during scale-up?
Understanding the physical properties is crucial for process design, especially for handling, storage, and reaction setup. The free amine is a colorless liquid soluble in most organic solvents, while the hydrochloride salt is a solid.[6]
Table 1: Physicochemical Properties
| Property | Value (Free Amine) | Value (Hydrochloride Salt) | Significance for Scale-Up |
| Molecular Formula | C₁₁H₁₇N[7] | C₁₁H₁₈ClN[5] | Material balancing, stoichiometry calculations. |
| Molecular Weight | ~163.26 g/mol [7] | ~199.72 g/mol [5] | Accurate measurement for large batches. |
| Appearance | Colorless liquid[6] | Solid | Dictates handling procedures (pumping vs. scooping). |
| Solubility | Soluble in most organic solvents[6] | Varies; typically soluble in alcohols | Affects choice of reaction and extraction solvents. |
Q3: Can you illustrate the workflow for chiral resolution using this amine?
Certainly. The process relies on converting a difficult-to-separate enantiomeric mixture into an easier-to-separate diastereomeric mixture.
Q4: Do I use the hydrochloride salt directly from the bottle for the resolution?
No. You must first convert the hydrochloride salt to its free base form. The resolution works by forming a salt between your target acid and the resolving base (the amine). The hydrochloride salt is already a salt and will not react correctly.
To do this, you would typically dissolve the this compound in water, add a strong base like sodium hydroxide (NaOH) to deprotonate the amine, and then extract the resulting free amine into an organic solvent (e.g., diethyl ether, dichloromethane). The organic layer is then dried and the solvent removed to yield the pure free base, which is ready for use.
Q5: What are the critical safety precautions for handling this compound on a large scale?
Safety is paramount during scale-up. The free amine is corrosive, toxic, and flammable.[6][8]
-
Personal Protective Equipment (PPE): Always use a chemical fume hood, chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Handling: Avoid inhalation of vapors and contact with skin or eyes.[6] Ensure the operational area is well-ventilated.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep containers tightly closed. The material is corrosive and should be stored appropriately.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents and acids (unless part of the planned reaction).[6]
-
Spills: Use an inert absorbent material for spills and dispose of it as hazardous waste. Do not flush into sewer systems.[8]
Part 2: Troubleshooting Guide for Scale-Up
This section tackles common problems encountered during the scale-up of chiral resolutions.
Q1: I've mixed my racemic acid and the resolving amine, but the diastereomeric salt won't crystallize. What should I do?
This is a very common issue. Crystallization is a thermodynamically controlled process that often needs a kinetic "push".
-
Possible Cause 1: Inappropriate Solvent Choice. The solvent is the most critical variable. The ideal solvent must provide a significant solubility differential between the two diastereomeric salts.[2]
-
Solution: Conduct a solvent screen. Use small-scale experiments to test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).[3][9] Water was found to be a highly effective solvent in one study for a similar resolution.[9]
-
-
Possible Cause 2: The Solution is Not Supersaturated. The salt cannot precipitate if the concentration is below its solubility limit.
-
Solution A: Concentrate the Solution. Carefully remove a portion of the solvent under reduced pressure.
-
Solution B: Cool the Solution. Slowly cool the mixture. If crystallization still doesn't occur, try cooling to a lower temperature (e.g., 0°C or -20°C) for an extended period.[2] Be aware that rapid cooling can sometimes trap impurities.
-
Solution C: Seeding. If you have a small amount of the desired crystalline salt, add a single, tiny crystal ("seed crystal") to the solution to initiate crystallization.
-
Q2: I managed to crystallize the salt, but the enantiomeric excess (ee%) of my final product is too low. How can I improve it?
Low ee% indicates that the separation of the diastereomers was inefficient.
-
Possible Cause 1: Co-precipitation. The more soluble diastereomer may have crashed out of solution along with the less soluble one, especially if the solution was cooled too quickly or was too concentrated.
-
Solution: Recrystallization. This is the most effective way to increase enantiomeric purity.[2] Dissolve the filtered diastereomeric salt in a minimal amount of a suitable hot solvent and allow it to cool slowly. Each recrystallization step will further enrich the less soluble salt, thereby increasing the ee% of the final product.[2]
-
-
Possible Cause 2: Inefficient Initial Crystallization. The initial precipitation did not provide sufficient discrimination between the diastereomers.
-
Solution A: Optimize Stoichiometry. A common strategy is to use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents). This ensures that only the least soluble salt precipitates, leaving the more soluble diastereomer and the excess acid enantiomer in the mother liquor.[2][10]
-
Solution B: Re-evaluate the Solvent. A different solvent might offer a better solubility difference, leading to a cleaner initial precipitation.[3]
-
-
Possible Cause 3: Racemization. The chiral center of your target acid might be unstable under the reaction or workup conditions (e.g., high temperature or extreme pH), leading to a loss of optical purity.
-
Solution: Analyze the stability of your compound under the conditions used. If necessary, use milder temperatures or pH ranges during the resolution and liberation steps.
-
Q3: My overall yield is very low after scaling up. Where could I be losing material?
Low yield is a common scale-up challenge resulting from multiple small losses that become significant at a larger scale.
-
Possible Cause 1: Incomplete Precipitation. A significant amount of the desired less-soluble salt may remain in the mother liquor.
-
Solution: Concentrate the mother liquor to try and recover a second crop of crystals. Be aware that this second crop will likely have lower enantiomeric purity and may require separate recrystallization.
-
-
Possible Cause 2: Mechanical Losses. Material can be lost during transfers, filtration, and washing.
-
Solution: Ensure filter cakes are washed with a minimal amount of cold solvent to avoid dissolving the product. Optimize transfer steps to minimize the amount of material left behind.
-
-
Possible Cause 3: Inefficient Liberation/Extraction. The final step to break the salt and extract your product can be a source of yield loss, often due to emulsion formation during liquid-liquid extraction.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to help break emulsions. Ensure the pH is correct for full liberation of your acid. Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction.
-
Part 3: Experimental Protocols
These are generalized protocols. You must optimize conditions such as solvent, temperature, and concentration for your specific racemic acid.
Protocol 1: Liberation of the Free Amine
-
Dissolution: Dissolve this compound (1.0 eq) in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is >12.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free amine with an organic solvent (e.g., 3x volumes of diethyl ether).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.
Protocol 2: General Chiral Resolution & Recrystallization
-
Salt Formation: Dissolve your racemic acid (1.0 eq) in a minimal amount of a warm, suitable solvent (e.g., ethanol). In a separate flask, dissolve the free (S)-amine (0.5-1.0 eq) in the same solvent.
-
Precipitation: Slowly add the amine solution to the stirred acid solution. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.[2]
-
Filtration: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent.
-
Recrystallization for Enrichment: Dissolve the collected salt in a minimum of the same or a different hot solvent. Allow it to cool slowly to recrystallize. Filter and dry the purified salt. Repeat if necessary until the desired diastereomeric purity is achieved (monitor by HPLC or NMR).[2]
Protocol 3: Liberation of Pure Enantiomer and Resolving Agent Recovery
-
Salt Decomposition: Suspend the purified diastereomeric salt in water and add 2M hydrochloric acid (HCl) until the pH is <2.
-
Product Extraction: Extract the enantiomerically pure acid with an organic solvent (e.g., 3x volumes of ethyl acetate). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield your final product.
-
Resolving Agent Recovery: The aqueous layer now contains the this compound. This can be recovered by basifying the solution with NaOH and extracting the free amine as described in Protocol 1.
References
-
ChemBK. (2024). 3-Methyl-1-phenylbutan-1-amine. Available at: [Link]
-
HETEROCYCLES. (2000). Optical Resolution of Chiral Fragrant Lactones. Vol. 52, No. 3. Available at: [Link]
-
ResearchGate. (2006). Recent Developments in Optical Resolution. Available at: [Link]
-
Shodhganga. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available at: [Link]
-
Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available at: [Link]
-
PubChemLite. (n.d.). 3-methyl-1-phenylbutan-1-amine hydrochloride. Available at: [Link]
-
PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-amine. Available at: [Link]
-
PubChem. (n.d.). (S)-3-Methyl-2-phenylbutylamine. Available at: [Link]
Sources
- 1. (S)-3-Methyl-2-phenylbutylamine | C11H17N | CID 10176271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. 1269470-38-3|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. chembk.com [chembk.com]
- 7. 3-Methyl-3-phenylbutan-1-amine | C11H17N | CID 12241886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
Resolving issues with incomplete diastereomeric salt formation
Welcome to the Technical Support Center for Diastereomeric Salt Resolution. As Senior Application Scientists, we understand that resolving racemic mixtures via diastereomeric salt formation is a cornerstone of pharmaceutical development and fine chemical synthesis. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your resolution processes, ensuring both scientific rigor and practical success.
Troubleshooting Guide: From Low Yields to Elusive Crystals
This section addresses specific, common problems encountered during diastereomeric salt crystallization. We move beyond simple checklists to explain the underlying principles, helping you make informed decisions to resolve your immediate issue and prevent future occurrences.
Q1: I'm getting a very low yield of my desired diastereomeric salt. What are the primary factors I should investigate?
A low yield is one of the most frequent challenges and typically points to suboptimal thermodynamics or kinetics in your crystallization system. The primary goal is to maximize the solubility difference between the two diastereomeric salts.[1][2]
Here’s how to dissect the problem:
-
The Solvent System is Paramount: The chosen solvent or solvent mixture dictates the solubility of both diastereomers. An ideal solvent will dissolve a large amount of the undesired salt while keeping the desired salt sparingly soluble.[1] Often, a single solvent is insufficient. A systematic screening of solvent mixtures (e.g., a protic solvent like ethanol mixed with an aprotic solvent like ethyl acetate) is a powerful strategy. The polarity of the solvent system is a critical parameter to optimize.[3]
-
Resolving Agent Selection: Not all resolving agents are created equal for a given racemic compound. The interaction between your compound and the resolving agent must lead to a stable crystal lattice with a significant difference in lattice energy between the two diastereomers. If one agent gives poor results, it is essential to screen others.[1][4] A broad screen of commercially available resolving agents is a standard industry practice.[5][6]
-
Stoichiometry and Supersaturation: While a 1:1 molar ratio of racemate to resolving agent is a logical starting point, this is not always optimal.[1] Understanding the phase diagram of your system can reveal how the stoichiometric ratio affects equilibrium.[7] Adjusting this ratio can influence the supersaturation of the desired salt, which is the driving force for crystallization, potentially improving the yield.[1][8]
-
Temperature Profile: Crystallization is highly dependent on temperature. A controlled, slow cooling profile is often crucial.[1] Crash-cooling a solution can lead to the co-precipitation of both diastereomers, severely reducing yield and purity. Determining the solubility of your salts at different temperatures allows for the design of an optimized cooling ramp.[3][9]
Q2: My crystalline product has low diastereomeric excess (d.e.). How can I improve the purity?
Low diastereomeric excess means your crystals are incorporating the undesired diastereomer as an impurity.[10] This can happen for several reasons, often related to the kinetics of crystallization.
-
Insufficient Solubility Difference: This is the most fundamental cause. If both diastereomers have similar solubilities in your chosen solvent system, achieving high purity is difficult. A thorough solvent screening is the first and most critical step to address this.[3]
-
Formation of Solid Solutions: In some cases, the two diastereomers are miscible in the solid state, forming a single crystalline phase containing both—a solid solution.[11] This makes separation by simple crystallization extremely challenging. Understanding the phase diagram of your system through techniques like Differential Scanning Calorimetry (DSC) can help identify if you are dealing with a simple eutectic or a solid solution.[1][11] If a solid solution is present, changing the resolving agent or even the solvent can disrupt this behavior.[11]
-
Seeding Strategy: A powerful technique to control crystallization is the use of seed crystals.[1] By introducing a small quantity of the pure, desired diastereomeric salt into a supersaturated solution, you provide a template for crystal growth. This promotes the crystallization of the desired form and can prevent the spontaneous nucleation of the undesired diastereomer, especially if the desired salt is not the one that crystallizes under thermodynamic equilibrium.[1][7]
-
Controlled Cooling and Agitation: Rapid cooling can trap the more soluble diastereomer in the growing crystal lattice. A slower, optimized cooling profile gives the system more time to remain near equilibrium, favoring the crystallization of the less soluble salt. Agitation also plays a role; it must be sufficient to ensure homogeneity but not so vigorous that it causes excessive secondary nucleation, which can compromise purity.
Q3: My desired enantiomer forms the more soluble diastereomeric salt. What are my options?
This is a common and frustrating scenario. The thermodynamically favored outcome is the crystallization of the undesired enantiomer. However, several advanced strategies can overcome this challenge.
-
Screen for a Different Resolving Agent: The most direct approach is to find a resolving agent that inverts the relative solubilities of the diastereomeric salts.[1] There is no way to predict this outcome with certainty, making empirical screening necessary.[5]
-
Kinetic Resolution: It's possible that the more soluble (desired) diastereomer crystallizes faster than the less soluble one.[7] By carefully monitoring the crystallization process and stopping it before the system reaches thermodynamic equilibrium, you may be able to isolate the desired product.[7] This requires careful control over time, temperature, and supersaturation.
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This is a highly effective technique that can theoretically achieve a 100% yield of the desired enantiomer. CIDT is applicable only if the undesired diastereomer in solution can epimerize (convert) to the desired, less soluble diastereomer.[1] This conversion requires a base or acid catalyst. As the desired diastereomer crystallizes, the equilibrium in the solution shifts to replenish it, driving the transformation.[12]
Q4: I'm not getting any crystals at all, just an oil or an amorphous solid. What should I do?
The formation of an oil or amorphous precipitate indicates that the nucleation and growth of an ordered crystal lattice are being inhibited.
-
Solvent Choice: The solvent may be too good, keeping the salts fully dissolved, or it may be too poor, causing them to "crash out" of solution as an oil. Experiment with anti-solvent addition. Dissolve the salt mixture in a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., heptane) to gently induce crystallization.
-
Concentration and Supersaturation: You may be operating at a concentration that is too high, leading to oiling out. Try diluting the solution. Conversely, the solution may not be sufficiently supersaturated to induce nucleation. In this case, carefully remove the solvent in-situ or cool the solution further.
-
Impurities: Even small amounts of impurities can inhibit crystallization by adsorbing to the surface of crystal nuclei and preventing their growth.[13] Ensure your starting materials (racemate and resolving agent) are of high purity.
-
Seeding: If you have access to even a tiny amount of the crystalline desired diastereomer (perhaps from a previous attempt that eventually solidified), use it to seed the solution. Seeding bypasses the difficult primary nucleation step.[14]
Frequently Asked Questions (FAQs)
Q: How do I perform an effective solvent screen? A: A high-throughput screening approach is most efficient. Use a 96-well plate to test a wide array of solvents and solvent mixtures.[3][15] The goal is to identify a system where one diastereomer is highly soluble and the other is not. After allowing the systems to equilibrate, analyze the supernatant (the mother liquor) by chiral HPLC to determine the concentration of each diastereomer remaining in solution.[3] The solvent that shows the greatest difference in concentration is your lead candidate.
Q: What is the role of stoichiometry in the resolution process? A: The ratio of the racemic compound to the resolving agent can determine which solid phase is stable and can influence the eutectic composition of the system.[16][17] While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount of resolving agent (e.g., 0.5 equivalents) is a common strategy. This ensures that only the less soluble diastereomeric salt can fully crystallize, leaving the excess of the other enantiomer and the more soluble salt in the mother liquor. Understanding the ternary phase diagram provides a rational basis for optimizing this ratio.[7]
Q: How can I determine the absolute configuration of my resolved enantiomer? A: The resolution process itself does not reveal the absolute configuration (R or S).[18] This must be determined independently. The most definitive method is single-crystal X-ray crystallography of the diastereomeric salt.[6] Other spectroscopic methods, such as comparing the optical rotation or circular dichroism (CD) spectra to known literature values, can also be used.
Q: What analytical techniques are essential for monitoring my resolution? A:
-
Chiral High-Performance Liquid Chromatography (HPLC): Indispensable for determining the enantiomeric excess (e.e.) of your final product and the diastereomeric excess (d.e.) of your crystalline salt and mother liquor at various stages.[1][19]
-
Proton Nuclear Magnetic Resonance (¹H NMR): Useful for confirming the formation of the salt and checking for the presence of residual solvent or impurities.[1]
-
Differential Scanning Calorimetry (DSC): A powerful tool for analyzing the thermal properties of your salts. It can help you determine melting points and identify whether you have a simple eutectic system, a conglomerate, or a solid solution, which is critical for process design.[1][20]
Experimental Protocols & Data Visualization
To empower your research, we provide standardized protocols for key optimization steps.
Protocol 1: High-Throughput Solvent Screening
Objective: To efficiently identify a solvent or solvent mixture that provides the maximum solubility difference between two diastereomeric salts.
Methodology:
-
Stock Solution Prep: Prepare a stock solution of your racemic compound and a stoichiometric equivalent of the resolving agent in a volatile solvent like methanol.
-
Plate Dispensing: Dispense a precise volume of this stock solution into each well of a 96-well filter plate.
-
Solvent Removal: Evaporate the methanol completely under vacuum to leave a dry, uniform film of the diastereomeric salt mixture in each well.
-
Screening Solvent Addition: Add a fixed volume of your diverse array of screening solvents/mixtures to the wells.
-
Equilibration: Seal the plate and agitate at a controlled temperature (e.g., 25 °C) for 12-24 hours to allow the system to reach thermodynamic equilibrium.
-
Separation & Analysis: Filter the plate (or centrifuge and carefully sample the supernatant). Analyze the mother liquor from each well by chiral HPLC to quantify the concentration of each diastereomer.[3]
Data Presentation: Interpreting Screening Results
The ideal solvent maximizes the solubility ratio. Organize your HPLC data into a table for clear comparison.
| Solvent System | Conc. of Diastereomer A (mg/mL) | Conc. of Diastereomer B (mg/mL) | Solubility Ratio (A/B) |
| Isopropanol | 5.2 | 25.8 | 0.20 |
| Ethyl Acetate | 1.5 | 4.5 | 0.33 |
| Acetonitrile | 10.1 | 15.3 | 0.66 |
| IPA/Heptane (1:1) | 0.8 | 22.5 | 0.035 |
| Toluene | 3.3 | 5.1 | 0.65 |
In this example, the IPA/Heptane mixture is the most promising candidate for selectively crystallizing Diastereomer A.
Diagrams: Visualizing the Workflow
A logical workflow is crucial for efficient troubleshooting.
Caption: Troubleshooting workflow for incomplete diastereomeric salt resolution.
Protocol 2: Determining Diastereomeric Salt Solubility
Objective: To quantitatively measure the solubility of each pure diastereomer in a chosen solvent system at various temperatures to inform the design of a cooling crystallization process.
Methodology:
-
Preparation: Add an excess amount of a pure, single diastereomeric salt to a sealed vial containing a known volume of the selected solvent.
-
Equilibration: Place the vial in a temperature-controlled shaker. Agitate until equilibrium is reached (this can take 24-72 hours).
-
Sampling: Stop agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-heated, filter-tipped syringe to avoid premature crystallization.
-
Quantification: Accurately weigh the aliquot, then gently evaporate the solvent to dryness and weigh the residual solid. Alternatively, dilute the aliquot and determine the concentration using a calibrated HPLC method.[3]
-
Repeat: Perform steps 1-4 for each diastereomer and at several different temperatures (e.g., 50°C, 40°C, 30°C, 20°C).
-
Plot Data: Construct a solubility curve (Concentration vs. Temperature) for each diastereomer. The gap between the two curves represents your operational window for selective crystallization.
Caption: Logical flow from solubility data to process design.
References
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate. Retrieved from [Link]
-
Farkas, E., & Kú, A. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 679. MDPI AG. Retrieved from [Link]
-
Farkas, E., & Kú, A. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI. Retrieved from [Link]
-
Farkas, E., & Kú, A. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. ResearchGate. Retrieved from [Link]
-
Li, W., et al. (2022). Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. Crystal Growth & Design, 22(6), 3854–3865. American Chemical Society. Retrieved from [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]
-
Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 225-236. Royal Society of Chemistry. Retrieved from [Link]
-
(2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Retrieved from [Link]
-
Sun, C., & Pinal, R. (2000). Effects of crystallization in the presence of the diastereomer on the crystal properties of (SS)-(+)-pseudoephedrine hydrochloride. Journal of Pharmaceutical Sciences, 90(1), 93-102. Retrieved from [Link]
-
(2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Retrieved from [Link]
-
Fogassy, E., et al. (n.d.). SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
-
Oketani, R., Shiohara, K., & Hisaki, I. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. Retrieved from [Link]
-
(n.d.). Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. ResearchGate. Retrieved from [Link]
-
Bosits, M. H., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(4), 2736–2748. American Chemical Society. Retrieved from [Link]
-
(n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Retrieved from [Link]
-
(2023, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. Retrieved from [Link]
-
(2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Retrieved from [Link]
-
Homochirality. (n.d.). Wikipedia. Retrieved from [Link]
-
(2023, November 21). Separation of diastereomers by crystallization with seeding. Reddit. Retrieved from [Link]
-
(n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]
-
(2023, January 22). Diastereomers and Optical Resolution. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). How do impurities affect salt crystallisation? TutorChase. Retrieved from [Link]
-
Joyce, L. A., et al. (2020). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry, 18(28), 5396-5401. Retrieved from [Link]
-
(n.d.). Chiral Resolution and Confirmation. Veranova. Retrieved from [Link]
-
Bosits, M. H., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate. Retrieved from [Link]
-
(n.d.). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]
-
(2021, July 31). 19.3: Separation or Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. Retrieved from [Link]
-
Joyce, L. A., et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 7(14), 1839-1844. Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. veranova.com [veranova.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 10. Effects of crystallization in the presence of the diastereomer on the crystal properties of (SS)-(+)-pseudoephedrine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. youtube.com [youtube.com]
- 13. tutorchase.com [tutorchase.com]
- 14. reddit.com [reddit.com]
- 15. unchainedlabs.com [unchainedlabs.com]
- 16. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts [mdpi.com]
- 17. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts - ProQuest [proquest.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Determining Enantiomeric Excess of Compounds Resolved with (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
In the landscape of pharmaceutical development and asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a cornerstone of establishing a compound's purity and efficacy. The process often begins with the resolution of a racemic mixture, a critical step where a chiral resolving agent is employed to separate enantiomers into diastereomers with distinct physical properties.[1] This guide provides an in-depth, comparative analysis of methodologies for determining the enantiomeric excess of compounds, particularly carboxylic acids, resolved using (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride. We will delve into the causality behind experimental choices and present data-driven comparisons to empower researchers in making informed decisions for their analytical workflows.
(S)-3-Methyl-1-phenylbutan-1-amine is a versatile chiral resolving agent, particularly effective for the resolution of racemic carboxylic acids.[2] Its utility has been demonstrated in the resolution of various pharmaceutically important compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, as well as key intermediates for ACE inhibitors.[2] The formation of diastereomeric salts with a racemic carboxylic acid allows for their separation through techniques like fractional crystallization, leveraging differences in solubility.[1][3] Once the diastereomers are separated, the crucial next step is the accurate quantification of the enantiomeric excess of the target compound.
Choosing the Right Analytical Technique: A Comparative Overview
The determination of enantiomeric excess post-resolution can be approached through several analytical techniques. The choice of method is often dictated by factors such as the nature of the analyte, the required accuracy, sample throughput, and available instrumentation. Here, we compare the two most prevalent methods: Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy: A Powerful Tool for ee Determination
NMR spectroscopy stands out as a rapid and versatile method for determining enantiomeric excess.[4] The fundamental principle involves converting the enantiomers into diastereomers, which are distinguishable by NMR due to their different chemical environments. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[5][6]
-
Chiral Derivatizing Agents (CDAs): These reagents react with the enantiomers to form stable diastereomers with distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the direct calculation of the enantiomeric excess.[7]
-
Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[8] This interaction induces chemical shift differences between the enantiomers in the NMR spectrum, enabling their quantification.[9][10]
Advantages of NMR Spectroscopy:
-
Speed: NMR analysis is often faster than chromatographic methods.[7]
-
Structural Information: Provides valuable structural information about the diastereomers or complexes formed.
-
In Situ Analysis: In some cases, ee determination can be performed directly on the reaction mixture.[4]
Limitations:
-
Signal Overlap: Peak resolution can be challenging, especially in complex mixtures.
-
Sensitivity: May require higher sample concentrations compared to HPLC.
-
Reagent Purity: The enantiomeric purity of the CDA or CSA is critical for accurate results.
Chiral HPLC: The Gold Standard for Enantiomeric Separations
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is widely regarded as the gold standard for the separation and quantification of enantiomers.[11][12] Alternatively, after forming diastereomers with a resolving agent like (S)-3-Methyl-1-phenylbutan-1-amine, separation can be achieved on a standard (achiral) HPLC column.[11][12]
Modes of Chiral HPLC Analysis:
-
Direct Separation on a Chiral Stationary Phase (CSP): The enantiomers are directly separated based on their differential interactions with the chiral stationary phase. This is a powerful and widely used technique.
-
Indirect Separation of Diastereomers on an Achiral Phase: The diastereomeric salts formed during the resolution process can be directly analyzed on a standard, achiral HPLC column.[13] The different physical properties of the diastereomers lead to different retention times, allowing for their separation and quantification.
Advantages of HPLC:
-
High Resolution: Provides excellent separation of enantiomers or diastereomers.
-
High Sensitivity: Capable of detecting and quantifying low levels of impurities.
-
Robustness: Well-established and validated methods are widely available.
Limitations:
-
Method Development: Finding the optimal chiral stationary phase and mobile phase can be time-consuming.
-
Cost: Chiral columns can be expensive.
Performance Comparison: NMR vs. HPLC
| Feature | NMR Spectroscopy with Chiral Auxiliaries | HPLC (Direct and Indirect Methods) |
| Principle | Formation of diastereomers with distinct NMR signals | Differential partitioning between a stationary and mobile phase |
| Speed | Generally faster analysis time per sample | Can be slower due to longer run times and method development |
| Sensitivity | Lower sensitivity, requires more sample | Higher sensitivity, suitable for trace analysis |
| Resolution | Can be limited by signal overlap | Typically offers superior resolution |
| Cost | High initial instrument cost, lower consumable cost | Lower initial instrument cost, higher cost for chiral columns |
| Sample Prep | May require derivatization | May require derivatization for indirect methods |
| Information | Provides structural information | Primarily provides quantitative and purity data |
Experimental Protocols
Workflow for Chiral Resolution and ee Determination
The overall process of resolving a racemic carboxylic acid with this compound and subsequently determining the enantiomeric excess follows a logical sequence.
Caption: General workflow for chiral resolution and ee determination.
Protocol 1: NMR Analysis of Diastereomeric Amides
This protocol describes the determination of enantiomeric excess by converting the resolved carboxylic acid into diastereomeric amides using a chiral amine, followed by ¹H NMR analysis.
Materials:
-
Enantiomerically enriched carboxylic acid sample
-
(R)-(+)-α-Methylbenzylamine (or another suitable chiral amine)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or other peptide coupling agent
-
Deuterated chloroform (CDCl₃)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Amide Formation:
-
In a clean, dry vial, dissolve a known amount of the enantiomerically enriched carboxylic acid (e.g., 10 mg) in anhydrous DCM (1 mL).
-
Add 1.1 equivalents of (R)-(+)-α-Methylbenzylamine.
-
Add 1.2 equivalents of DCC.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
NMR Analysis:
-
Dissolve the resulting crude amide in CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Identify a well-resolved proton signal that is distinct for each diastereomer (e.g., the methine proton of the α-methylbenzylamine moiety).
-
Integrate the signals corresponding to each diastereomer.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer) ] * 100
-
Protocol 2: Chiral HPLC Analysis of Resolved Carboxylic Acids
This protocol outlines the direct analysis of the enantiomerically enriched carboxylic acid using a chiral stationary phase.
Materials:
-
Enantiomerically enriched carboxylic acid sample
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the enantiomerically enriched carboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Method:
-
Mobile Phase: A typical mobile phase for chiral separations of carboxylic acids is a mixture of hexane and IPA with a small amount of TFA (e.g., 90:10 Hexane:IPA + 0.1% TFA). The exact ratio will need to be optimized for the specific analyte and column.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
-
Logic for Method Selection
The choice between NMR and HPLC for determining enantiomeric excess is a critical decision in the analytical workflow. The following decision tree provides a logical framework for selecting the most appropriate method based on experimental needs and constraints.
Caption: Decision tree for selecting an analytical method for ee determination.
Conclusion
The determination of enantiomeric excess for compounds resolved with this compound is a critical step in ensuring the quality and purity of chiral molecules. Both NMR spectroscopy and chiral HPLC offer robust and reliable methods for this purpose. While NMR provides a rapid analysis with valuable structural insights, chiral HPLC offers superior resolution and sensitivity, making it the preferred method for challenging separations and trace analysis. By understanding the principles, advantages, and limitations of each technique, and by following well-defined experimental protocols, researchers can confidently and accurately determine the enantiomeric excess of their resolved compounds, a crucial parameter in the journey from discovery to application.
References
- Benchchem. A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.
- T. T. T. Nguyen, et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. J Phys Chem B., 122(19), 5114-5120.
- J. A. T. Romero, et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1785-1789.
- ACS Publications. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- D. J. Foley, et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2146-2149.
- Advanced Spectroscopy For Enantiomeric Excess Determination.
- Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
- N. Harada. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328.
- ResearchGate. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- Y. Li, et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 318.
- Y. Wang, et al. (2019). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry, 91(15), 10167-10174.
- Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers.
- TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- ResearchGate. (2002). ( S )-3Methyl2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids 1. Organic Process Research & Development, 6(3), 291-296.
- A. L. Fuller, et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(18), 5334-5342.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. esports.bluefield.edu - Advanced Spectroscopy For Enantiomeric Excess Determination [esports.bluefield.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. unchainedlabs.com [unchainedlabs.com]
A Researcher's Guide to Chiral Amines in Asymmetric Synthesis: A Comparative Analysis Featuring (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
For professionals in pharmaceutical development and synthetic chemistry, the selection of a chiral amine is a pivotal decision that dictates the stereochemical outcome of a synthetic route. Chiral amines are foundational tools, serving as resolving agents, powerful organocatalysts, and removable chiral auxiliaries.[1][2] This guide provides an in-depth comparison of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride with other classes of chiral amines, offering a framework for rational selection based on structural attributes and application requirements, supported by experimental context.
Introduction to (S)-3-Methyl-1-phenylbutan-1-amine: Structure and Potential
(S)-3-Methyl-1-phenylbutan-1-amine is a primary chiral amine characterized by a stereogenic center at the C1 position, directly attached to both a phenyl ring and a sterically demanding isobutyl group.[3][4] This combination of an aromatic moiety, capable of π-π stacking interactions, and a bulky alkyl group provides a distinct stereochemical environment, making it a valuable candidate for applications where steric hindrance and specific spatial arrangements are crucial for inducing asymmetry. Its hydrochloride salt form enhances stability and simplifies handling.[5]
While extensive peer-reviewed performance data for this specific amine is not as widespread as for more classical reagents, its structural features allow us to logically position it within the landscape of chiral amines and predict its utility in key asymmetric transformations.
The Role of Chiral Amines: A Functional Overview
Chiral amines are employed in three primary strategies to achieve enantiomeric purity:
-
Chiral Resolution: This classical method involves the separation of a racemic mixture by converting the enantiomers into diastereomers, which possess different physical properties (like solubility) and can be separated by crystallization or chromatography.[6] Chiral amines are used to resolve racemic acids by forming diastereomeric salts.
-
Chiral Auxiliaries: An auxiliary is a chiral moiety that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction.[7][8] After the desired transformation, the auxiliary is cleaved and can often be recovered.
-
Asymmetric Catalysis: Chiral amines can act as organocatalysts, directly participating in the reaction mechanism (e.g., via enamine or iminium ion formation) to create a chiral environment that favors the formation of one enantiomer.[9][10] They also serve as essential ligands for transition metals in a vast array of catalytic asymmetric reactions.[11]
Comparative Analysis: (S)-3-Methyl-1-phenylbutan-1-amine vs. Established Alternatives
The efficacy of a chiral amine is dictated by its structure. Here, we compare our target amine with well-established alternatives across different applications.
Application: Chiral Resolution of Racemic Carboxylic Acids
The most direct application for a primary chiral amine like (S)-3-Methyl-1-phenylbutan-1-amine is as a resolving agent for racemic acids. The process relies on the differential solubility of the resulting diastereomeric ammonium carboxylate salts.
Comparison with (S)-1-Phenylethylamine:
(S)-1-Phenylethylamine is the archetypal resolving agent for chiral acids. The primary structural difference is the substitution of a methyl group with an isobutyl group in our target amine.
| Feature | (S)-1-Phenylethylamine | (S)-3-Methyl-1-phenylbutan-1-amine | Rationale and Implication |
| Steric Bulk | Lower (Methyl group) | Higher (Isobutyl group) | The increased steric hindrance of the isobutyl group can lead to more defined and rigid crystal lattice packing in the diastereomeric salt. This can significantly enhance the solubility difference between the two diastereomers, which is the critical factor for an efficient separation by fractional crystallization.[12] |
| Lipophilicity | Lower | Higher | The larger alkyl group increases lipophilicity. This may require adjustments in the choice of crystallization solvent, potentially favoring less polar solvent systems compared to those used for 1-phenylethylamine. |
| Availability | Widely available and cost-effective. | More specialized, potentially higher cost. | For large-scale industrial resolutions, cost and availability are major considerations.[] (S)-1-Phenylethylamine is often the first choice, but if it fails to yield well-defined crystals or achieve good separation, an amine with different steric properties like (S)-3-Methyl-1-phenylbutan-1-amine becomes a highly logical alternative. |
Experimental Workflow: Resolution of a Racemic Acid
The following diagram illustrates the generalized workflow for resolving a racemic carboxylic acid using a chiral amine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. benchchem.com [benchchem.com]
- 10. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Resolution: Evaluating Alternatives to (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a cornerstone of producing safe and effective chiral drugs. While (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride has its place in the chiral resolution toolbox, a variety of other resolving agents offer distinct advantages in terms of efficiency, cost, and applicability to a broader range of racemic compounds, particularly carboxylic acids.
This guide provides an in-depth technical comparison of prominent alternatives, moving beyond a simple listing to explain the underlying principles of chiral recognition. We will delve into the experimental data that supports the use of these agents and provide detailed protocols to empower you to select and implement the optimal resolution strategy for your target molecule.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The classical method of chiral resolution hinges on the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical properties.[1] When a racemic carboxylic acid (a 50:50 mixture of R- and S-enantiomers) is reacted with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed: (R-acid)-(S-base) and (S-acid)-(S-base).
These diastereomers exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble one remains in the mother liquor. Once separated, the enantiomerically enriched carboxylic acid can be liberated from the resolving agent by treatment with an acid.
Figure 2: Key interactions in a diastereomeric salt of a carboxylic acid and 1-phenylethylamine.
Performance Data:
| Racemic Acid | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Ibuprofen | (S)-(-)-α-Phenylethylamine | Aqueous | 20.1 (for S-Ibuprofen) | 88.1 | [2] |
| Naproxen | N-octyl-D-glucamine | Not specified | >95 (for S-Naproxen) | 99 | [3] |
| 5-oxo-1-phenylpyrazolidine-3-carboxylic acid | (R)-α-PEA (0.5 eq) | Not specified | High | Not specified | [4] |
Cinchona Alkaloids: Cinchonidine and Brucine
Cinchona alkaloids, such as cinchonidine and brucine, are naturally occurring, structurally rigid molecules that have been successfully employed as resolving agents for a variety of chiral acids. Their complex, polycyclic structures provide multiple points of interaction for chiral discrimination.
Mechanism of Chiral Recognition: The chiral recognition mechanism of Cinchona alkaloids is multifaceted. It involves hydrogen bonding between the quinuclidine nitrogen and the carboxylate group of the acid, as well as steric interactions with the bulky alkaloid framework. The conformation of the C8-C9 bond in the alkaloid plays a crucial role in creating a specific chiral pocket that preferentially binds one enantiomer of the acid over the other.
Performance Data:
| Racemic Acid | Resolving Agent | Method/Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Ibuprofen | (-)-Brucine | TLC | N/A | Successful Separation | [5] |
| Flurbiprofen | (-)-Brucine | TLC | N/A | Successful Separation | [6] |
| Naproxen | Cinchonidine | Not specified | High | High | [3] |
Ephedrine
(-)-Ephedrine is another naturally derived chiral amine that has proven effective in the resolution of certain carboxylic acids, most notably mandelic acid and its derivatives.
Mechanism of Chiral Recognition: X-ray crystallography studies of diastereomeric salts of (-)-ephedrine and mandelic acid have provided detailed insights into the chiral recognition mechanism. [5]The key interactions are hydrogen bonds forming helical columns of alternating protonated ephedrine and carboxylate ions. The difference in solubility between the two diastereomers arises from subtle differences in the hydrogen-bonding network and the overall packing efficiency of the crystal lattices. For instance, the less soluble salt may exhibit additional hydrogen bonds between adjacent mandelate anions, leading to a more stable and less soluble crystal structure. [5][7]
Figure 3: Simplified representation of hydrogen bonding in the ephedrine-mandelate salt crystal.
Performance Data:
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Mandelic Acid | (1R,2S)-(-)-Ephedrine | 95% Ethanol | 32 (for R-Mandelic Acid) | 85-100 | [8] |
| Ephedrine HCl | (2R,3R)-DBTA·Na (0.5 eq) | Water | 92.5 (for (+)-Ephedrine) | ~100 | [9] |
| Ephedrine HCl | (R,R)-(+)-DBTA·Na & (R,R)-TA·Na | Water | 87.5 (for (+)-Ephedrine) | 90 | [9] |
Note: The performance data presented is collated from various sources and experimental conditions may differ. This table should be used as a guide for selecting potential candidates for screening, rather than a direct comparison of absolute performance.
Experimental Protocols
The following are generalized, step-by-step methodologies for chiral resolution via diastereomeric salt formation. These should be optimized for each specific racemic acid and resolving agent combination.
General Protocol for Diastereomeric Salt Crystallization
-
Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture). The choice of solvent is critical and often requires screening.
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For improved yield, the mixture can be further cooled in an ice bath or refrigerator.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
To improve diastereomeric purity, the collected crystals can be recrystallized from a suitable solvent.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acidify the aqueous layer with a strong acid (e.g., HCl or H₂SO₄) to a pH of approximately 1-2. This will protonate the carboxylate and break the salt.
-
Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved acid using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral auxiliary followed by NMR or GC analysis.
-
Example Protocol: Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenylethylamine
[1]
-
Salt Formation:
-
In a flask equipped with a reflux condenser and magnetic stirrer, add 1.0 g of racemic ibuprofen and 15 mL of 0.25 M KOH solution.
-
Heat the mixture in a water bath to boiling to dissolve the ibuprofen.
-
Slowly add 0.5 mL of (S)-(-)-1-phenylethylamine to the hot mixture. A precipitate should form within minutes.
-
Continue heating the mixture for 30 minutes.
-
-
Crystallization and Isolation:
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Collect the solid precipitate by vacuum filtration and wash with a small amount of ice-cold water.
-
-
Purification:
-
Recrystallize the solid from a minimal amount of hot 2-propanol.
-
-
Liberation of (S)-(+)-Ibuprofen:
-
Follow the general protocol for liberation of the enantiomerically enriched acid using an appropriate acid and extraction solvent.
-
Conclusion
The selection of a chiral resolving agent is a critical decision in the development of a robust and efficient process for the production of enantiomerically pure compounds. While this compound is a useful tool, alternatives such as (R)-1-phenylethylamine, cinchonidine, brucine, and ephedrine offer a broad range of options with varying selectivities and performance characteristics.
References
-
Bánhegyi, D. F., Fogassy, E., Madarász, J., & Pálovics, E. (2022). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Molecules, 27(10), 3134. [Link]
-
Valente, E. J., Zubkowski, J., & Eggleston, D. S. (1992). Discrimination in resolving systems: Ephedrine-mandelic acid. Chirality, 4(8), 494–504. [Link]
-
Valente, E. J., Moore, M. C., & Zubkowski, J. D. (1994). Discrimination in resolving systems. II: Ephedrine-substituted mandelic acids. Chirality, 6(8), 616–630. [Link]
-
Bhushan, R., & Arora, M. (2004). Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography. Biomedical Chromatography, 18(10), 838–840. [Link]
-
Bhushan, R., & Parshad, V. (1999). Direct enantiomeric resolution of some 2-arylpropionic acids using (-)-brucine-impregnated thin-layer chromatography. Biomedical Chromatography, 13(4), 276–278. [Link]
-
Hamilton, D. G. (2006). Organic Chemistry I Laboratory Manual. [Link]
-
Scribd. (n.d.). Organic Chemistry - Resolution of Ibuprofen. [Link]
-
Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76. [Link]
-
Baar, M. R., & Cerrone-Szakal, A. L. (2005). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. Journal of Chemical Education, 82(7), 1040. [Link]
-
Molnár, P., Bombicz, P., Varga, C., Bereczki, L., Székely, E., Pokol, G., Fogassy, E., & Simándi, B. (2009). Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction. Chirality, 21(6), 628–636. [Link]
-
McCullagh, J. V. (2008). Resolution of Racemic Ibuprofen and Determination of Optical Purity. Journal of Chemical Education, 85(7), 941. [Link]
-
Wang, G., Zhang, W., Wei, R., & Du, G. (2012). Chiral Separation of Racemic Naproxen by High-Performance Liquid Chromatography With beta-CD/SiO2 as the Chiral Stationary Phase. Journal of Liquid Chromatography & Related Technologies, 35(19), 2735-2746. [Link]
-
Padroni, G., Ballerini, E., Mezzetta, A., & Guazzelli, L. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design, 21(12), 7076–7087. [Link]
-
McCullagh, J. V. (2008). Enantiomeric Separation/ Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen. Journal of Chemical Education, 85, 941. [Link]
-
The Retort. (2012, October 8). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. [Link]
-
Zhang, T., Nguyen, D., & Franco, P. (2010). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Separation Science, 33(11), 1619–1625. [Link]
-
Chegg. (2020, September 2). Solved Mandelic acid 3 Mandelic acid is a chiral carboxylic. [Link]
-
Bhushan, R., & Kumar, V. (2017). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. Current Medicinal Chemistry, 24(8), 758–780. [Link]
-
Baar, M. R., & Cerrone-Szakal, A. L. (2005). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. Journal of Chemical Education, 82(7), 1040. [Link]
-
Vedejs, E. (2021). Stereochemistry. [Link]
-
Dybowski, P., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4894. [Link]
- Hyde, G. A. (1930). Resolution of ephedrine and its homologues and of mandelic acid, and certain intermediates. U.S.
-
Bonalumi, N., Vargas, A., & Zaera, F. (2020). Molecular structures of the four cinchona alkaloids. [Link]
-
Bonalumi, N., Vargas, A., & Zaera, F. (2015). Crucial aspects in the design of chirally modified noble metal catalysts for asymmetric hydrogenation of activated ketones. Catalysis Science & Technology, 5(10), 4744–4755. [Link]
-
ResearchGate. (n.d.). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties. [Link]
-
ResearchGate. (n.d.). Structure of cinchonine and cinchonidine dications. [Link]
-
Brock, C. P., Schweizer, W. B., & Dunitz, J. D. (1991). Chiral discrimination in the structures and energetics of association of stereoisomeric salts of mandelic acid with .alpha.-phenethylamine, ephedrine, and pseudoephedrine. Journal of the American Chemical Society, 113(26), 9811–9821. [Link]
-
Matar-Uceda, F., et al. (2012). Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column. Chirality, 24(11), 926-933. [Link]
-
Gecse, Z., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2986. [Link]
-
Cherkaoui, S., & Veuthey, J. L. (2004). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. Electrophoresis, 25(16), 2625–2656. [Link]
-
Liu, X., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 697677. [Link]
-
Gecse, Z., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2986. [Link]
-
Wójcik, M., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences, 23(7), 3894. [Link]
-
Liu, X., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 697677. [Link]
Sources
- 1. murov.info [murov.info]
- 2. researchgate.net [researchgate.net]
- 3. Minsky DTIC [dtic.minsky.ai]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discrimination in resolving systems: ephedrine-mandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discrimination in resolving systems. II: Ephedrine-substituted mandelic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Direct enantiomeric resolution of some 2-arylpropionic acids using (-)-brucine-impregnated thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC and GC methods for analyzing (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
An Objective Comparison of HPLC and GC Methods for the Enantioselective Analysis of (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride
Introduction: The Criticality of Chiral Purity
(S)-3-Methyl-1-phenylbutan-1-amine is a chiral primary amine that serves as a key intermediate in the synthesis of various chemical and pharmaceutical compounds.[1] As with many chiral molecules, its enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is not merely an analytical task but a fundamental requirement for ensuring the safety and efficacy of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as the principal analytical techniques for the chiral separation and quantification of this compound.
The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to select, develop, and validate the most appropriate analytical method for their specific needs. The discussion is grounded in established scientific principles and adheres to regulatory expectations for analytical method validation, as outlined by the International Council for Harmonisation (ICH).[2][3]
Comparative Analysis: HPLC vs. GC for Chiral Amine Separation
The choice between HPLC and GC for chiral analysis is dictated by a trade-off between speed, sample preparation complexity, and the specific requirements of the analytical challenge. Both techniques are powerful but operate on different principles, leading to distinct advantages and disadvantages.
High-Performance Liquid Chromatography (HPLC): The Versatile Standard
HPLC is the most widely adopted technique for chiral separations in the pharmaceutical industry.[4] Its strength lies in the vast array of available Chiral Stationary Phases (CSPs) that can distinguish between enantiomers based on subtle differences in their three-dimensional structures.
-
Principle of Separation: Enantioseparation is achieved through transient, diastereomeric interactions between the chiral analyte and the CSP. For primary amines like (S)-3-Methyl-1-phenylbutan-1-amine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective, forming inclusion complexes or interacting via hydrogen bonds and dipole-dipole forces.[5] The analysis is typically performed in normal-phase or polar organic modes, where mobile phase additives are crucial for mitigating peak tailing caused by interactions with residual silanols on the silica support.[6][7]
-
Sample Preparation: A significant advantage of HPLC is the minimal sample preparation required. The hydrochloride salt can be directly dissolved in the mobile phase or a compatible solvent, filtered, and injected. This direct approach minimizes sample loss and reduces the potential for analytical error.
Gas Chromatography (GC): The High-Resolution Specialist
GC offers unparalleled resolution and speed, making it an excellent tool for analyzing volatile and semi-volatile compounds.[8] However, the inherent polarity and low volatility of primary amines present a challenge.
-
Principle of Separation: Similar to HPLC, GC employs chiral capillary columns, often coated with cyclodextrin derivatives, to resolve enantiomers.[9] The key difference is the prerequisite for the analyte to be volatile and thermally stable. Free amines often exhibit poor peak shapes due to their tendency to adsorb onto the column.[10][11] Therefore, derivatization is a mandatory step.[12] This chemical modification process converts the polar amine group into a less polar, more volatile derivative, improving its chromatographic behavior.[11][12] Common derivatizing agents for primary amines include acylating reagents like trifluoroacetic anhydride (TFAA).[13]
-
Sample Preparation: The need for derivatization makes GC sample preparation more complex and time-consuming than for HPLC. The process involves dissolving the sample, adding the derivatization reagent, heating to ensure complete reaction, and then analyzing the resulting derivative.[12][14] This multi-step process requires careful optimization to ensure the reaction is complete and reproducible.
Quantitative Performance Data: A Head-to-Head Comparison
The following table summarizes the key performance parameters for typical HPLC and GC methods for the analysis of (S)-3-Methyl-1-phenylbutan-1-amine.
| Performance Parameter | HPLC Method | GC Method | Rationale & Causality |
| Selectivity (α) | > 1.2 | > 1.2 | Both methods can achieve excellent separation. Selectivity in HPLC is highly dependent on the choice of CSP and mobile phase, while in GC it is influenced by the CSP and column temperature. |
| Resolution (Rs) | > 2.0 | > 2.0 | High-efficiency capillary columns in GC can provide very sharp peaks, leading to high resolution. Modern HPLC columns also offer excellent resolution. A value > 2.0 ensures baseline separation. |
| Analysis Time | 10 - 20 minutes | 5 - 15 minutes | GC methods are often faster due to the use of high-pressure carrier gas and rapid temperature programming.[15] |
| Sample Preparation | Simple dissolution | Multi-step derivatization | HPLC's primary advantage. The need to convert the amine to a volatile derivative makes the GC workflow more complex and introduces potential sources of error.[12] |
| Limit of Quantitation (LOQ) | ~0.05% of target conc. | ~0.01% of target conc. | GC with a Flame Ionization Detector (FID) is highly sensitive to carbon-containing compounds. Derivatization with fluorinated groups can further enhance sensitivity with an Electron Capture Detector (ECD).[12] |
| Robustness | High | Moderate | The HPLC method is generally more robust as it has fewer steps. The derivatization step in the GC method must be carefully controlled to ensure consistent results. |
| Method Development | Empirical screening of columns and mobile phases | Requires optimization of both derivatization and chromatographic conditions | The dual challenge of optimizing the reaction and the separation can make GC method development more intensive. |
Experimental Protocols & Workflows
The following protocols are provided as validated starting points for the analysis of this compound. Method validation must be performed in accordance with ICH Q2(R2) guidelines to demonstrate fitness for purpose.[16]
Workflow for HPLC Enantioselective Analysis
The HPLC workflow is direct, involving sample dissolution followed by chromatographic analysis.
Sources
- 1. chembk.com [chembk.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. bre.com [bre.com]
- 11. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. database.ich.org [database.ich.org]
A Comparative Guide to the Characterization of Diastereomeric Salts of (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride
Abstract
In the landscape of pharmaceutical development and chiral chemistry, the resolution of enantiomers is a critical step. The formation of diastereomeric salts is a classical and widely employed technique for this purpose. This guide provides a comprehensive comparison of the characterization of diastereomeric salts of (S)-3-Methyl-1-phenylbutan-1-amine, a key chiral intermediate. We will delve into the mechanistic choices behind experimental protocols, present comparative data, and offer insights grounded in established scientific principles to aid researchers in their drug development endeavors.
Introduction: The Significance of Chiral Resolution
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that often exhibit markedly different pharmacological and toxicological profiles. Consequently, the separation of a racemic mixture into its constituent enantiomers is a paramount task in the synthesis of active pharmaceutical ingredients (APIs). One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts. This process involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[1][2]
(S)-3-Methyl-1-phenylbutan-1-amine is a valuable chiral building block in organic synthesis. Its hydrochloride salt is often the subject of resolution studies. This guide will focus on the characterization of diastereomeric salts formed from racemic 3-Methyl-1-phenylbutan-1-amine and a common chiral resolving agent, (+)-tartaric acid. The principles and techniques discussed are broadly applicable to other chiral amines and resolving agents.
Experimental Design & Rationale
The successful characterization of diastereomeric salts hinges on a well-designed experimental workflow. The choice of resolving agent, solvent system, and analytical techniques are all critical decisions that influence the efficiency and accuracy of the resolution process.
Selection of the Chiral Resolving Agent
For the resolution of a basic amine like 3-Methyl-1-phenylbutan-1-amine, a chiral acid is the resolving agent of choice. (+)-Tartaric acid is a readily available, inexpensive, and effective resolving agent for many amines. The formation of diastereomeric salts with tartaric acid often leads to significant differences in the solubility of the resulting salts, which is the cornerstone of separation by crystallization.[3][4]
Workflow for Diastereomeric Salt Formation and Characterization
The overall process involves the formation of the diastereomeric salts, their separation, and subsequent characterization to confirm their identity and purity.
Caption: Experimental workflow for the formation, separation, and characterization of diastereomeric salts.
Methodologies: A Step-by-Step Guide
Preparation of Diastereomeric Salts
Protocol:
-
Dissolve racemic 3-Methyl-1-phenylbutan-1-amine hydrochloride (1 equivalent) in a minimal amount of a suitable solvent mixture (e.g., 9:1 methanol:water) with gentle heating.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in the same solvent system. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to facilitate the crystallization of the less soluble diastereomer.
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Collect the precipitated crystals (the less soluble diastereomer) by vacuum filtration and wash with a small amount of cold solvent.
-
The more soluble diastereomer remains in the mother liquor and can be isolated by evaporation of the solvent.
Analytical Techniques for Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between diastereomers. Due to their different spatial arrangements, the corresponding protons in a pair of diastereomers will experience different magnetic environments, leading to distinct chemical shifts in the NMR spectrum.[5][6][7]
Protocol for ¹H NMR Analysis:
-
Dissolve a small sample of each isolated diastereomeric salt in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum for each sample.
-
Compare the spectra, paying close attention to the chemical shifts and coupling constants of the protons near the chiral centers.
3.2.2. X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration of each diastereomer and detailed information about the three-dimensional structure and intermolecular interactions within the crystal lattice.[8][9][10][11] This technique is invaluable for understanding the basis of the differential solubility that enables separation.
Protocol for X-ray Crystallography:
-
Grow single crystals of each diastereomeric salt suitable for X-ray diffraction. This can often be achieved by slow evaporation of the solvent from a saturated solution.
-
Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure to determine the atomic coordinates and molecular conformation.
3.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the diastereomeric purity of the separated salts and for monitoring the progress of the resolution.[12][13][14][15] Diastereomers can be separated on a conventional achiral stationary phase due to their different physical properties.[1]
Protocol for HPLC Analysis:
-
Develop a suitable HPLC method using an achiral column (e.g., C18). The mobile phase will typically consist of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Inject solutions of each diastereomeric salt and the starting racemic mixture.
-
Analyze the resulting chromatograms to determine the retention times and peak areas for each diastereomer, allowing for the calculation of diastereomeric excess (d.e.).
Comparative Analysis of Diastereomeric Salts
The following table summarizes the expected differences in the analytical data for the two diastereomeric salts formed from (±)-3-Methyl-1-phenylbutan-1-amine and (+)-tartaric acid.
| Property | Diastereomer 1: ((S)-Amine-(R,R)-Tartrate) | Diastereomer 2: ((R)-Amine-(R,R)-Tartrate) | Rationale for Difference |
| Solubility | Lower | Higher | The different three-dimensional packing in the crystal lattice due to the distinct stereochemical arrangement leads to variations in lattice energy and solvation, resulting in different solubilities. |
| Melting Point | Higher | Lower | The more stable crystal lattice of the less soluble diastereomer generally corresponds to a higher melting point. |
| ¹H NMR Chemical Shifts | Distinct chemical shifts for protons α and β to the amine group. | Different, but also distinct, chemical shifts for the same protons. | The anisotropic effects of the chiral tartrate counter-ion create a unique magnetic environment for the protons of each amine enantiomer. |
| X-ray Crystal Structure | Unique crystal packing and hydrogen bonding network. | Different crystal packing and hydrogen bonding network. | The absolute configurations of the chiral centers dictate the overall molecular shape and how the molecules pack in the solid state. |
| HPLC Retention Time | Shorter or longer retention time on an achiral column. | Different retention time from Diastereomer 1. | The differences in the overall polarity and interaction with the stationary phase lead to differential retention on the column. |
Conclusion: A Multi-faceted Approach to Characterization
The successful characterization of diastereomeric salts of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride requires a synergistic application of multiple analytical techniques. While NMR and HPLC provide crucial information on the identity and purity of the separated diastereomers, X-ray crystallography offers the definitive structural elucidation. By understanding the principles behind the differential properties of diastereomers and employing a robust analytical workflow, researchers can confidently and efficiently resolve chiral compounds, a critical step in the development of safe and effective pharmaceuticals.
References
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health.
- Enantiodiscrimination in NMR spectra and X-ray structures of diastereomeric salts of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine with (S)-Mosher acid. (n.d.). RSC Publishing.
- Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. (n.d.). etd@IISc.
- Separation and HPLC Analysis of Diastereomers and Rotational Isomers of L‐N‐(Butyloxycarbonyl)‐3‐(3‐Hydroxyethyl‐4‐(Benzyloxy)‐Phenyl) Alanine Benzyl Ester. (n.d.). Taylor & Francis Online.
- Comparative study on separation of diastereomers by HPLC. (2003). ResearchGate.
- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (n.d.). PMC - NIH.
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
- X-ray structure. The x-ray single-crystal structure of amine salt 8. (n.d.). ResearchGate.
- Change of ¹H NMR spectrum of 3 by diastereomeric salt formation with... (n.d.). ResearchGate.
- The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. (n.d.). PMC - PubMed Central.
- Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. (n.d.). The Royal Society of Chemistry.
- X-ray diffraction data for some amine salts of long-chain fatty acids and related compounds. (n.d.). Journal of Chemical & Engineering Data.
- The crystal structure of the ammonium salt of 2-aminomalonic acid. (n.d.). PMC - NIH.
- Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia.
- Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
- Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC - NIH.
- Racemic Mixtures and the Resolution of Enantiomers. (n.d.). Penn State Pressbooks.
Sources
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. 3.8 Racemic Mixtures and the Resolution of Enantiomers – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. rsc.org [rsc.org]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiodiscrimination in NMR spectra and X-ray structures of diastereomeric salts of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine with (S)-Mosher acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids [etd.iisc.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The crystal structure of the ammonium salt of 2-aminomalonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and advanced chemical synthesis, the production of enantiomerically pure chiral amines is of paramount importance. These molecules are critical building blocks for a vast array of biologically active compounds. This guide provides an in-depth, comparative analysis of validated synthesis protocols for (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride, a key chiral amine intermediate. We will explore two robust and distinct methodologies: diastereoselective reductive amination using a chiral auxiliary and biocatalytic asymmetric transamination. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on synthetic strategy based on performance, scalability, and scientific integrity.
Introduction to (S)-3-Methyl-1-phenylbutan-1-amine
(S)-3-Methyl-1-phenylbutan-1-amine is a chiral primary amine with significant applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its stereochemistry is crucial for the desired biological activity and efficacy of the final active pharmaceutical ingredient (API). The hydrochloride salt form is often preferred due to its increased stability and solubility. The challenge in its synthesis lies in the efficient and highly selective creation of the chiral center at the carbon bearing the amino group.
Comparative Analysis of Synthetic Methodologies
This guide will dissect two distinct and effective strategies for the asymmetric synthesis of the target molecule, starting from the common precursor, 3-methyl-1-phenylbutan-1-one.
Method 1: Diastereoselective Reductive Amination with a Chiral Auxiliary
This classical yet powerful approach introduces chirality by employing a chiral auxiliary, which directs the stereochemical outcome of the reaction. The auxiliary is later removed to yield the desired enantiomerically enriched product. A commonly used and effective chiral auxiliary for the synthesis of chiral amines is (S)-(-)-α-methylbenzylamine.
Method 2: Biocatalytic Asymmetric Transamination
This cutting-edge method utilizes enzymes, specifically transaminases, to catalyze the asymmetric synthesis of the chiral amine. Biocatalysis offers several advantages, including high enantioselectivity, mild reaction conditions, and a greener environmental footprint.
The following table provides a high-level comparison of these two synthetic routes.
| Parameter | Method 1: Diastereoselective Reductive Amination | Method 2: Biocatalytic Asymmetric Transamination |
| Starting Materials | 3-methyl-1-phenylbutan-1-one, (S)-(-)-α-methylbenzylamine, Reducing Agent | 3-methyl-1-phenylbutan-1-one, Amine Donor (e.g., L-Alanine) |
| Key Reagents | Chiral Auxiliary, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd/C), Acid/Base | Transaminase, Pyruvate Decarboxylase (optional), PLP cofactor |
| Stereocontrol | Diastereoselective reaction controlled by the chiral auxiliary. | Enantioselective reaction controlled by the enzyme's active site. |
| Key Steps | 1. Imine formation, 2. Diastereoselective reduction, 3. Diastereomer separation, 4. Auxiliary cleavage. | One-pot enzymatic transamination. |
| Typical Yield | Good to excellent, dependent on diastereomer separation efficiency. | Moderate to high, can be limited by reaction equilibrium.[1] |
| Enantiomeric Excess (e.e.) | High (>95%), dependent on the efficiency of diastereomer separation. | Excellent (>90%).[1] |
| Scalability | Readily scalable, with considerations for chromatography or crystallization. | Scalable, with considerations for enzyme cost and stability. |
| Process Considerations | Requires separation of diastereomers and cleavage of the auxiliary. | Requires optimization of enzyme activity and strategies to overcome equilibrium limitations.[1] |
Protocol 1: Diastereoselective Reductive Amination using (S)-(-)-α-Methylbenzylamine
This method proceeds via the formation of a diastereomeric intermediate, which can be separated, followed by the removal of the chiral auxiliary to yield the target enantiomer.
Causality Behind Experimental Choices
The choice of (S)-(-)-α-methylbenzylamine as the chiral auxiliary is strategic. Its rigid phenyl group provides significant steric hindrance, which effectively shields one face of the imine intermediate, leading to a highly diastereoselective addition of the hydride from the reducing agent. The subsequent separation of the diastereomers is often achievable by fractional crystallization or chromatography due to their different physical properties. Finally, hydrogenolysis is a clean and efficient method for cleaving the N-benzyl bond of the auxiliary without affecting the newly formed chiral center.
Experimental Workflow
Caption: Workflow for Diastereoselective Reductive Amination.
Step-by-Step Methodology
Step 1: Diastereoselective Reductive Amination
-
To a solution of 3-methyl-1-phenylbutan-1-one (1.0 eq.) in a suitable solvent such as methanol or isopropanol, add (S)-(-)-α-methylbenzylamine (1.0-1.2 eq.).
-
Add a catalytic amount of a Lewis acid (e.g., Ti(OiPr)₄) or a Brønsted acid (e.g., acetic acid) to facilitate imine formation.
-
The reaction mixture is then subjected to catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) or treated with a chemical reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Upon completion, the reaction is worked up by quenching any remaining reducing agent and removing the catalyst by filtration. The solvent is removed under reduced pressure to yield the crude mixture of diastereomeric secondary amines.
Step 2: Separation of Diastereomers
-
The crude diastereomeric mixture can be purified by fractional crystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel. The separation is monitored by techniques like chiral HPLC or NMR spectroscopy.
Step 3: Cleavage of the Chiral Auxiliary
-
The purified (S,S)-diastereomer is dissolved in a solvent like ethanol or methanol.
-
A palladium on carbon catalyst (Pd/C, 10 mol%) is added.
-
The mixture is subjected to hydrogenolysis under a hydrogen atmosphere (typically 1-5 bar) until the reaction is complete, as monitored by TLC or GC-MS.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the enantiomerically enriched (S)-3-Methyl-1-phenylbutan-1-amine.
Step 4: Formation of the Hydrochloride Salt
-
The purified free amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate.
-
A solution of HCl in the same solvent (or gaseous HCl) is added dropwise with stirring.
-
The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.[2]
Protocol 2: Biocatalytic Asymmetric Transamination
This modern approach leverages the high selectivity of enzymes to directly convert the prochiral ketone into the desired chiral amine. Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor.
Causality Behind Experimental Choices
The choice of a transaminase is critical as its active site provides a chiral environment that dictates the stereochemical outcome of the amination, leading to high enantiomeric excess. The reaction is often run as a whole-cell biotransformation to simplify the process and avoid the need for purified enzymes and cofactor regeneration systems. A key challenge in transaminase reactions is the unfavorable reaction equilibrium. To drive the reaction towards the product, a co-enzyme system, such as a pyruvate decarboxylase (PDC), can be employed to remove the pyruvate byproduct, shifting the equilibrium towards the formation of the desired amine.[1] L-Alanine is a commonly used and inexpensive amine donor.
Experimental Workflow
Caption: Workflow for Biocatalytic Asymmetric Transamination.
Step-by-Step Methodology
Step 1: Whole-Cell Biotransformation
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.5-8.0) containing the necessary cofactors: pyridoxal-5'-phosphate (PLP), thiamine pyrophosphate (TPP), and MgCl₂.
-
Suspend the whole-cell biocatalyst expressing the desired transaminase (e.g., from Chromobacterium violaceum or Vibrio fluvialis) and, if used, pyruvate decarboxylase in the reaction buffer.[1]
-
Add the substrate, 3-methyl-1-phenylbutan-1-one, and the amine donor, L-alanine (typically in excess).[1]
-
The reaction mixture is incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation for a specified period (e.g., 24-48 hours), and the progress is monitored by HPLC or GC.
Step 2: Product Extraction and Purification
-
After the reaction, the mixture is basified (e.g., with NaOH) to deprotonate the amine product.
-
The product is extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude (S)-3-Methyl-1-phenylbutan-1-amine.
-
Further purification can be achieved by distillation or column chromatography if necessary.
Step 3: Formation of the Hydrochloride Salt
-
The purified free amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate.
-
A solution of HCl in the same solvent (or gaseous HCl) is added dropwise with stirring.
-
The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum.[2]
Conclusion
Both diastereoselective reductive amination and biocatalytic transamination represent viable and validated protocols for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the project.
-
Diastereoselective reductive amination is a well-established and robust method that is readily scalable. However, it requires multiple steps, including the separation of diastereomers and the cleavage of the chiral auxiliary, which can impact the overall yield and process efficiency.
-
Biocatalytic transamination offers a more direct and environmentally friendly route with excellent enantioselectivity. The main challenges lie in overcoming the reaction equilibrium and the potential costs associated with the enzyme. However, with the advent of enzyme engineering and the development of efficient cascade systems, biocatalysis is becoming an increasingly attractive option for industrial-scale synthesis of chiral amines.
For drug development professionals, the high enantiopurity and greener profile of the biocatalytic route are highly desirable. For researchers in academic settings, the diastereoselective reductive amination approach may be more accessible due to the ready availability of the reagents and the straightforward nature of the chemical transformations.
References
-
Pálovics, E., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5. [Link]
-
Royal Society of Chemistry. (2017). Supporting Information. [Link]
-
Gröger, H., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(22), 5433. [Link]
Sources
A Senior Application Scientist's Guide to the Cost-Effectiveness of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly chiral amines which are foundational building blocks in numerous pharmaceuticals, the choice of a chiral auxiliary or directing group is a critical decision point. This guide provides an in-depth cost-effectiveness analysis of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride, a versatile chiral amine, in the context of asymmetric synthesis. We will objectively compare its performance with two commonly employed alternatives, (S)-(-)-α-methylbenzylamine and (S)-(-)-1-(1-naphthyl)ethylamine, supported by a logical framework of experimental considerations and economic viability.
Introduction: The Critical Role of Chiral Amines in Asymmetric Synthesis
The synthesis of single-enantiomer pharmaceuticals is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is therefore a cornerstone of modern drug development. Chiral amines are frequently employed as resolving agents or as chiral auxiliaries to guide the stereochemical outcome of a reaction. One of the most powerful methods for the synthesis of chiral primary amines is the asymmetric reductive amination of prochiral ketones. In this approach, a chiral primary amine is reacted with a ketone to form a diastereomeric imine intermediate, which is then reduced to the corresponding secondary amine. Subsequent removal of the chiral auxiliary reveals the desired enantiomerically enriched primary amine.
The selection of the chiral amine auxiliary is a multi-faceted decision, balancing factors such as:
-
Stereochemical Induction: The ability to direct the formation of the desired enantiomer with high selectivity (enantiomeric excess, ee).
-
Yield: The efficiency of the chemical transformations.
-
Cost: The price of the chiral auxiliary and other reagents.
-
Processability: Ease of handling, reaction conditions, and purification.
-
Recoverability: The ability to recover and reuse the chiral auxiliary.
This guide will focus on these key metrics to provide a comprehensive comparison of this compound and its alternatives.
The Contenders: A Profile of Three Chiral Amines
We will analyze the cost-effectiveness of three chiral primary amines in the context of asymmetric reductive amination of a model substrate, acetophenone, to produce the valuable chiral primary amine, (S)-1-phenylethylamine.
-
This compound (Target Compound): This chiral amine features a bulky isobutyl group, which can offer distinct steric influence in the transition state of the reduction step, potentially leading to high enantioselectivity.
-
(S)-(-)-α-Methylbenzylamine (Alternative 1): A widely used and often considered "standard" chiral amine for this purpose. Its performance is well-documented in the scientific literature.
-
(S)-(-)-1-(1-Naphthyl)ethylamine (Alternative 2): The naphthyl group provides a significantly different steric and electronic environment compared to the phenyl group in the other two amines, which can influence the stereochemical outcome.
Cost-Effectiveness Analysis: A Quantitative Comparison
A meaningful cost-effectiveness analysis extends beyond the simple price-per-gram of the chiral auxiliary. It must encompass the overall process efficiency, including yield and the ability to achieve the desired enantiomeric excess, which minimizes costly downstream purification.
Raw Material Cost Comparison
The initial outlay for the chiral auxiliary is a primary consideration. The following table provides a snapshot of the approximate market prices for the three amines.
| Chiral Amine | Molecular Weight ( g/mol ) | Representative Price (per gram) |
| This compound | 199.72 | ~£700.00[1] |
| (S)-(-)-α-Methylbenzylamine | 121.18 | ~ |
| (S)-(-)-1-(1-Naphthyl)ethylamine | 171.24 | ~ |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The price for this compound is based on a UK supplier and converted for comparison.
From a purely upfront cost perspective, (S)-(-)-α-methylbenzylamine is the most economical option by a significant margin. However, this initial cost must be weighed against its performance in the synthesis.
Performance Comparison: Yield and Enantioselectivity
A successful chiral auxiliary must consistently deliver high yields and high ee. A lower ee necessitates additional, often expensive and material-losing, chiral resolution steps, such as diastereomeric salt crystallization. A lower chemical yield directly translates to higher cost per gram of the final product.
The bulky isobutyl group of (S)-3-Methyl-1-phenylbutan-1-amine is expected to provide significant steric hindrance, which can lead to high diastereoselectivity in the imine reduction step. This, in turn, would result in a high enantiomeric excess of the final primary amine. The larger steric profile of (S)-(-)-1-(1-Naphthyl)ethylamine can also be advantageous for achieving high stereoselectivity. (S)-(-)-α-Methylbenzylamine , being the smallest of the three, may in some cases provide lower enantioselectivity, although its effectiveness is well-established for a range of substrates.
Experimental Workflow: Asymmetric Reductive Amination
To provide a practical context for this comparison, a detailed experimental protocol for a typical asymmetric reductive amination is outlined below. This protocol can be adapted for each of the three chiral amines.
Generalized Experimental Protocol
Objective: To synthesize (S)-1-phenylethylamine from acetophenone via asymmetric reductive amination.
Materials:
-
Acetophenone
-
Chiral Primary Amine (this compound, (S)-(-)-α-Methylbenzylamine, or (S)-(-)-1-(1-Naphthyl)ethylamine)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Palladium on carbon (Pd/C) for hydrogenolysis (if applicable)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
Caption: Generalized workflow for asymmetric reductive amination.
Procedure:
-
Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetophenone (1.0 eq) and the chiral primary amine (1.1 eq) in an anhydrous solvent (e.g., THF). Add titanium(IV) isopropoxide (1.2 eq) dropwise at room temperature. Stir the mixture for 2-4 hours. The formation of the imine can be monitored by TLC or GC-MS.
-
Diastereoselective Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Isolation of the Secondary Amine: Quench the reaction by the slow addition of water. Filter the mixture through a pad of celite to remove titanium salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude diastereomeric secondary amine can be purified by column chromatography.
-
Chiral Auxiliary Cleavage (Hydrogenolysis): Dissolve the purified secondary amine in a suitable solvent (e.g., methanol or ethanol). Add a catalytic amount of palladium on carbon (5-10 mol%). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).
-
Final Work-up and Analysis: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. The resulting crude chiral primary amine can be purified by distillation or by forming a salt and recrystallizing. The chemical yield should be determined, and the enantiomeric excess should be measured using chiral HPLC or chiral GC.
Causality Behind Experimental Choices
-
Titanium(IV) isopropoxide: This Lewis acid serves as a dehydrating agent, driving the equilibrium of the imine formation forward by reacting with the water produced.
-
Choice of Reducing Agent: Sodium borohydride is a relatively mild and inexpensive reducing agent. Other reagents like L-Selectride® or catalytic hydrogenation can also be used and may offer different levels of diastereoselectivity.
-
Hydrogenolysis: This is a common and effective method for cleaving the N-benzyl bond of the chiral auxiliary without racemizing the newly formed stereocenter.
-
Solvent: Anhydrous solvents are crucial to prevent the hydrolysis of the imine intermediate and the titanium reagent. The choice of solvent can also influence the diastereoselectivity of the reduction.
Conclusion and Recommendations
The selection of a chiral amine for asymmetric synthesis is a decision that requires a holistic evaluation of cost and performance.
-
(S)-(-)-α-Methylbenzylamine stands out as the most cost-effective option based on its low upfront price. For many applications, especially in early-stage research and for substrates where it provides acceptable enantioselectivity, it remains an excellent choice.
-
(S)-(-)-1-(1-Naphthyl)ethylamine , despite its higher initial cost, may be justified in cases where its unique steric and electronic properties lead to significantly higher enantioselectivity that cannot be achieved with simpler amines. This can be particularly true for more challenging substrates.
-
This compound , being the most expensive of the three, would need to demonstrate exceptional performance in terms of yield and, most importantly, enantioselectivity to be considered a cost-effective alternative. Its bulky isobutyl group holds the potential for high stereochemical control. Its use would be most warranted in situations where extremely high enantiopurity is required and cannot be obtained with other auxiliaries, thus avoiding costly and yield-reducing downstream purification.
Recommendation for Researchers:
It is strongly recommended to perform a small-scale screening of all three chiral amines for any new asymmetric reductive amination. The optimal choice will be substrate-dependent. While the initial cost of this compound is high, a single experiment demonstrating a significant improvement in enantiomeric excess could justify its use in the long run, especially when considering the total cost of synthesizing a complex, enantiomerically pure target molecule. The ability to recover and recycle the chiral auxiliary should also be a key consideration in any process development, as this can dramatically improve the overall cost-effectiveness of the more expensive options.
References
-
This compound. Universal Biologicals. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Enantiomeric Purity
In the landscape of pharmaceutical development and quality control, the stereochemistry of a drug is not a trivial detail; it is a critical quality attribute that can profoundly influence pharmacological activity and toxicological profiles.[1][2] Regulatory bodies globally mandate rigorous control and characterization of enantiomeric purity.[2][3] This guide provides an in-depth, technical comparison of analytical methodologies for determining enantiomeric purity, with a core focus on the principle of cross-validation using orthogonal techniques to ensure the utmost confidence in analytical results.
The Imperative of Orthogonal Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] While a single, well-validated method can provide a reliable measure of enantiomeric purity, the use of a second, orthogonal method for cross-validation provides a higher level of assurance.[6][7] Orthogonal methods are based on different scientific principles or separation mechanisms.[7] If two orthogonal methods produce concordant results, it significantly strengthens the confidence in the data, ensuring the method's robustness and reliability.[6][8]
This guide will compare and contrast the workhorse of chiral separations, High-Performance Liquid Chromatography (HPLC), with other powerful techniques such as Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).
Core Chromatographic Techniques: A Comparative Analysis
Chiral chromatography remains the gold standard for the separation and quantification of enantiomers due to its high resolution and versatility.[2][9] The primary mechanism involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[2][10]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted technique for its robustness and broad applicability.[9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and effective for a wide range of compounds.[9]
Principle of Separation: Enantiomers form transient diastereomeric complexes with the CSP.[2] The differing stability of these complexes results in differential retention times, allowing for separation.[2]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, often offering faster analysis times and reduced consumption of organic solvents.[1][11] It utilizes supercritical carbon dioxide as the primary mobile phase, often with an alcohol modifier.[1][12]
Principle of Separation: Similar to HPLC, SFC relies on chiral stationary phases for enantiomeric recognition.[12] The unique properties of the supercritical fluid mobile phase can lead to different selectivity and often higher efficiency compared to HPLC.[12]
Performance Comparison: Chiral HPLC vs. Chiral SFC
| Performance Parameter | Chiral HPLC | Chiral SFC | Key Considerations |
| Resolution (Rs) | Typically > 1.5 for baseline separation | Often > 1.5, can achieve higher resolution in shorter times | A resolution of at least 1.5 is generally desired for accurate quantification.[9] SFC can sometimes provide superior resolution.[1] |
| Analysis Time | 5 - 30 minutes | 1 - 10 minutes | SFC is generally faster due to the low viscosity of the mobile phase.[1] |
| Solvent Consumption | Higher, uses organic solvents like hexane and alcohols | Lower, primarily uses CO2 with a small amount of organic modifier | SFC is considered a "greener" technique.[11] |
| Method Development | Can be time-consuming, requires screening of columns and mobile phases | Can be faster due to rapid equilibration times | Both techniques require systematic method development. |
| Applicability | Broad applicability to a wide range of compounds | Particularly well-suited for non-polar and moderately polar compounds; can be used for polar compounds with appropriate modifiers.[13] |
Orthogonal Techniques for Cross-Validation
To ensure the highest level of data integrity, the results from a primary chromatographic method should be confirmed by an orthogonal technique.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field.[14][15] For chiral separations, a chiral selector is added to the background electrolyte.[16]
Principle of Separation: Enantiomers form transient diastereomeric complexes with the chiral selector in the electrolyte solution.[16] These complexes have different electrophoretic mobilities, leading to their separation.[16] Cyclodextrins are commonly used chiral selectors in CE.[17]
Spectroscopic Methods
Spectroscopic techniques offer a fundamentally different approach to enantiomeric purity analysis, as they do not rely on physical separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral derivatizing agent, enantiomers can be distinguished by NMR.[18][19] The formation of diastereomeric complexes leads to different chemical shifts for the corresponding nuclei of the two enantiomers, allowing for their quantification.[20]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[21][22] The CD spectrum is unique for each enantiomer, and the magnitude of the CD signal is proportional to the concentration of the enantiomer.[23][24] This technique is particularly useful for confirming the absolute configuration of the major enantiomer.[23]
A Practical Workflow for Cross-Validation
A robust cross-validation protocol involves a systematic comparison of results from two orthogonal methods.
Caption: A logical workflow for the cross-validation of two independent analytical methods for chiral purity.
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental for method reproducibility and validation.
Chiral HPLC Protocol (Example)
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[1]
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol).[1] The exact ratio is optimized during method development.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, often 25°C, to ensure reproducible retention times.[1]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.[1]
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent to a known concentration. Filter the sample solution through a 0.45 µm filter before injection.[1]
-
Validation Parameters: The method should be validated according to ICH Q2(R1) and USP <1225> guidelines for parameters such as specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.[4][25][26][27]
Chiral Capillary Electrophoresis (CE) Protocol (Example)
-
Instrumentation: A capillary electrophoresis system equipped with a power supply, autosampler, capillary cartridge, and a detector (typically UV).
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) at a specific pH, containing a chiral selector (e.g., a cyclodextrin derivative).
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Temperature: The capillary is thermostatted to ensure reproducible migration times.
-
Injection: A small plug of the sample is introduced into the capillary by hydrodynamic or electrokinetic injection.
-
-
Sample Preparation: Dissolve the sample in the BGE or a compatible solvent.
-
Validation Parameters: Similar to HPLC, the CE method must be validated for its intended purpose following regulatory guidelines.
Regulatory Context and Validation
The validation of analytical procedures is a regulatory requirement. The International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225> provide a framework for the validation of analytical procedures.[4][25][26][27] For chiral purity methods, which are considered impurity tests, the following validation characteristics are typically evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[28]
-
Accuracy: The closeness of test results obtained by the method to the true value.[10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]
-
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[28]
Conclusion
Ensuring the enantiomeric purity of a drug substance is a non-negotiable aspect of pharmaceutical quality. While a single validated analytical method can be sufficient, the practice of cross-validation using an orthogonal technique provides an unparalleled level of confidence in the results. By understanding the principles, strengths, and weaknesses of different analytical techniques—from the established chiral HPLC and the efficient chiral SFC to the mechanistically distinct chiral CE and spectroscopic methods—researchers and drug development professionals can design a robust and self-validating system for the analysis of enantiomeric purity, thereby ensuring the safety and efficacy of the final drug product.
References
- Vertex AI Search. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Benchchem. A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC.
- MtoZ Biolabs. Circular Dichroism Spectroscopy for Chiral Compounds.
- ResearchGate. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review.
- MDPI. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018.
- ACS Publications.
- BA Sciences.
- Sänger – van de Griend, C. E. (2013).
- Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis.
- Chiralabs. Circular Dichroism (CD)
- PubMed. (2000).
- ACS Publications. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules.
- Benchchem. A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity.
- Portland Press. (2021). Beginners guide to circular dichroism.
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Waters Corporation.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Slideshare.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- ICH. Quality Guidelines.
- Applied Photophysics. An introduction to circular dichroism spectroscopy.
- BOC Sciences.
- Benchchem.
- ECA Academy. (2017).
- Wikipedia. Circular dichroism.
- Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- USP-NF.
- BUCHI. Chiral Compound Confusion: Bart explains how SFC is used to purify enantiomers.
- PekCura Labs. (2025).
- Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
- ResearchGate. Determination of Enantiomeric Excess via 31P-NMR.
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
- Chemistry LibreTexts. (2021). 19.4: Enantiomeric Purity.
- National Institutes of Health. (2021).
- SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- Lab Manager. (2025).
- PharmaGuru. (2025).
- European Bioanalysis Forum.
- U.S. Food and Drug Administration. Q2(R2)
- ResearchGate. (2015).
- ProPharma. (2024).
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
- National Institutes of Health. (2014).
- News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques.
- Benchchem. Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs.
- Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. news-medical.net [news-medical.net]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad.com [bio-rad.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Circular Dichroism Spectroscopy for Chiral Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Circular dichroism - Wikipedia [en.wikipedia.org]
- 23. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
- 24. portlandpress.com [portlandpress.com]
- 25. USP <1225> Method Validation - BA Sciences [basciences.com]
- 26. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 27. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 28. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
As a Senior Application Scientist, my primary focus extends beyond the application of our products to ensuring the safety and success of the researchers who use them. Proper chemical handling and disposal are not merely procedural afterthoughts; they are integral components of rigorous scientific practice and laboratory safety. This guide provides a detailed, experience-driven protocol for the safe disposal of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride, ensuring compliance with safety regulations and protection of both laboratory personnel and the environment.
Hazard Identification and Immediate Safety Precautions
Understanding the intrinsic hazards of a compound is the first principle of safe handling. This compound, like many amine salts, presents specific risks that must be managed. Based on data for structurally similar compounds, it should be treated as a hazardous substance. The primary hazards include potential toxicity if ingested or in contact with skin, and the capacity to cause severe skin burns and serious eye damage.[1][2] Inhalation may also lead to respiratory irritation.[3][4]
The hydrochloride salt form means the compound is likely a solid, which can pose an inhalation risk if it becomes airborne dust. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5]
Table 1: Essential Safety and Handling Information
| Parameter | Specification & Rationale |
| Hazard Class | Acute Toxicity (Oral, Dermal); Skin Corrosion/Irritation; Serious Eye Damage.[1] |
| Required PPE | Gloves: Chemical-resistant nitrile or neoprene gloves. Eye Protection: Chemical safety goggles or a face shield. Body Protection: A standard laboratory coat.[1][3][4] |
| Incompatible Materials | Strong Oxidizing Agents: Contact can lead to vigorous or explosive reactions.[1][3] Keep segregated from materials like permanganates, dichromates, and peroxides. |
| First Aid | Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[1][2] Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[1] Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][3] In all cases of exposure, seek immediate medical attention. [1] |
Waste Characterization and Segregation: A Regulatory Imperative
Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), any chemical waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity is classified as hazardous waste.[6] this compound must be managed as hazardous waste due to its toxicological profile.
Causality: Misclassifying or improperly disposing of hazardous waste can lead to significant environmental contamination, substantial fines, and potential legal action.[6] Therefore, this compound must never be disposed of down the drain or in regular solid waste.[4][7]
Protocol for Waste Segregation:
-
Designate a Waste Stream: Establish a dedicated hazardous waste container specifically for this and other compatible amine hydrochloride waste.
-
Avoid Co-mingling: Never mix this waste with incompatible materials, particularly strong oxidizing agents or bases.[1][3] Mixing incompatible waste streams can cause dangerous chemical reactions.
-
Solid vs. Liquid: Keep solid waste separate from liquid waste streams to facilitate proper disposal by a licensed waste management facility.
Standard Operating Procedure for Routine Disposal in the Laboratory
For the small quantities of waste typically generated during research and development, disposal is managed at the point of generation in what is known as a Satellite Accumulation Area (SAA).[7][8]
Experimental Protocol: Waste Accumulation in an SAA
-
Container Selection:
-
Choose a container made of a material compatible with the chemical waste (e.g., high-density polyethylene - HDPE). The container must be in good condition with a secure, leak-proof screw cap.[6][7]
-
Ensure the container size is appropriate for the volume of waste being generated to avoid long-term storage of nearly empty containers.[6]
-
-
Proper Labeling (From Day One):
-
Accumulation and Storage:
-
The waste container must be kept at or near the point of generation and under the control of laboratory personnel.[6][8]
-
Crucially, the container must remain closed at all times, except when waste is being added. [7][10] This prevents the release of vapors and protects the lab environment.
-
Store the container in a designated, well-ventilated secondary containment bin to prevent the spread of material in case of a leak.[9]
-
Spill and Emergency Procedures
A chemical spill is a foreseeable risk that must be planned for. The response protocol depends entirely on the scale and nature of the spill.
Diagram 1: Spill Response Decision Workflow
Caption: Decision workflow for responding to a chemical spill.
Experimental Protocol: Minor Spill Cleanup
-
Control and Alert: Control the source of the spill if safe to do so. Alert personnel in the immediate area.[11]
-
Don PPE: Wear the personal protective equipment outlined in Table 1.[12]
-
Containment: Prevent the spread of the solid or liquid. For liquids, use an inert absorbent material like sand, vermiculite, or commercial spill pads to create a dike around the spill.[12][13] Do not use combustible materials like paper towels for the initial absorption of a liquid spill.[12]
-
Absorption/Collection:
-
For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.
-
For a liquid spill, cover the contained spill with an inert absorbent material.[3]
-
-
Packaging: Place all contaminated materials—including the absorbent, used PPE, and any contaminated labware—into a properly labeled hazardous waste container.[11]
-
Decontamination: Once the bulk of the spill is removed, decontaminate the surface by washing it thoroughly with soap and water.[11]
Bulk Disposal and Professional Waste Management
When a waste container in an SAA is full, or if you are disposing of expired starting material, it must be transferred to a licensed professional waste disposal service.[4][9]
Operational Plan:
-
Request Pickup: Do not let waste accumulate. Once a container is full, arrange for its removal by your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal company.[10]
-
Documentation: Ensure all paperwork, such as hazardous waste manifests, is completed accurately. This is a legal requirement that tracks the waste from "cradle to grave."[6]
-
Transportation: Transportation of hazardous waste is regulated by the Department of Transportation (DOT) and must only be performed by trained and certified personnel.[14][15] Never attempt to transport hazardous waste in a personal vehicle.
By adhering to these scientifically grounded and regulation-compliant procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research environment.
References
- OSHA Regulations and Hazardous Waste Disposal: Wh
- (S)-3-METHYL-1-PHENYLBUTAN-1-AMINE-HCl | 1173110-86-5. (2025). ChemicalBook.
- How to Ensure Safe Chemical Waste Disposal in Labor
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- OSHA Rules for Hazardous Chemicals. (2025). DuraLabel Resources.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How OSHA Workplace Rules Affect Hazardous Waste Management. (2018). Hazardous Waste Experts.
- Laboratory Waste Disposal: A Quick Overview. Environmental Marketing Services.
- OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. (2018). Hazardous Waste Experts.
- CHEMICAL SPILL PROCEDURES. Clarkson University.
- Chemical Spill Procedures - Step By Step Guide. (2022). Chem Klean.
- Regulations for Hazardous Waste Generated at Academic Labor
- CAS#:1269470-38-3 | this compound. Chemsrc.
- SAFETY DATA SHEET for 1-Methyl-3-phenylpropylamine. (2025). Fisher Scientific.
- Safety D
- Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
- SAFETY DATA SHEET for 3-Butenylamine. (2013). Thermo Fisher Scientific.
- Proper Disposal of 2-Methylindolin-1-amine Hydrochloride: A Step-by-Step Guide. (2025). Benchchem.
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
- 3-Methyl-1-phenylbutan-1-amine. (2024). ChemBK.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. epa.gov [epa.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. jk-sci.com [jk-sci.com]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
Navigating the Safe Handling of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride, a compound requiring meticulous attention to safety procedures. Beyond a simple checklist, this document delves into the rationale behind each recommendation, empowering you to work with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as a substance that can cause severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin and may cause respiratory irritation.[1] The hydrochloride salt form, while generally more stable than the free base, still presents significant hazards that necessitate a robust safety protocol.
The "Why": The primary amine group and the acidic nature of the hydrochloride salt contribute to its corrosive properties. Skin or eye contact can lead to chemical burns due to the disruption of cell membranes. Inhalation of airborne particles can irritate the mucosal linings of the respiratory tract. Ingestion can cause severe damage to the gastrointestinal tract.[1][2] A thorough understanding of these risks is the foundation of a proactive safety culture.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI-approved, properly fitting chemical splash goggles and a face shield. | Goggles provide a seal against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face from splashes of corrosive material.[1][3] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber is a recommended starting point). | Protects the skin from direct contact and potential burns. It is advisable to consult the glove manufacturer's compatibility chart for the specific chemical.[3] |
| Body Protection | A buttoned laboratory coat, full-length pants, and closed-toe shoes. | Prevents accidental skin contact with spills or splashes. The lab coat should be appropriately sized to ensure full coverage.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of airborne exposure. | This is particularly important when handling the powder form or when adequate ventilation cannot be guaranteed.[4] |
Expert Insight: Layering two pairs of nitrile gloves can provide additional protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a strict, methodical workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline a safe handling process from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Procedural Steps:
-
Review Safety Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and any relevant Standard Operating Procedures (SOPs).[3]
-
Don Appropriate PPE: As detailed in the table above, ensure all necessary PPE is worn correctly before entering the designated handling area.[4]
-
Verify Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation risk.[5][6]
-
Weighing: If working with the solid form, carefully weigh the required amount within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Transfer and Handling: When transferring the compound, do so slowly and carefully to avoid creating dust or splashes. Use appropriate tools such as spatulas or powder funnels.
-
Experimental Procedure: Conduct all experimental manipulations within the fume hood. Keep the sash at the lowest practical height.
-
Decontamination: After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. A suitable decontamination solution should be readily available.
-
Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and reaction byproducts, in a designated and clearly labeled hazardous waste container, following all institutional and local regulations.[1][7]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye/face protection.
-
Personal Hygiene: Immediately after removing all PPE, wash hands and any exposed skin thoroughly with soap and water.[6][7]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2] |
| Spill | Evacuate the immediate area. If safe to do so, contain the spill and absorb it with an inert material. Dispose of the cleanup materials as hazardous waste. Report the spill to the appropriate safety personnel.[8] |
Storage and Disposal: Maintaining a Safe Environment
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials such as strong oxidizing agents.[1][7]
Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[1][7]
By integrating these detailed protocols and the underlying scientific reasoning into your laboratory practices, you can ensure a safe and efficient research environment. This commitment to safety not only protects your team but also upholds the integrity and quality of your scientific endeavors.
References
-
ChemBK. (2024, April 9). 3-Methyl-1-phenylbutan-1-amine. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:1269470-38-3 | this compound. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino-1-phenylbutane.
- Acme Synthesis. (2024, December 19). Safety Data Sheet.
- Thermo Fisher Scientific. (2013, October 3). Safety Data Sheet: 3-Butenylamine.
-
University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
-
University of Washington. (n.d.). Ammonium Chloride SOP. Retrieved from [Link]
- ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - (R)-3-METHYL-1-PHENYLBUTAN-1-AMINE-HCl.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. chembk.com [chembk.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
